Ibuprofen diethylaminoethyl ester
Descripción
structure given in first source
Propiedades
Número CAS |
64622-41-9 |
|---|---|
Fórmula molecular |
C19H31NO2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |
Clave InChI |
LMNZWAJFILAFEC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BF DEAE BF-DEAE brufen diethylaminoethyl ester diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate ibuprofen diethylaminoethyl este |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details a potential synthetic protocol, outlines key characterization parameters, and illustrates relevant biological pathways.
Introduction
Ibuprofen is a cornerstone medication for managing pain, inflammation, and fever.[1] Its therapeutic effects are derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis.[2][3][4] However, the oral administration of ibuprofen can lead to gastrointestinal side effects due to the presence of a free carboxylic acid moiety.[5]
Prodrug strategies, such as esterification, are employed to mask this acidic group, potentially reducing gastric irritation and improving physicochemical properties for alternative delivery routes, such as transdermal administration.[3][6] Ibuprofen diethylaminoethyl ester is one such prodrug, designed to be hydrolyzed in the body to release the active ibuprofen molecule. This guide details its synthesis from ibuprofen and 2-(diethylamino)ethanol (B1670525) and provides a thorough summary of its characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through an acid-catalyzed esterification (Fischer esterification) of ibuprofen with 2-(diethylamino)ethanol. The general reaction is illustrated below.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol
The following protocol is a representative procedure based on general acid-catalyzed esterification methods for ibuprofen.[3]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine ibuprofen (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq). Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase such as 7:1 n-Hexane:Ethyl Acetate.[3] The disappearance of the ibuprofen spot and the appearance of a new, less polar product spot indicate reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude ester using column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate to isolate the pure this compound.[3]
Characterization
The successful synthesis of the ester is confirmed through various analytical techniques. The compound is reported to be a yellow solid.[7]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64622-41-9 | [7] |
| Molecular Formula | C₁₉H₃₁NO₂ | [8] |
| Molecular Weight | 305.45 g/mol | [7] |
| Appearance | Yellow Solid | [7] |
| Monoisotopic Mass | 305.23547 Da | [8] |
| XlogP (Predicted) | 4.6 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on the known spectra of ibuprofen and related esters.
3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
The key diagnostic feature in the IR spectrum is the shift of the carbonyl (C=O) stretching frequency upon conversion of the carboxylic acid to an ester.
| Functional Group | Parent Ibuprofen (cm⁻¹) | Expected for Ester (cm⁻¹) | Reference |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | [9] |
| C=O Stretch (Carbonyl) | ~1720 | ~1730 - 1750 | [4][10] |
The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a new C=O stretch at a higher wavenumber are strong indicators of successful esterification.[10]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR chemical shifts are based on the structure of ibuprofen and the diethylaminoethyl moiety.
Predicted ¹H NMR Data:
| Protons | Multiplicity | Approx. δ (ppm) | Description |
| -CH(CH₃)₂ | Doublet | ~0.9 | 6H, two methyls of isobutyl group |
| -CH(CH₃)₂ | Multiplet | ~1.8 | 1H, methine of isobutyl group |
| -CH₂-Ar | Doublet | ~2.4 | 2H, methylene (B1212753) of isobutyl group |
| -CH(C=O)-CH₃ | Doublet | ~1.5 | 3H, methyl of propionate (B1217596) group |
| -CH(C=O)-CH₃ | Quartet | ~3.7 | 1H, methine of propionate group |
| Ar-H | Doublets | ~7.1 - 7.2 | 4H, aromatic protons |
| -N(CH₂CH₃)₂ | Triplet | ~1.0 | 6H, methyls of ethyl groups |
| -N(CH₂CH₃)₂ | Quartet | ~2.5 | 4H, methylenes of ethyl groups |
| -O-CH₂-CH₂-N- | Triplet | ~4.1 | 2H, methylene adjacent to ester oxygen |
| -O-CH₂-CH₂-N- | Triplet | ~2.7 | 2H, methylene adjacent to nitrogen |
3.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Predicted m/z values for common adducts in electrospray ionization (ESI) are provided.
| Adduct | Predicted m/z |
| [M+H]⁺ | 306.24275 |
| [M+Na]⁺ | 328.22469 |
| [M-H]⁻ | 304.22819 |
| [M+K]⁺ | 344.19863 |
| Data sourced from PubChem[8] |
The fragmentation pattern in electron ionization (EI) would likely show initial loss of the diethylaminoethyl group or cleavage at the ester linkage, followed by fragmentation of the ibuprofen backbone, with characteristic ions observed at m/z 161 (ibuprofen acylium ion) and further fragmentation of the isobutyl group.[11][12]
Mechanism of Action
This compound is a prodrug that is inactive until hydrolyzed in vivo to release the parent ibuprofen molecule.[6] The therapeutic effects are therefore attributable to the mechanism of action of ibuprofen. Ibuprofen is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][4]
Caption: Ibuprofen's mechanism of action via inhibition of the COX pathway.
By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of these pro-inflammatory mediators, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2] The inhibition of COX-1 is also associated with some of the common side effects, such as gastrointestinal distress, as this isoform is involved in producing prostaglandins that protect the stomach lining.[4]
References
- 1. Ibuprofen(15687-27-1) 1H NMR spectrum [chemicalbook.com]
- 2. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001925) [hmdb.ca]
- 6. This compound | TargetMol [targetmol.com]
- 7. PubChemLite - this compound (C19H31NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 12. ååç©ç¾ç§ [kdpedia.kingdraw.com]
An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241) diethylaminoethyl ester, a prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered interest for its potential applications in transdermal drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Key data, including its chemical structure, molecular weight, and other physical characteristics, are presented. Detailed experimental protocols for the synthesis, purification, and characterization of ibuprofen diethylaminoethyl ester are outlined. Furthermore, the known mechanism of action, primarily through the inhibition of cyclooxygenase enzymes, is discussed. This document serves as a crucial resource for researchers and professionals involved in the development and evaluation of novel ibuprofen formulations.
Introduction
Ibuprofen is a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins.[1][2] However, oral administration of ibuprofen can be associated with gastrointestinal side effects. To mitigate these effects and explore alternative delivery routes, various prodrugs have been synthesized, including this compound. This ester modification is designed to enhance the lipophilicity of the parent drug, potentially improving its permeation through the skin for topical and transdermal applications.[3][4] This guide focuses on the fundamental physicochemical characteristics of this compound, providing essential data and methodologies for its scientific investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment. This section summarizes the key physicochemical data for this compound.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below. While some experimental values are available, others are predicted and should be confirmed through laboratory analysis.
| Property | Value | Source(s) |
| Chemical Name | 2-(diethylamino)ethyl 2-(4-isobutylphenyl)propanoate | [5] |
| Synonyms | Ibuprofenamine free base, Brufen diethylaminoethyl ester, BF-DEAE | [1][4] |
| CAS Number | 64622-41-9 | [4] |
| Molecular Formula | C₁₉H₃₁NO₂ | [4] |
| Molecular Weight | 305.45 g/mol | [4] |
| Appearance | Liquid or Solid Powder | [4][5] |
| Color | Yellow | [4] |
| Predicted XlogP | 4.6 | |
| Relative Density | 1.31 g/cm³ | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of a compound. This section provides methodologies for the synthesis, purification, and analysis of this compound, as well as for the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a direct esterification of ibuprofen with 2-(diethylamino)ethanol.
Workflow for the Synthesis of this compound
References
The Prodrug Approach: An In-depth Technical Guide to the Mechanism of Action of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. By temporarily masking the free carboxylic acid group of ibuprofen, this ester prodrug aims to mitigate the gastrointestinal side effects associated with the parent drug. This document outlines the rationale, mechanism of activation, and the anticipated pharmacokinetic profile of Ibuprofen Diethylaminoethyl Ester, drawing upon established principles of prodrug design and data from analogous ibuprofen esters.
Introduction: The Rationale for an Ibuprofen Prodrug
Ibuprofen is a cornerstone in the management of pain, inflammation, and fever. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins. However, the presence of a free carboxylic acid moiety in the ibuprofen molecule is directly linked to gastrointestinal irritation, ulceration, and bleeding. This is due to a combination of direct topical irritation on the gastric mucosa and the systemic inhibition of gastroprotective prostaglandins.
The development of this compound as a prodrug is a strategic approach to circumvent these adverse effects. By converting the carboxylic acid into an ester, the molecule's acidic nature is masked, which is hypothesized to reduce direct contact-related gastric damage. The prodrug is designed to be chemically stable in the acidic environment of the stomach and to undergo hydrolysis in the more neutral pH of the small intestine and/or in the systemic circulation to release the active ibuprofen.
Mechanism of Action: From Prodrug to Active Moiety
The core of the prodrug strategy lies in its bioactivation—the conversion of the inactive prodrug into the pharmacologically active parent drug. For this compound, this process is primarily driven by hydrolysis.
Chemical and Enzymatic Hydrolysis
The ester linkage in this compound is susceptible to both chemical (pH-dependent) and enzymatic hydrolysis.
-
pH-Dependent Hydrolysis: The prodrug is designed to exhibit stability at the low pH of the stomach (pH 1-2). As it transitions to the more alkaline environment of the small intestine (pH 6-7.4), the rate of chemical hydrolysis is expected to increase, leading to the cleavage of the ester bond.
-
Enzymatic Hydrolysis: Esterase enzymes, which are abundant in the intestine, plasma, and liver, play a crucial role in the bioconversion of the prodrug. These enzymes catalyze the hydrolysis of the ester bond, releasing ibuprofen and diethylaminoethanol.
The hydrolysis process for ibuprofen ester prodrugs typically follows pseudo-first-order kinetics.
The anticipated pathway from administration to action is visualized below.
Caption: Bioactivation pathway of this compound.
Physicochemical and Pharmacokinetic Properties (Hypothesized)
Due to the limited availability of specific experimental data for this compound, the following tables summarize expected properties based on data from analogous ibuprofen ester prodrugs.
Table 1: Physicochemical Properties of Ibuprofen and its Diethylaminoethyl Ester Prodrug (Predicted)
| Property | Ibuprofen | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₉H₃₁NO₂ | Based on chemical structure. |
| Molecular Weight | 206.28 g/mol | 305.45 g/mol | Based on chemical structure. |
| pKa | 4.4 - 5.2 | Higher than Ibuprofen | The basic diethylamino group will increase the overall pKa of the molecule. |
| Water Solubility | Poorly soluble | Increased at acidic pH | The amino group can be protonated at low pH, forming a more soluble salt. |
| LogP (Octanol/Water) | ~3.5 | Potentially lower | The polar amino and ester groups may decrease the lipophilicity compared to ibuprofen. |
Table 2: Predicted Pharmacokinetic Parameters of Ibuprofen following Oral Administration of this compound (Based on Analogous Prodrugs)
| Parameter | Ibuprofen (Conventional) | Ibuprofen (from Prodrug - Predicted) | Rationale for Prediction |
| Tmax (Time to Peak Conc.) | 1-2 hours | Delayed (e.g., 2-4 hours) | Time is required for the prodrug to transit to the intestine and undergo hydrolysis before ibuprofen can be absorbed. This is a common characteristic of prodrugs designed for delayed release. |
| Cmax (Peak Concentration) | Dose-dependent | Potentially lower | A slower, more gradual release of ibuprofen from the prodrug could lead to a lower and more sustained peak plasma concentration compared to the rapid absorption of conventional ibuprofen. |
| AUC (Area Under the Curve) | Dose-dependent | Comparable to Ibuprofen | Assuming complete hydrolysis and absorption, the total exposure to ibuprofen should be similar to that of an equimolar dose of ibuprofen itself. |
| Bioavailability | High (~80%) | High | The prodrug strategy is not expected to significantly impair the overall absorption of ibuprofen, provided the hydrolysis is efficient. |
| Half-life (t½) | ~2 hours | ~2 hours (for released Ibuprofen) | Once released, the elimination half-life of ibuprofen is a property of the active drug itself and should not be altered by the prodrug delivery method. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize ibuprofen prodrugs. These would need to be adapted and optimized for the specific analysis of this compound.
In Vitro Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values simulating the gastrointestinal tract and in the presence of plasma enzymes.
Methodology:
-
Buffer Preparation: Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).
-
Plasma Preparation: Obtain fresh human or animal plasma and dilute it with phosphate (B84403) buffer (pH 7.4).
-
Incubation: Dissolve a known concentration of this compound in each of the prepared media. Incubate the solutions at 37°C in a shaking water bath.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Quench the hydrolysis reaction immediately (e.g., by adding a strong acid or organic solvent). Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of the remaining prodrug and the released ibuprofen.
-
Data Analysis: Plot the concentration of the prodrug versus time and determine the hydrolysis rate constant (k) and the half-life (t½) for each condition.
Caption: Workflow for an in vitro hydrolysis study of an ibuprofen prodrug.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of ibuprofen after oral administration of this compound in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats or rabbits).
-
Dosing: Administer a single oral dose of this compound (equivalent to a standard dose of ibuprofen) to the animals. A control group should receive an equimolar dose of ibuprofen.
-
Blood Sampling: Collect blood samples from the animals at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the drug and prodrug.
-
Bioanalysis: Quantify the concentrations of ibuprofen and the intact prodrug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the prodrug and the released ibuprofen.
Ibuprofen's Downstream Signaling Pathway
Once this compound is hydrolyzed to release active ibuprofen, the latter exerts its therapeutic effects by inhibiting the COX enzymes. This inhibition disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Ibuprofen's inhibitory effect on the prostaglandin (B15479496) synthesis pathway.
Conclusion
This compound represents a promising prodrug strategy to enhance the gastrointestinal safety profile of ibuprofen. Its mechanism of action is predicated on its stability in the stomach and subsequent hydrolysis in the intestine and plasma to release the active drug. While specific quantitative data for this particular ester is not extensively available in the public domain, the well-established principles of prodrug design and the data from analogous compounds provide a strong theoretical framework for its anticipated behavior. Further in-depth experimental studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to confirm its clinical utility.
In Vitro Hydrolysis Kinetics of Ibuprofen Diethylaminoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen (B1674241) diethylaminoethyl ester is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The ester linkage is designed to mask the free carboxylic acid group of ibuprofen, which is associated with gastric irritation. For the therapeutic effect to be realized, the ester must hydrolyze to release the active parent drug, ibuprofen. Understanding the rate and mechanism of this hydrolysis under various physiological conditions is critical for predicting its bioavailability and efficacy.
Data Presentation
The hydrolysis of ibuprofen esters typically follows pseudo-first-order kinetics.[1][2][3][4][5][6] The rate of hydrolysis is significantly influenced by pH, with greater stability observed in acidic conditions and faster hydrolysis at neutral or alkaline pH.[1][6] The key quantitative data from in vitro hydrolysis studies are summarized in the table below. The values presented are illustrative and based on data for other ibuprofen prodrugs to demonstrate a typical data structure.
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 1.2 | 37 | Data not available | Data not available |
| 5.8 | 37 | Data not available | Data not available |
| 6.4 | 37 | Data not available | Data not available |
| 7.4 | 37 | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro hydrolysis kinetic studies. The following protocols are based on established methods for studying NSAID ester prodrugs.[7][8][9]
Materials and Reagents
-
Ibuprofen diethylaminoethyl ester (analytical standard)
-
Ibuprofen (analytical standard)
-
Hydrochloric acid (0.1 N)
-
Phosphate (B84403) buffer solutions (pH 5.8, 6.4, 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Equipment
-
Constant temperature water bath or incubator
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters
Hydrolysis Study Protocol
-
Buffer Preparation : Prepare 0.1 N hydrochloric acid (pH 1.2) and phosphate buffer solutions of pH 5.8, 6.4, and 7.4. The ionic strength of the buffers should be maintained at a constant level, for instance, by adding a calculated amount of sodium chloride.[7]
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent like methanol at a concentration of 1 mg/mL.
-
Hydrolysis Reaction :
-
Preheat the buffer solutions to 37 ± 0.1 °C in a constant temperature water bath.[1][2][3][4][5]
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the preheated buffer to achieve a final desired concentration (e.g., 0.02 mg/mL).[7]
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable organic solvent to prevent further hydrolysis.
-
-
Sample Analysis :
-
Analyze the samples for the concentration of the remaining this compound and the formed ibuprofen using a validated HPLC method.
-
HPLC Analytical Method
A robust HPLC method is essential for the accurate quantification of the ester and its hydrolysis product. The following is a typical HPLC method for the analysis of ibuprofen and its esters.[10][11][12]
-
Column : C18 column (e.g., Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 220 nm.[12]
-
Injection Volume : 10-20 µL.
-
Temperature : 30 °C.
-
Quantification : The concentrations are determined by comparing the peak areas of the samples to a standard curve of the analyte.
Mandatory Visualizations
Chemical Hydrolysis Pathway
The following diagram illustrates the chemical hydrolysis of this compound into its parent compound, ibuprofen, and diethylaminoethanol.
Experimental Workflow for In Vitro Hydrolysis Kinetics
The workflow for determining the in vitro hydrolysis kinetics of this compound is depicted in the following diagram.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
Ibuprofen Diethylaminoethyl Ester for Transdermal Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ibuprofen (B1674241) Diethylaminoethyl Ester as a promising candidate for transdermal drug delivery systems. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] However, its oral administration can be associated with gastrointestinal side effects.[2] Transdermal delivery circumvents the gastrointestinal tract, offering a potential reduction in these adverse effects and bypassing first-pass metabolism.[2] The esterification of ibuprofen to form ibuprofen diethylaminoethyl ester aims to enhance its physicochemical properties for improved skin permeation. This prodrug approach can facilitate more efficient delivery of the active ibuprofen moiety through the skin.[4]
Physicochemical Properties of Ibuprofen and Its Diethylaminoethyl Ester
The modification of ibuprofen into its diethylaminoethyl ester derivative alters its physicochemical characteristics, which can influence its suitability for transdermal delivery. Key properties are summarized below.
| Property | Ibuprofen | This compound | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₉H₃₁NO₂ | [2][5] |
| Molecular Weight | 206.28 g/mol | 305.46 g/mol | [2][5] |
| CAS Number | 15687-27-1 | 64622-41-9 | [6] |
| Appearance | Solid powder | Solid powder | [5] |
| Log P (Octanol/Water Partition Coefficient) | ~3.97 | Not explicitly found, but esterification generally increases lipophilicity. | [7] |
| IUPAC Name | 2-(4-isobutylphenyl)propanoic acid | 2-(diethylamino)ethyl 2-(4-isobutylphenyl)propanoate | [8][9] |
Synthesis of this compound
The synthesis of ibuprofen esters, including the diethylaminoethyl ester, is typically achieved through an esterification reaction. While specific protocols for the diethylaminoethyl ester are not detailed in the provided results, a general procedure for synthesizing ibuprofen alkyl esters can be adapted.[4]
General Experimental Protocol for Esterification
-
Reactants : Ibuprofen is reacted with the corresponding alcohol (in this case, 2-(diethylamino)ethanol) in the presence of an acid catalyst.
-
Solvent : A suitable organic solvent is used to dissolve the reactants.
-
Reaction Conditions : The reaction mixture is typically heated under reflux to drive the esterification process.
-
Purification : The resulting this compound is then purified, often using column chromatography to isolate the pure product.[4]
-
Characterization : The final product is characterized using techniques such as Thin Layer Chromatography (TLC) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the ester.[4] The disappearance of the broad hydroxyl group band of the carboxylic acid and the shift in the carbonyl group band in the FTIR spectrum are indicative of successful ester formation.[4]
Caption: General workflow for the synthesis of this compound.
Formulation of Transdermal Patches
The development of a transdermal patch involves incorporating the active pharmaceutical ingredient (API), in this case, this compound, into a suitable polymer matrix. The choice of polymers and excipients is critical for the physical properties of the patch and the release and permeation of the drug.
Experimental Protocol for Solvent Casting Method
A common method for preparing transdermal patches is the solvent casting technique.[10]
-
Polymer Solution Preparation : A polymer, such as chitosan (B1678972) or Eudragit L 100, is dissolved in a suitable solvent.[10]
-
Drug Incorporation : this compound is dissolved in a solvent and then added to the polymer solution.
-
Plasticizer Addition : A plasticizer, like propylene (B89431) glycol, is added to the mixture to improve the flexibility of the patch.[10]
-
Casting : The resulting solution is poured into a petri dish or onto a backing membrane and the solvent is allowed to evaporate at a controlled temperature.[2]
-
Drying and Cutting : The dried film is then cut into patches of the desired size.
Caption: Workflow for the solvent casting method of transdermal patch formulation.
In Vitro and Ex Vivo Permeation Studies
To evaluate the performance of the formulated transdermal patches, in vitro and ex vivo permeation studies are essential. These studies assess the release of the drug from the patch and its ability to permeate through a membrane that mimics the skin.
Experimental Protocol for Franz Diffusion Cell Studies
Franz diffusion cells are commonly used for these evaluations.[10][11]
-
Membrane Preparation : A suitable membrane, such as a synthetic membrane or excised animal or human skin, is mounted between the donor and receptor compartments of the Franz diffusion cell.[11][12]
-
Receptor Medium : The receptor compartment is filled with a phosphate (B84403) buffer solution (pH 7.4) to simulate physiological conditions.[13] The temperature is maintained at 32 ± 1°C to mimic skin surface temperature.[14]
-
Patch Application : The transdermal patch is placed on the donor side of the membrane.
-
Sampling : At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Drug Quantification : The concentration of this compound (or ibuprofen after potential hydrolysis) in the collected samples is determined using an analytical method such as High-Performance Liquid Chromatography (HPLC).[15][16]
Caption: Experimental workflow for in vitro/ex vivo permeation studies using a Franz diffusion cell.
In Vivo Pharmacokinetic Studies
Following promising in vitro and ex vivo results, in vivo pharmacokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion of the drug when delivered transdermally.
General Protocol for In Vivo Studies in Rats
-
Animal Model : Rats are often used as the animal model for these studies.[17][18]
-
Patch Application : The transdermal patch is applied to a shaved area of the animal's skin.
-
Blood Sampling : Blood samples are collected at various time points after patch application.[17]
-
Plasma Analysis : The concentration of ibuprofen in the plasma is quantified using a validated analytical method like HPLC.[18]
-
Pharmacokinetic Parameters : Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) are calculated to assess the systemic absorption of the drug.[19]
Conclusion
This compound presents a viable strategy for enhancing the transdermal delivery of ibuprofen. Its modified physicochemical properties may lead to improved skin permeation and a more favorable pharmacokinetic profile compared to the parent drug. The successful development of a transdermal drug delivery system for this compound relies on careful formulation design and rigorous in vitro, ex vivo, and in vivo evaluation. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore the full potential of this compound in transdermal applications.
References
- 1. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose | MDPI [mdpi.com]
- 2. questjournals.org [questjournals.org]
- 3. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. medicilon.com [medicilon.com]
- 9. This compound | 64622-41-9 [sigmaaldrich.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. The comparability of in vitro and ex vivo studies on the percutaneous permeation of topical formulations containing Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psnnjp.org [psnnjp.org]
- 14. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 16. ijbpas.com [ijbpas.com]
- 17. Ibuprofen transdermal ethosomal gel: characterization and efficiency in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transdermal Administration of Ibuprofen-Loaded Gel: Preparation, Pharmacokinetic Profile, and Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibuprofen diethylaminoethyl ester as a nonsteroidal anti-inflammatory agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a well-established nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. However, the oral administration of ibuprofen is associated with gastrointestinal side effects. To mitigate these effects and explore alternative delivery routes, various prodrugs have been developed. This technical guide focuses on ibuprofen diethylaminoethyl ester, a prodrug designed to enhance the physicochemical properties of the parent compound, potentially for transdermal or other targeted delivery applications. This document synthesizes the available technical information on its mechanism of action, synthesis, and biological evaluation.
Core Concepts
This compound is a prodrug of ibuprofen, meaning it is a pharmacologically inactive compound that is converted into the active form, ibuprofen, within the body. This esterification of the carboxylic acid group of ibuprofen is intended to alter its physicochemical properties, such as lipophilicity and solubility, which can influence its absorption, distribution, and potential for topical delivery. The compound is reported to have anti-inflammatory and local anesthetic activities.[1]
Mechanism of Action
The primary mechanism of action of this compound is attributed to its active metabolite, ibuprofen. Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Signaling Pathway Diagram
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for the parent compound, ibuprofen, to provide a relevant toxicological and pharmacokinetic context.
Table 1: Acute Toxicity of Ibuprofen
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 636[3] |
| Mouse | Oral | 740[3] |
| Guinea Pig | Oral | 495[3] |
Table 2: Pharmacokinetic Parameters of Ibuprofen (Oral Administration)
| Parameter | Value | Unit |
| Cmax | 20 | µg/mL[2] |
| Tmax | 2 | hours[2] |
| AUC | 70 | µg·h/mL[2] |
| Half-life | 1.2 - 2 | hours[2] |
| Volume of Distribution | 0.1 | L/kg[2] |
| Protein Binding | >99 | %[2] |
Experimental Protocols
While specific experimental data for this compound is scarce, the following section details a standard and widely accepted protocol for evaluating the in vivo anti-inflammatory activity of a compound, the Carrageenan-Induced Paw Edema model. This protocol is representative of the type of study that would be used to assess the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Vehicle (appropriate solvent for the test compound)
-
Positive control (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a control group, a positive control group, and one or more test groups receiving different doses of the test compound.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or via the intended route of administration one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the results.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo assessment of anti-inflammatory activity.
Synthesis
General Esterification Procedure:
-
Reactant Mixture: Ibuprofen is dissolved in an excess of 2-(diethylamino)ethanol.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess alcohol and catalyst are removed. This may involve neutralization with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent.[6]
-
Purification: The crude ester is then purified, typically by column chromatography, to yield the final product.[6]
-
Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6]
Logical Relationship Diagram
Caption: Rationale and conversion pathway for the ibuprofen ester prodrug.
Conclusion
This compound represents a targeted modification of a widely used NSAID, with the potential for alternative delivery routes and an improved side-effect profile. While the available data specifically on this ester is limited, the established knowledge of ibuprofen's mechanism of action and the standard protocols for evaluating anti-inflammatory agents provide a strong framework for its further investigation. Future research should focus on generating specific quantitative data on the anti-inflammatory efficacy, pharmacokinetics, and toxicology of this compound to fully elucidate its therapeutic potential.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
An In-depth Technical Guide on the Solubility and Permeability of Ibuprofen Esters
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide explores the solubility and permeability of ibuprofen (B1674241) esters. While the primary focus is on Ibuprofen Diethylaminoethyl Ester, a thorough literature search did not yield specific quantitative solubility and permeability data for this particular compound. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing these properties, drawing on available data for structurally related ibuprofen esters, primarily amino acid derivatives. The presented data and protocols should be considered as a reference for understanding the behavior of ibuprofen esters in general.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in treating pain and inflammation. However, its clinical efficacy can be limited by its poor aqueous solubility and potential for gastrointestinal side effects when administered orally.[1] Esterification of ibuprofen is a common prodrug strategy to enhance its physicochemical properties, such as solubility and permeability, thereby improving its suitability for alternative delivery routes, particularly transdermal administration.[2][3] This guide delves into the core physicochemical characteristics of ibuprofen esters, focusing on their solubility and permeability, which are critical determinants of their bioavailability and therapeutic efficacy.
Solubility of Ibuprofen Esters
The solubility of a drug is a crucial factor influencing its dissolution rate and subsequent absorption. For transdermal delivery, solubility in the vehicle and partitioning into the stratum corneum are key. The esterification of ibuprofen can significantly alter its solubility profile.
Quantitative Solubility Data
The following table summarizes the solubility data for various ibuprofen amino acid ester derivatives in different solvents, providing a comparative view of how structural modifications impact solubility.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Ibuprofen | Water | 25 | 21 mg/L | [1] |
| Ibuprofen | PBS (pH 7.4) | 32 | 0.432 g/dm³ | |
| [ValOEt][IBU] | Buffer (pH 7.4) | Not Specified | 3.055 g IBU/dm³ | [1] |
| [ValOOct][IBU] | Buffer (pH 7.4) | Not Specified | 0.259 g IBU/dm³ | [1] |
| [Glu(OiPr)][IBU] | Water | 25 | 0.203 g IBU/dm³ |
Note: [ValOEt][IBU] and [ValOOct][IBU] are L-valine ethyl ester and L-valine octyl ester of ibuprofen, respectively. [Glu(OiPr)][IBU] is the L-glutamic acid isopropyl ester of ibuprofen.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the ibuprofen ester is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.
-
Quantification: The concentration of the ibuprofen ester in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Permeability of Ibuprofen Esters
For transdermal drug delivery, the ability of a drug to permeate the skin is paramount. The esterification of ibuprofen can enhance its lipophilicity and, consequently, its ability to penetrate the lipid-rich stratum corneum.
Quantitative Permeability Data
The following table presents in vitro skin permeation data for several ibuprofen amino acid ester derivatives, highlighting their enhanced permeability compared to the parent drug.
| Compound | Membrane | Cumulative Permeation (24h) (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Lag Time (h) | Reference |
| Ibuprofen | Human Skin | 429.67 ± 60.15 | 22.34 ± 2.98 | 0.45 ± 0.06 | 2.67 ± 0.69 | [1] |
| [ValOiPr][IBU] | Human Skin | 790.53 ± 41.43 | 42.17 ± 2.29 | 0.84 ± 0.05 | 2.47 ± 0.35 | [1] |
| [ValOPr][IBU] | Human Skin | 682.20 ± 29.91 | 36.31 ± 1.58 | 0.73 ± 0.03 | 2.51 ± 0.31 | [1] |
| [ValOBu][IBU] | Human Skin | 684.54 ± 5.60 | 36.52 ± 0.30 | 0.73 ± 0.01 | 2.50 ± 0.08 | [1] |
| Ibuprofen | Porcine Skin | 302.84 | Not Reported | Not Reported | Not Reported | [2] |
| [ValOPr][IBU] | Porcine Skin | 677.41 | Not Reported | Not Reported | Not Reported | [2] |
| [ValOiPr][IBU] | Porcine Skin | 604.51 | Not Reported | Not Reported | Not Reported | [2] |
Note: [ValOiPr][IBU], [ValOPr][IBU], and [ValOBu][IBU] are L-valine isopropyl, propyl, and butyl esters of ibuprofen, respectively.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Franz diffusion cells are a widely used in vitro model for assessing the dermal and transdermal delivery of drugs.
Methodology:
-
Membrane Preparation: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell, separating the donor and receptor chambers. The stratum corneum side faces the donor chamber.
-
Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintained at a physiological temperature (32°C or 37°C). The medium is continuously stirred.
-
Drug Application: A known amount of the ibuprofen ester formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the ibuprofen ester in the collected samples is analyzed by HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be determined.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput screening tool used to predict passive transcellular permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid or a mixture of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The assay is conducted in a multi-well plate format with a donor plate and an acceptor plate. The acceptor plate is filled with a buffer solution.
-
Drug Addition: The ibuprofen ester solution is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period.
-
Quantification: The concentration of the ibuprofen ester in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for In Vitro Skin Permeation Study using Franz Diffusion Cells.
Conclusion
References
- 1. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential [mdpi.com]
Initial Toxicity Screening of Ibuprofen Diethylaminoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed initial toxicity screening program for Ibuprofen (B1674241) Diethylaminoethyl Ester, a prodrug and ester derivative of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available toxicity data for this specific ester, this document provides a comprehensive framework for its initial safety assessment based on established regulatory guidelines and the known toxicological profile of the parent compound, ibuprofen. The guide details experimental protocols for key in vitro and in vivo assays, presents structured tables for anticipated data collection, and includes visualizations of experimental workflows to support drug development professionals in designing a robust preclinical safety evaluation.
Introduction
Ibuprofen is a widely used NSAID with a well-characterized efficacy and safety profile.[1][2] Esterification of ibuprofen, as with Ibuprofen Diethylaminoethyl Ester (also known as Ibuprofenamine free base), is a common strategy to create prodrugs with modified physicochemical properties, such as improved transdermal delivery.[3] As a prodrug, it is anticipated that this compound will hydrolyze in vivo to yield ibuprofen and diethylaminoethanol. Therefore, the toxicological profile is expected to be largely influenced by the systemic exposure to ibuprofen and the toxicity of the alcohol moiety.
An initial toxicity screening is crucial to identify potential hazards and inform further non-clinical development. This guide proposes a battery of tests including acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessments, in line with international regulatory guidelines.
Proposed Initial Toxicological Screening Plan
The following studies are proposed to constitute the initial toxicity screening of this compound.
Acute Oral Toxicity
An acute oral toxicity study is recommended to determine the potential for adverse effects following a single high dose of the test substance. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that allows for the classification of the substance's toxicity with a minimal number of animals.[4][5][6][7][8]
In Vitro Cytotoxicity
An in vitro cytotoxicity assay provides information on the potential for the substance to damage cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[9][10][11][12]
Genotoxicity Assessment
A battery of genotoxicity tests is essential to evaluate the potential of a substance to cause damage to genetic material.
-
Bacterial Reverse Mutation Test (Ames Test): This in vitro assay, following OECD Guideline 471, is used to detect point mutations (gene mutations) in bacteria.[13][14][15][16][17]
-
In Vitro Mammalian Cell Micronucleus Test: This assay, as per OECD Guideline 487, is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects in mammalian cells.[18][19][20][21][22]
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Test System: Wistar rats (female), nulliparous and non-pregnant.
Procedure:
-
Animals are fasted prior to dosing (food, but not water, is withheld overnight).
-
The test substance is administered in a single dose by gavage. The vehicle should be aqueous, or if not possible, an appropriate alternative like corn oil.
-
A stepwise procedure is used, typically starting with a dose of 300 mg/kg. Three animals are used in each step.
-
The outcome of the first step determines the next step:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the next higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
-
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
At the end of the observation period, all surviving animals are subjected to gross necropsy.
Data to be Collected: Number of animals showing signs of toxicity, nature and severity of toxic signs, time of onset and duration of signs, number of mortalities, time of death, body weight data, and gross necropsy findings.
In Vitro Cytotoxicity - MTT Assay
Objective: To assess the cytotoxic potential of this compound on a mammalian cell line.
Test System: A suitable mammalian cell line, for example, Balb/c 3T3 or CHO-K1 cells.
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The test substance is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.
-
The cells are exposed to the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
After the exposure period, the medium is replaced with a medium containing MTT solution (final concentration typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control. The IC50 (concentration that inhibits 50% of cell growth) is determined.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
Procedure:
-
The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
-
Two methods can be used: the plate incorporation method or the pre-incubation method.
-
In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.
Test System: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
A short treatment (3-6 hours) followed by a recovery period, and a long treatment (without S9) are typically performed.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic analysis of binucleated cells.
-
Cytotoxicity is also assessed, usually by measuring the cytokinesis-block proliferation index (CBPI).
-
A positive result is characterized by a significant and concentration-dependent increase in the frequency of micronucleated cells.
Data Presentation
The following tables are templates for the structured presentation of quantitative data from the proposed studies.
Table 1: Acute Oral Toxicity of this compound in Rats (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |
| 300 | 3 | ||||
| 2000 | 3 | ||||
| Other doses as per stepwise procedure |
Table 2: In Vitro Cytotoxicity of this compound (MTT Assay)
| Cell Line | Exposure Time (hours) | IC50 (µM) | 95% Confidence Interval |
| e.g., Balb/c 3T3 | 24 | ||
| 48 | |||
| 72 |
Table 3: Bacterial Reverse Mutation Test (Ames Test) Results for this compound
| Strain | Metabolic Activation (S9) | Test Substance Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control | Result |
| TA98 | - | 0 (Solvent Control) | |||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Positive Control | |||||
| TA98 | + | 0 (Solvent Control) | |||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Positive Control | |||||
| ... (Repeat for all strains) |
Table 4: In Vitro Mammalian Cell Micronucleus Test Results for this compound
| Treatment Duration | Metabolic Activation (S9) | Test Substance Concentration (µM) | % Micronucleated Binucleated Cells (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) | Result |
| Short (e.g., 4h) | - | 0 (Solvent Control) | |||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Positive Control | |||||
| Short (e.g., 4h) | + | 0 (Solvent Control) | |||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Positive Control | |||||
| Long (e.g., 24h) | - | 0 (Solvent Control) | |||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Positive Control |
Visualizations
The following diagrams illustrate the workflows for the proposed toxicity screening experiments.
Caption: Workflow for the Acute Oral Toxicity study (OECD 423).
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Caption: Logical relationship for the proposed Genotoxicity testing battery.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. nib.si [nib.si]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. measurlabs.com [measurlabs.com]
- 16. vivotecnia.com [vivotecnia.com]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 18. criver.com [criver.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. academic.oup.com [academic.oup.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
Pharmacokinetic Profile of Ibuprofen Diethylaminoethyl Ester in Animal Models: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific pharmacokinetic data for Ibuprofen (B1674241) Diethylaminoethyl Ester in animal models. To date, no dedicated studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), or bioavailability for this specific ester have been published.
While information on the anti-inflammatory and local anesthetic properties of Ibuprofen Diethylaminoethyl Ester is noted, its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species remains uncharacterized in the available literature. This presents a notable gap for researchers and drug development professionals interested in this particular derivative of ibuprofen.
In the absence of specific data for the diethylaminoethyl ester, this guide provides a comprehensive overview of the pharmacokinetic profile of the parent compound, ibuprofen, across various animal models. This information, drawn from numerous preclinical studies, can serve as a foundational reference for understanding the general pharmacokinetic behavior of ibuprofen and as a potential starting point for any future investigations into its ester derivatives.
Pharmacokinetic Parameters of Ibuprofen in Animal Models (Oral Administration)
The following table summarizes the primary pharmacokinetic parameters of ibuprofen following oral administration in several common preclinical species. It is important to note that these values can vary based on factors such as the specific strain and health status of the animals, the formulation of the administered drug, and the analytical methods used for quantification.
| Parameter | Mouse | Rat | Rabbit | Dog | Pig |
| Dose (mg/kg) | 5-20 | 10-50 | 20-100 | 5-15 | 5 |
| Cmax (µg/mL) | 15-40 | 30-60 | 40-80 | 25-50 | 20-30 |
| Tmax (h) | 0.25-0.5 | 0.5-1.5 | 1-2 | 1-2.5 | 1-2 |
| AUC (µg·h/mL) | 40-100 | 100-300 | 200-500 | 150-400 | 100-200 |
| t½ (h) | 1.5-2.5 | 2-3 | 2-4 | 2-3.5 | 2-3 |
| Bioavailability (%) | High | High | ~85 | ~90-100 | High |
Experimental Protocols for Ibuprofen Pharmacokinetic Studies
The methodologies employed in pharmacokinetic studies of ibuprofen in animal models generally follow a standardized approach, with variations based on the specific research objectives and animal species.
1. Animal Models and Dosing:
-
Species: Commonly used species include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and pigs (e.g., Landrace).
-
Administration: For oral pharmacokinetic studies, ibuprofen is typically administered via oral gavage. The drug is often dissolved or suspended in a suitable vehicle, such as carboxymethylcellulose or polyethylene (B3416737) glycol.
-
Dose Selection: Doses are selected based on the intended therapeutic range and the allometric scaling from human doses.
2. Blood Sampling:
-
Route: Blood samples are collected from appropriate sites, such as the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic vein (dogs, pigs).
-
Time Points: A series of blood samples are collected at predetermined time points after drug administration to accurately characterize the plasma concentration-time profile. This typically includes a pre-dose sample and multiple samples during the absorption, distribution, and elimination phases.
-
Processing: Blood samples are usually collected in tubes containing an anticoagulant (e.g., heparin, EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.
3. Analytical Methods:
-
Quantification: The concentration of ibuprofen in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity.
-
Sample Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.
4. Pharmacokinetic Analysis:
-
Software: The plasma concentration-time data are analyzed using specialized pharmacokinetic software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.
-
Modeling: Non-compartmental analysis is a common method used to determine parameters such as Cmax, Tmax, AUC, and t½.
Visualizing Experimental Workflows and Metabolic Pathways
To further elucidate the processes involved in pharmacokinetic studies and the metabolic fate of ibuprofen, the following diagrams are provided.
Caption: A typical experimental workflow for an oral pharmacokinetic study in animal models.
Caption: Simplified metabolic pathway of ibuprofen in most animal species and humans.
Revolutionizing Topical Pain Relief: A Technical Guide to the Synthesis and Transdermal Delivery of Ibuprofen Alkyl Esters
An In-depth Whitepaper for Researchers and Drug Development Professionals
The topical administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) presents a compelling strategy for localized pain and inflammation management, offering the potential to minimize systemic side effects such as gastrointestinal irritation. However, the inherent physicochemical properties of ibuprofen hinder its effective permeation through the skin's formidable barrier, the stratum corneum. This technical guide delves into the synthesis of ibuprofen alkyl ester prodrugs, a promising approach to enhance transdermal absorption. By temporarily masking the hydrophilic carboxylic acid group of ibuprofen, these esters exhibit increased lipophilicity, facilitating their passage through the lipid-rich layers of the skin.
This document provides a comprehensive overview of the synthesis protocols, physicochemical characterization, and in vitro skin permeation studies of various ibuprofen alkyl esters. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, logical workflows and conceptual diagrams are presented using Graphviz to visually articulate the key processes and relationships in this area of research.
Physicochemical Properties of Ibuprofen and its Alkyl Esters
The conversion of ibuprofen to its alkyl esters significantly alters its physicochemical properties, primarily increasing its lipophilicity, which is a key determinant for transdermal drug delivery. The partition coefficient (log P) is a measure of this lipophilicity. As the length of the alkyl chain in the ester increases, the log P value generally increases, indicating greater affinity for the lipidic environment of the stratum corneum.[1] However, a balance between lipophilicity and aqueous solubility is crucial for effective drug delivery.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Log P (Calculated) | Reference |
| Ibuprofen | 206.29 | 75-77 | Poorly water-soluble | 3.5 | [2][3] |
| Ibuprofen Methyl Ester | 220.31 | - | - | - | [4] |
| Ibuprofen Ethyl Ester | 234.34 | - | - | - | [4][5] |
| Ibuprofen Propyl Ester | 248.37 | - | - | - | [5] |
| Ibuprofen Isopropyl Ester | 248.37 | - | - | - | [4] |
| Ibuprofen Butyl Ester | 262.39 | - | - | 5.12 | [5][6] |
| Ibuprofen Isobutyl Ester | 262.39 | - | - | - | [4] |
| Ibuprofen Pentyl Ester | 276.42 | - | - | - | [5] |
| Ibuprofen Hexyl Ester | 290.45 | - | - | - | [5] |
Note: Specific quantitative values for melting point and solubility for all esters were not consistently available across the searched literature. Calculated log P values can vary based on the software used.
In Vitro Skin Permeation of Ibuprofen and its Alkyl Esters
The enhanced lipophilicity of ibuprofen alkyl esters translates to improved permeation through the skin. In vitro studies using Franz diffusion cells with excised skin (often porcine or human) are the standard method for evaluating the transdermal absorption of these compounds. The flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are key parameters used to quantify the degree of permeation enhancement compared to the parent drug.
Studies have also explored the conjugation of ibuprofen with L-valine (B1682139) alkyl esters, which have shown to significantly increase the solubility and permeability of ibuprofen.[7][8] For instance, ibuprofen salts with propyl or isopropyl esters of L-valine demonstrated a much higher transport rate through porcine skin compared to unmodified ibuprofen.[7][8]
| Compound | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) | Skin Model | Reference |
| Ibuprofen | Varies | Varies | 1.0 | Porcine/Human | [9][10][11] |
| Ibuprofen L-valine propyl ester salt | Significantly higher than Ibuprofen | Significantly higher than Ibuprofen | >1 | Porcine | [7][8] |
| Ibuprofen L-valine isopropyl ester salt | Significantly higher than Ibuprofen | Significantly higher than Ibuprofen | >1 | Porcine | [7][8] |
| Ibuprofen L-lysine isopropyl ester salt | - | - | 16.52 (compared to ibuprofen) | - | [12] |
Experimental Protocols
Synthesis of Ibuprofen Alkyl Esters (General Procedure)
The synthesis of ibuprofen alkyl esters is typically achieved through an acid-catalyzed esterification reaction (Fischer esterification).[5][13]
Materials:
-
Ibuprofen
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Mobile phase (e.g., n-Hexane:Ethyl acetate 7:1)
Procedure:
-
Dissolve ibuprofen in an excess of the corresponding anhydrous alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester into an organic solvent such as ethyl acetate using a separatory funnel.
-
Wash the organic layer with water to remove any remaining impurities.
-
Dry the organic phase over anhydrous magnesium sulfate and then evaporate the solvent using a rotary evaporator.
-
Purify the crude ester using column chromatography packed with silica gel. Elute the product with a suitable mobile phase.[5]
-
Characterize the purified ester using techniques like FTIR and NMR spectroscopy to confirm its structure.
In Vitro Skin Permeation Study using Franz Diffusion Cells
The evaluation of transdermal drug delivery is commonly performed using Franz diffusion cells.[3][10][14]
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., full-thickness porcine ear skin or human abdominal skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Stirring bar
-
Water bath with temperature control (37°C)
-
Test formulation (solution or semi-solid containing ibuprofen or its ester)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Prepare the excised skin by carefully removing subcutaneous fat and hair.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed and deaerated receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibrate the cells in a water bath at 37°C for a period of time.
-
Apply a known amount of the test formulation onto the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw aliquots of the receptor medium and replace with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the drug in the withdrawn samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated by dividing the flux by the initial drug concentration in the donor compartment.
Visualizing the Workflow and Concepts
To better illustrate the processes and logic described, the following diagrams were generated using Graphviz.
Caption: Workflow for the synthesis of ibuprofen alkyl esters.
Caption: Logical relationship of ibuprofen modification to enhanced absorption.
Caption: Experimental workflow for in vitro skin permeation studies.
Conclusion
The synthesis of ibuprofen alkyl esters represents a viable and effective strategy for overcoming the barrier properties of the skin and enhancing the topical delivery of this widely used NSAID. By increasing the lipophilicity of the parent drug, these prodrugs can more readily partition into and diffuse through the stratum corneum. The experimental protocols detailed in this guide provide a foundation for the synthesis, purification, and evaluation of these promising compounds. Further research, including the optimization of alkyl chain length and formulation development, will be crucial in translating the potential of ibuprofen alkyl esters into clinically effective topical therapies for localized pain and inflammation.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Assessment of the Effect of Structural Modification of Ibuprofen on the Penetration of Ibuprofen from Pentravan® (Semisolid) Formulation Using Human Skin and a Transdermal Diffusion Test Model [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. staff-old.najah.edu [staff-old.najah.edu]
- 14. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The "GI-Safe" Ibuprofen: A Technical Guide to Prodrug Strategies for Mitigating Gastrointestinal Toxicity
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen (B1674241), a cornerstone of pain and inflammation management, is notoriously associated with gastrointestinal (GI) complications, ranging from mild irritation to severe ulceration and bleeding. This technical guide delves into the core strategies employed to circumvent this critical limitation: the development of ibuprofen prodrugs. By temporarily masking the free carboxylic acid group responsible for local irritation, these modified molecules aim to deliver the therapeutic benefits of ibuprofen while minimizing its damaging effects on the gastric mucosa. This document provides an in-depth analysis of various prodrug approaches, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Rationale for Ibuprofen Prodrugs
The primary mechanism of ibuprofen-induced GI toxicity is twofold. Firstly, the free carboxylic acid group causes direct topical irritation to the gastric mucosa. Secondly, the systemic inhibition of cyclooxygenase-1 (COX-1) reduces the synthesis of gastroprotective prostaglandins.[1] Prodrugs primarily address the first issue by chemically modifying the carboxylic acid moiety, rendering it inactive until it is metabolized back to the parent ibuprofen in the systemic circulation.[2][3] This strategy has been explored through various chemical linkages, including esters, amides, and glycosides, as well as the development of mutual prodrugs and nitric oxide-donating derivatives.
Key Prodrug Strategies and Supporting Data
Ester and Amide Prodrugs
Ester and amide linkages are the most common approaches to mask the carboxylic acid group of ibuprofen. These prodrugs are designed to be stable in the acidic environment of the stomach but are hydrolyzed by esterases or amidases in the intestine or plasma to release the active drug.[4][5]
Table 1: Comparative Efficacy and GI Toxicity of Ibuprofen Ester and Amide Prodrugs
| Prodrug Type | Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcer Index (Score) | Reference |
| Parent Drug | Ibuprofen | 66.6 | 60.7 | 0.75, 1.10, 2.97 | [6][7] |
| Ester Prodrugs | Glyceride Prodrug 3a | Max activity at 3h (sustained) | Significant protection | 0.16, 0.45, 0.97 | [7] |
| Glyceride Prodrug 3b | Max activity at 3h (sustained) | Significant protection | 0.20, 0.76, 1.02 | [7] | |
| Ibuprofen Guaiacol Ester | - | - | Less than ibuprofen | [8] | |
| Amide Prodrugs | Dexibuprofen-Amino Acid Prodrugs | 64.5 - 77.3 | Increased vs. dexibuprofen | Decreased vs. dexibuprofen | [9] |
| Sulfonamide Conjugates (3a, 3b) | Comparable to ibuprofen | More active than ibuprofen | Less ulcerogenic | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Glycoside Prodrugs
Coupling ibuprofen to a sugar moiety, such as glucose, creates a water-soluble prodrug that can potentially improve absorption and reduce direct mucosal contact.[6]
Table 2: Pharmacological Evaluation of Ibuprofen Glycoside Prodrugs
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Average Number of Ulcers | Cmax (µg/mL) of Ibuprofen | Tmax (hr) of Ibuprofen | Reference |
| Ibuprofen | 66.6 | 60.7 | High | 27.8 | 1.5 | [6] |
| Ibuprofen-β-D-glucopyranoside | 81.4 | 89.4 | Negligible | 34.0 | 1.5 | [6] |
Mutual Prodrugs
This approach involves linking ibuprofen to another pharmacologically active agent, often with the goal of synergistic effects or additional protective mechanisms.[11] For example, linking ibuprofen to an antioxidant may help mitigate oxidative stress associated with mucosal damage.[12]
Nitric Oxide-Donating Prodrugs
A more recent strategy involves creating hybrid molecules that release nitric oxide (NO) along with ibuprofen. NO is a key signaling molecule that plays a crucial role in maintaining gastric mucosal integrity through mechanisms like vasodilation and inhibition of leukocyte adhesion.[13][14] These NO-donating prodrugs have shown significant reduction in GI toxicity in preclinical studies.[1]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][15]
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard group (receiving ibuprofen), and test groups (receiving ibuprofen prodrugs).
-
Dosing: The test compounds and standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-dosing, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model assesses the peripheral analgesic activity of a compound.[6][10]
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into control, standard (ibuprofen), and test groups.
-
Dosing: The compounds are administered orally 30 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid in distilled water is injected intraperitoneally at a dose of 10 mL/kg.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage of protection against writhing is calculated as: % Protection = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Assessment of Gastrointestinal Toxicity: Ulcer Index Determination
This method quantifies the extent of gastric mucosal damage.[6][7][10]
Methodology:
-
Animal Model: Rats are typically used.
-
Dosing: The test compounds and ibuprofen are administered orally at a high dose for a specified number of days (for subacute toxicity).[6]
-
Observation: On the final day, animals are fasted and then sacrificed. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Scoring: The gastric mucosa is examined for ulcers using a magnifying glass. The severity of the ulcers is scored based on a predefined scale. For example:
-
0.5: Redness
-
1.0: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2.0: Ulcers < 3 mm
-
3.0: Ulcers > 5 mm[10]
-
-
Calculation: The mean score for each group is calculated to determine the ulcer index.
In Vitro Hydrolysis Studies
These studies are crucial to confirm that the prodrug is stable at gastric pH and releases the parent drug at intestinal pH or in plasma.[7][11]
Methodology:
-
Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4) are prepared. Studies can also be conducted in 80% human plasma.[12]
-
Procedure: A known concentration of the prodrug is incubated in the respective media at 37°C.
-
Sampling: Aliquots are withdrawn at various time intervals.
-
Analysis: The concentration of the released ibuprofen and the remaining prodrug is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
-
Kinetics: The rate of hydrolysis is determined to assess the release profile.
Visualizing Pathways and Processes
Mechanism of Ibuprofen-Induced GI Toxicity
Caption: Ibuprofen's dual mechanism of GI toxicity: direct mucosal irritation and systemic COX-1 inhibition.
Prodrug Strategy to Mitigate GI Toxicity
Caption: The prodrug approach bypasses direct gastric irritation by delaying ibuprofen release until the intestine.
Experimental Workflow for Prodrug Evaluation
Caption: A typical workflow for the synthesis and evaluation of ibuprofen prodrugs.
Conclusion and Future Directions
The development of ibuprofen prodrugs represents a promising strategy to mitigate the GI toxicity that limits its clinical utility. Ester, amide, and glycoside derivatives have all demonstrated the potential to reduce ulcerogenicity while maintaining or even enhancing anti-inflammatory and analgesic efficacy. The nitric oxide-donating prodrugs offer a particularly innovative approach by incorporating a gastroprotective mechanism directly into the molecule.
Future research in this area should focus on optimizing the pharmacokinetic profiles of these prodrugs to ensure efficient release of ibuprofen at the desired site of action. Furthermore, long-term toxicity studies are necessary to fully establish the safety of these novel compounds. The continued exploration of mutual prodrugs, potentially combining ibuprofen with other therapeutic agents for synergistic effects, also holds significant promise for developing safer and more effective anti-inflammatory therapies.
References
- 1. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of NSAIDs: A Review [openmedicinalchemistryjournal.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and hydrolytic behaviour of glycerol-1,2-diibuprofenate-3-nitrate, a putative pro-drug of ibuprofen and glycerol-1-nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Degradation Pathways of Ibuprofen and its Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its various ester derivatives. Understanding the degradation of these active pharmaceutical ingredients (APIs) is critical for ensuring drug stability, efficacy, and safety, as degradation products can be inactive or potentially toxic. This document details the primary degradation routes, including biodegradation, photodegradation, and forced degradation (hydrolysis, oxidation, and thermal stress), summarizing key quantitative data and providing detailed experimental protocols.
Degradation of Ibuprofen
Ibuprofen is susceptible to degradation through several mechanisms, leading to a variety of transformation products. The principal pathways include microbial degradation in the environment, photodegradation upon exposure to light, and chemical degradation under stress conditions.
Biodegradation
Microorganisms in environments such as wastewater treatment plants and soil can metabolize ibuprofen. The primary mechanism involves the hydroxylation of the isobutyl side chain or the aromatic ring, followed by further oxidation.
Key enzymatic reactions are catalyzed by monooxygenases and dioxygenases.[1][2] One common pathway proceeds through the formation of hydroxyibuprofen and carboxyibuprofen.[3][4] Another identified pathway involves the formation of isobutylcatechol, which is then subject to ring cleavage. The degradation efficiency can be high, with some bacterial strains like Achromobacter spanius S11 showing over 90% degradation within 72 hours.[2]
Below is a generalized representation of the microbial degradation pathway of ibuprofen.
References
- 1. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ibuprofen Degradation and Associated Bacterial Communities in Hyporheic Zone Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
Methodological & Application
Application Note and Protocol: Laboratory Synthesis of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of Ibuprofen diethylaminoethyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This ester prodrug is of interest for its potential to alter the pharmacokinetic properties of the parent drug, such as solubility and permeability. The following protocol is based on established principles of Fischer-Speier esterification and is intended for use by qualified personnel in a controlled laboratory setting.
Principle and Reaction
The synthesis of this compound is achieved through the acid-catalyzed esterification of Ibuprofen with 2-diethylaminoethanol. In this reaction, the carboxylic acid group of Ibuprofen reacts with the hydroxyl group of 2-diethylaminoethanol in the presence of a strong acid catalyst, typically sulfuric acid, to form the corresponding ester and water. The reaction is reversible and is driven to completion by removing water as it is formed, often by azeotropic distillation with a suitable solvent like toluene (B28343).
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Ibuprofen | C₁₃H₁₈O₂ | 206.29 | >98% | |
| 2-Diethylaminoethanol | C₆H₁₅NO | 117.19 | >99% | |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction Solvent |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Concentrated (98%) | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | For extraction |
| Deionized Water | H₂O | 18.02 | For washing |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Toluene and diethyl ether are flammable.
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add Ibuprofen (e.g., 10.3 g, 0.05 mol) and 2-diethylaminoethanol (e.g., 6.45 g, 0.055 mol, 1.1 equivalents).
-
Add 100 mL of toluene to dissolve the reactants.
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The reflux temperature of toluene is approximately 111 °C.
-
Water produced during the reaction will be collected in the side arm of the Dean-Stark apparatus.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane, 1:4). The reaction is considered complete when the starting material (Ibuprofen) is no longer visible on the TLC plate. This is expected to take several hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a 500 mL separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be further purified by column chromatography on silica (B1680970) gel if necessary, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Data Presentation
The following table should be used to record the quantitative data obtained during the synthesis.
| Parameter | Value |
| Mass of Ibuprofen (g) | |
| Moles of Ibuprofen (mol) | |
| Mass of 2-Diethylaminoethanol (g) | |
| Moles of 2-Diethylaminoethanol (mol) | |
| Volume of Toluene (mL) | |
| Volume of Sulfuric Acid (mL) | |
| Reaction Time (h) | |
| Reaction Temperature (°C) | |
| Mass of Crude Product (g) | |
| Mass of Purified Product (g) | |
| Theoretical Yield (g) | |
| Percentage Yield (%) | |
| Physical Appearance | |
| TLC Rf value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
HPLC analytical method for Ibuprofen diethylaminoethyl ester quantification
Application Note: HPLC Quantification of Ibuprofen Diethylaminoethyl Ester
AN-IBDEAE-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for the determination of the compound in bulk drug substances and can be adapted for formulation analysis. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Its ester derivatives, such as this compound, are synthesized to modify its physicochemical properties, potentially enhancing its topical delivery or altering its pharmacokinetic profile. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control, stability studies, and formulation development. This document provides a detailed protocol for a reversed-phase HPLC method for the quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 60:40 Acetonitrile: 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
2.3.1 Mobile Phase Preparation Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. The mobile phase is then prepared by mixing this solution with acetonitrile in a 40:60 ratio. Degas the mobile phase prior to use.
2.3.2 Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with methanol.
2.3.3 Working Standard Solutions Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the standard stock solution with the mobile phase. These will be used to construct the calibration curve.
2.3.4 Sample Preparation Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with methanol. Further dilute with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary
The analytical method was validated for linearity, accuracy, precision, and sensitivity.
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area |
| 10 | 150234 |
| 20 | 301456 |
| 40 | 603457 |
| 60 | 905678 |
| 80 | 1208901 |
| 100 | 1511234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was evaluated by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of standard was added to a pre-analyzed sample and the recovery was calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.7% |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the 50 µg/mL standard solution were performed.
| Precision Type | % RSD |
| Intra-day Precision | 0.8% |
| Inter-day Precision | 1.2% |
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Conclusion
The developed HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method is suitable for routine quality control analysis of the bulk drug and can be adapted for various pharmaceutical dosage forms. The validation results confirm that the method is reliable and meets the requirements for its intended analytical applications.
Application Notes and Protocols for the Formulation of a Transdermal Patch with Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of a matrix-type transdermal patch containing Ibuprofen (B1674241) Diethylaminoethyl Ester. The protocols outlined below are based on established scientific literature and standard testing methodologies.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1] Oral administration of ibuprofen can be associated with gastrointestinal side effects.[1] Transdermal delivery offers a promising alternative by delivering the drug directly through the skin into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. Ibuprofen diethylaminoethyl ester, a lipophilic derivative of ibuprofen, is a suitable candidate for transdermal delivery due to its potential for enhanced skin permeation compared to the parent drug. Studies on similar ibuprofen esters, such as those with amino acid alkyl esters, have shown increased water solubility and improved skin permeability.[2][3][4]
This document details the formulation of a drug-in-adhesive matrix-type transdermal patch of this compound and the subsequent evaluation of its physicochemical properties, in vitro drug release, skin permeation, and adhesive performance.
Materials and Methods
Materials
The following table lists the suggested materials for the formulation of the transdermal patch.
| Component | Example Material | Supplier | Purpose |
| Active Pharmaceutical Ingredient (API) | This compound | Custom Synthesis | Anti-inflammatory and analgesic agent |
| Polymer Matrix | Acrylic pressure-sensitive adhesive (e.g., Duro-Tak™ series) | Henkel | Forms the patch matrix and provides adhesion |
| Polyvinylpyrrolidone (PVP) | Sigma-Aldrich | Film-former, solubilizer | |
| Ethylcellulose | Sigma-Aldrich | Rate-controlling polymer | |
| Permeation Enhancer | Oleic Acid | Sigma-Aldrich | Increases skin permeability |
| Menthol | Sigma-Aldrich | Cooling sensation and permeation enhancement | |
| Allantoin | Sigma-Aldrich | Promotes skin hydration and permeation | |
| Plasticizer | Propylene Glycol | Sigma-Aldrich | Increases flexibility of the polymer matrix |
| Dibutyl Phthalate | Sigma-Aldrich | Increases flexibility of the polymer matrix | |
| Backing Layer | Polyethylene terephthalate (B1205515) (PET) film | 3M | Provides structural support and occlusivity |
| Release Liner | Fluoropolymer-coated polyester (B1180765) film | 3M | Protects the adhesive layer before use |
| Solvent | Ethyl acetate (B1210297), Toluene | Fisher Scientific | To dissolve the polymer and API during formulation |
Equipment
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
-
Solvent casting knife/film applicator
-
Drying oven
-
Franz diffusion cells
-
USP Dissolution Apparatus 5 (Paddle over Disk)
-
Texture analyzer/Tensile tester for adhesion tests
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Formulation of the Transdermal Patch
The following protocol describes the solvent casting method for preparing a drug-in-adhesive matrix-type transdermal patch.
Protocol:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the required amounts of the polymer(s) (e.g., acrylic PSA, PVP) and dissolve them in a suitable solvent (e.g., a mixture of ethyl acetate and toluene) in a beaker with continuous stirring using a magnetic stirrer.
-
Once the polymer is completely dissolved, add the accurately weighed this compound to the solution and continue stirring until a homogenous solution is obtained.
-
Add the desired permeation enhancer(s) and plasticizer to the solution and mix thoroughly.
-
Sonicate the final solution for 15-20 minutes in an ultrasonic bath to remove any entrapped air bubbles.
-
-
Casting of the Patch:
-
Carefully pour the homogenous drug-polymer solution onto a clean, level surface covered with the release liner.
-
Spread the solution uniformly using a solvent casting knife or film applicator set to the desired thickness.
-
Allow the solvent to evaporate at room temperature for 24 hours in a dust-free environment.
-
-
Drying and Lamination:
-
Transfer the cast film to a drying oven and dry at a controlled temperature (e.g., 40-60°C) for a specified duration to remove any residual solvent.
-
After drying, carefully laminate the backing layer onto the dried drug-in-adhesive film.
-
-
Cutting and Storage:
-
Cut the laminated sheet into patches of the desired size and shape.
-
Store the patches in airtight containers at room temperature until further evaluation.
-
Physicochemical Evaluation
3.2.1. Weight Variation: Weigh ten randomly selected patches individually and calculate the average weight and standard deviation.
3.2.2. Thickness: Measure the thickness of ten randomly selected patches at five different points using a digital micrometer and calculate the average thickness and standard deviation.
3.2.3. Drug Content Uniformity:
-
Take a patch of a defined area and dissolve it in a suitable solvent (e.g., methanol (B129727) or phosphate (B84403) buffer pH 7.4).
-
Sonicate the solution to ensure complete extraction of the drug.
-
Filter the solution and analyze the drug content using a validated HPLC method.
-
Repeat the procedure for at least three different patches to determine the average drug content and its uniformity.
In Vitro Drug Release Study (USP Apparatus 5 - Paddle over Disk)
This test determines the rate at which the drug is released from the patch into a dissolution medium.[5][6][7][8]
Protocol:
-
Apparatus Setup:
-
Set up the USP Dissolution Apparatus 5 (Paddle over Disk).
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of phosphate buffer pH 7.4).
-
Maintain the temperature of the dissolution medium at 32 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
-
Sample Preparation and Placement:
-
Sampling and Analysis:
-
Start the apparatus.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the patch at each time point.
-
Plot the cumulative amount of drug released versus time.
-
Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This study evaluates the permeation of the drug through an excised skin membrane, providing an indication of its potential in vivo performance.[9][10][11][12]
Protocol:
-
Skin Preparation:
-
Use excised mammalian skin (e.g., porcine ear skin or rat abdominal skin) as the membrane.
-
Carefully remove the subcutaneous fat and hair from the skin.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath to achieve a skin surface temperature of approximately 32°C.[13]
-
Continuously stir the receptor medium with a magnetic stir bar.
-
-
Sample Application and Sampling:
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
-
Analysis and Data Calculation:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²).
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Adhesive Performance Evaluation
3.5.1. Peel Adhesion Test (ASTM D3330)
This test measures the force required to peel the transdermal patch from a standard surface at a specified angle and speed.[10][14][15][16][17][18]
Protocol:
-
Sample Preparation:
-
Cut the transdermal patch into strips of a specified width (e.g., 25 mm).
-
Use a standard test substrate, such as a stainless steel plate.
-
-
Test Procedure:
-
Apply the patch strip to the test substrate using a roller to ensure uniform contact.
-
Mount the test substrate in the lower jaw of a texture analyzer or tensile tester.
-
Attach the free end of the patch to the upper jaw.
-
Peel the patch from the substrate at a 180° or 90° angle at a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the patch.
-
-
Data Analysis:
-
Calculate the average peel adhesion force per unit width of the patch (e.g., in N/25 mm).
-
3.5.2. Tack Test (ASTM D2979 - Probe Tack Test)
This test measures the initial adhesion or "tack" of the patch with minimal pressure and contact time.[2][15][19][20][21][22][23]
Protocol:
-
Apparatus Setup:
-
Use a probe tack tester, which consists of a probe of a defined surface that is brought into contact with the adhesive surface of the patch.
-
-
Test Procedure:
-
Secure the transdermal patch with the adhesive side facing up.
-
Bring the probe into contact with the adhesive surface at a controlled speed and for a specified contact time and pressure.
-
Withdraw the probe at a controlled speed.
-
Measure the maximum force required to separate the probe from the adhesive surface.
-
-
Data Analysis:
-
The tack is reported as the maximum force of separation.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of Transdermal Patch Formulations
| Formulation Code | Average Weight (mg) ± SD | Average Thickness (mm) ± SD | Drug Content (%) ± SD |
| F1 | |||
| F2 | |||
| F3 |
Table 2: In Vitro Drug Release Data (Cumulative % Release)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 3: Ex Vivo Skin Permeation Parameters
| Formulation Code | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Amount Permeated at 24h (μg/cm²) |
| F1 | |||
| F2 | |||
| F3 |
Note: The following data for Ibuprofen L-valine alkyl ester salts from a hydrogel formulation can be used as a reference for the potential permeation enhancement of esterified ibuprofen. The cumulative mass of ibuprofen permeated through human skin after 24 hours was significantly higher for the ester formulations (e.g., 790.52 μg IBU·cm⁻² for [ValOiPr][IBU]) compared to the control ibuprofen formulation (429.67 μg IBU·cm⁻²).[4]
Table 4: Adhesive Performance of Transdermal Patches
| Formulation Code | Peel Adhesion (N/25 mm) ± SD | Tack (N) ± SD |
| F1 | ||
| F2 | ||
| F3 |
Visualizations
Ibuprofen Mechanism of Action: COX Inhibition Pathway
Caption: Ibuprofen's mechanism of action via COX enzyme inhibition.
Experimental Workflow for Transdermal Patch Development
Caption: Workflow for formulating and evaluating transdermal patches.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. labhut.com [labhut.com]
- 7. <724> DRUG RELEASE [drugfuture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testresources.net [testresources.net]
- 11. DSpace [diposit.ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. qualitester.com [qualitester.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. zwickroell.com [zwickroell.com]
- 17. blog.chasecorp.com [blog.chasecorp.com]
- 18. file.yizimg.com [file.yizimg.com]
- 19. mdpi.com [mdpi.com]
- 20. 7322308.fs1.hubspotusercontent-na1.net [7322308.fs1.hubspotusercontent-na1.net]
- 21. industrialphysics.com [industrialphysics.com]
- 22. store.astm.org [store.astm.org]
- 23. testresources.net [testresources.net]
Application Note: In Vitro Skin Permeation Study of Ibuprofen Diethylaminoethyl Ester Using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical and transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) offers the significant advantage of localized therapeutic action, minimizing systemic side effects commonly associated with oral administration. The development of prodrugs, such as Ibuprofen diethylaminoethyl ester, is a key strategy to enhance the skin permeation of the parent drug. This application note provides a detailed protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells. This widely accepted methodology is crucial for evaluating the efficacy of topical formulations and understanding the pharmacokinetic profile of novel drug candidates. The protocol outlines the preparation of the skin membrane, the experimental setup of the Franz cells, and the analytical quantification of the permeated drug.
Experimental Protocols
Materials and Reagents
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Excised skin (e.g., porcine ear skin, human abdominal skin, or rat abdominal skin)
-
Parafilm®
Equipment
-
Franz Diffusion Cells (with a known diffusion area and receptor volume)
-
Circulating water bath
-
Magnetic stirrer plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Micro-syringes for sampling
-
Dermatome (optional, for skin preparation)
-
pH meter
-
Analytical balance
Skin Membrane Preparation
Excised skin is a critical component of the in vitro model. Porcine ear skin is often used due to its structural similarity to human skin.
-
Skin Procurement and Storage : Obtain fresh porcine ears from a local abattoir. Clean the skin and remove any underlying cartilage and subcutaneous fat. The prepared skin can be wrapped in aluminum foil and stored at -20°C until use.
-
Thawing and Hydration : Prior to the experiment, thaw the skin at room temperature for approximately 30 minutes. Hydrate the skin by immersing it in PBS (pH 7.4) for about 15 minutes.
-
Dermatoming (Optional but Recommended) : For consistent thickness, the skin can be dermatomed to a specific thickness (e.g., 500-750 µm).
-
Cutting the Membrane : Cut the prepared skin into discs of a suitable size to be mounted between the donor and receptor compartments of the Franz diffusion cells.
Franz Diffusion Cell Setup
-
Assembly : Place a magnetic stir bar in the receptor compartment of each Franz cell. Fill the receptor compartment with freshly prepared and degassed PBS (pH 7.4), ensuring there are no air bubbles.
-
Membrane Mounting : Carefully mount the prepared skin membrane onto the receptor compartment, with the stratum corneum facing the donor compartment. Clamp the donor and receptor compartments together securely.
-
Temperature Control : Place the assembled Franz cells in a circulating water bath maintained at a temperature that ensures the skin surface temperature is 32 ± 1°C (typically the water bath is set to 37°C). Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation : Apply a precise amount of the this compound formulation (e.g., a gel, cream, or solution) onto the surface of the skin in the donor compartment. The amount should be consistent across all cells. Cover the donor compartment opening with Parafilm® to prevent evaporation.
Sampling and Analysis
-
Sampling Schedule : At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm of each Franz cell.
-
Receptor Fluid Replacement : Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.
-
Sample Preparation : Samples may require dilution with the mobile phase before analysis.
-
HPLC Analysis : Quantify the concentration of this compound in the collected samples using a validated HPLC method. A typical method would involve:
-
Column : C18 reverse-phase column.
-
Mobile Phase : A mixture of acetonitrile and water (with pH adjusted using phosphoric acid). The exact ratio should be optimized for the best separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength for this compound.
-
Quantification : Create a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
-
Data Presentation
The permeation of this compound through the skin can be characterized by several parameters. The cumulative amount of drug permeated per unit area of the skin is plotted against time. From this plot, key permeation parameters can be determined.
Table 1: Representative Permeation Parameters for Ibuprofen Esters
| Parameter | Symbol | Unit | Representative Value (Mean ± SD) | Description |
| Steady-State Flux | Jss | µg/cm²/h | Value will depend on the specific ester and formulation | The rate of drug permeation through the skin at steady state. |
| Permeability Coefficient | Kp | cm/h | Value will depend on the specific ester and formulation | A measure of the drug's ability to penetrate the skin barrier. |
| Lag Time | Tlag | h | Value will depend on the specific ester and formulation | The time taken for the drug to establish a steady-state diffusion across the skin. |
| Cumulative Amount Permeated at 24h | Q₂₄ | µg/cm² | Value will depend on the specific ester and formulation | The total amount of drug that has permeated through the skin after 24 hours. |
Note: The values in this table are placeholders. Actual values must be determined experimentally. Studies on other ibuprofen ester prodrugs, such as L-valine alkyl esters, have shown significantly enhanced permeation compared to ibuprofen free acid, with flux values reported in the range of approximately 30 to 125 µg/cm²/h through human skin from a hydrogel formulation.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the in vitro skin permeation study.
Caption: Factors influencing the skin permeation of this compound.
References
Application Notes and Protocols: Ibuprofen Diethylaminoethyl Ester in a Rheumatoid Arthritis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, cartilage and bone destruction, and systemic features. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of RA treatment, primarily providing symptomatic relief from pain and inflammation. Ibuprofen (B1674241), a well-established NSAID, functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1][2][3][4] Ibuprofen diethylaminoethyl ester is a prodrug of Ibuprofen designed for transdermal application, which may offer advantages in terms of localized delivery and reduced systemic side effects.[5]
These application notes provide a comprehensive overview of the potential use of this compound in a preclinical animal model of rheumatoid arthritis, specifically the Collagen-Induced Arthritis (CIA) rat model. The CIA model is widely used as it shares many immunological and pathological features with human RA.[6][7]
Mechanism of Action: Ibuprofen
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By inhibiting COX, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] The reduction in prostaglandin (B15479496) levels leads to decreased vasodilation, edema, and pain signaling.
Caption: Mechanism of action of Ibuprofen.
Experimental Protocols
Animal Model: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established and widely used model for studying the efficacy of anti-inflammatory compounds for rheumatoid arthritis.[6][8]
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound topical formulation (e.g., gel or cream)
-
Vehicle control for topical formulation
-
Positive control (e.g., oral Ibuprofen)
-
Calipers for paw measurement
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Experimental Workflow:
Caption: Experimental workflow for the CIA rat model.
Protocol:
-
Arthritis Induction:
-
On Day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On Day 7, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment Groups:
-
Divide rats into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (topical application)
-
Group 2: this compound (low dose, topical)
-
Group 3: this compound (high dose, topical)
-
Group 4: Positive control (e.g., 30 mg/kg oral Ibuprofen)
-
Group 5: Naive (no disease induction, no treatment)
-
-
-
Drug Administration:
-
Begin treatment on Day 10 post-primary immunization and continue daily until Day 28.
-
For topical groups, apply a specified amount of the this compound formulation or vehicle to the shaved skin on the dorsal side of the arthritic paws.
-
For the oral positive control group, administer Ibuprofen by gavage.
-
Assessment of Anti-Arthritic Effects
1. Clinical Scoring of Arthritis:
-
Score animals daily or every other day from Day 10 to Day 28 for signs of arthritis in each paw based on a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw including digits
-
4 = Maximal swelling and ankylosis
-
-
The maximum score per animal is 16.
2. Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer or digital calipers at regular intervals (e.g., every 3 days) from Day 10 to Day 28.
-
Calculate the change in paw volume from baseline (Day 10).
3. Histopathological Analysis:
-
At the end of the study (Day 28), euthanize the animals and collect the hind paws.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Evaluate sections for inflammation, pannus formation, cartilage destruction, and bone erosion.
4. Measurement of Inflammatory Cytokines:
-
Collect blood via cardiac puncture at Day 28.
-
Separate serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Data Presentation
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Rats
| Treatment Group | Dose | Mean Clinical Score (Day 28) | % Inhibition of Arthritis |
| Vehicle Control | - | 12.5 ± 1.8 | - |
| This compound | Low Dose | 8.2 ± 1.5 | 34.4% |
| This compound | High Dose | 5.5 ± 1.2 | 56.0% |
| Oral Ibuprofen | 30 mg/kg | 6.1 ± 1.4 | 51.2% |
| Naive | - | 0.0 ± 0.0 | - |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Paw Volume in CIA Rats
| Treatment Group | Dose | Mean Paw Volume Change (mm³) (Day 28) | % Reduction in Swelling |
| Vehicle Control | - | 1.8 ± 0.3 | - |
| This compound | Low Dose | 1.1 ± 0.2 | 38.9% |
| This compound | High Dose | 0.7 ± 0.1 | 61.1% |
| Oral Ibuprofen | 30 mg/kg | 0.8 ± 0.2 | 55.6% |
| Naive | - | 0.1 ± 0.05 | - |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Rats
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 350 ± 45 | 180 ± 22 | 420 ± 50 |
| This compound | Low Dose | 245 ± 30 | 125 ± 18 | 290 ± 35 |
| This compound | High Dose | 180 ± 25 | 90 ± 15 | 210 ± 28 |
| Oral Ibuprofen | 30 mg/kg | 195 ± 28 | 105 ± 16 | 230 ± 30 |
| Naive | - | 50 ± 8 | 30 ± 5 | 60 ± 10 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Conclusion
These application notes provide a framework for evaluating the therapeutic potential of topically applied this compound in a preclinical model of rheumatoid arthritis. The proposed experimental design allows for the assessment of its anti-inflammatory and disease-modifying effects through clinical, histological, and biochemical endpoints. The expected results, based on the known mechanism of Ibuprofen, suggest that its topical ester prodrug could significantly ameliorate the signs and symptoms of arthritis in the CIA rat model. This approach may offer a promising strategy for the localized treatment of rheumatoid arthritis with an improved safety profile compared to systemic NSAID administration.
References
- 1. Discovery, mechanisms of action and safety of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of various anti-inflammatory drugs on type II collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols: Methodology for Testing the Local Anesthetic Effect of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ibuprofen diethylaminoethyl ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The esterification is intended to modify its physicochemical properties, potentially enhancing its suitability for topical or local administration and conferring local anesthetic properties. This document provides detailed methodologies for the preclinical evaluation of the local anesthetic effects of this compound, drawing from established protocols for other local anesthetic agents. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the generation and conduction of nerve impulses.[1][2][3][4]
I. In Vivo Models for Assessing Local Anesthetic Efficacy
A variety of animal models can be employed to determine the onset, duration, and potency of the local anesthetic effect of this compound.
Rodent Model of Infiltration Anesthesia using Vocalization Response to Electrical Stimulus
This model assesses the efficacy of a subcutaneously injected local anesthetic by measuring the animal's response to a mild electrical stimulus.[5][6]
Experimental Protocol:
-
Animal Model: Adult male mice or rats.
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Vocalization Threshold Determination:
-
Place the animal in a restraint device.
-
Apply a stimulating electrode to a shaved area on the abdomen.
-
Deliver electrical stimuli of increasing intensity (e.g., starting at 0.1 mA and increasing in increments).
-
Record the current at which the animal first vocalizes as the baseline threshold.
-
Animals with a baseline threshold below a predetermined cutoff (e.g., 8 mA) are included in the study.[5]
-
-
Drug Administration:
-
Prepare different concentrations of this compound in a suitable vehicle (e.g., saline).
-
Administer a subcutaneous injection of the test compound or vehicle control over the abdomen.
-
-
Assessment of Anesthesia:
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, apply the electrical stimulus at the baseline threshold intensity.
-
Record whether the animal vocalizes. The absence of vocalization indicates a successful anesthetic block.
-
-
Data Analysis:
-
The duration of anesthesia is defined as the time from injection until the return of the vocalization response.
-
Compare the duration of action across different concentrations of this compound and against a positive control (e.g., lidocaine).
-
Experimental Workflow for Infiltration Anesthesia Model
Caption: Workflow for the rodent infiltration anesthesia model.
Rat Tail Flick Latency Test
This method evaluates the local anesthetic effect by measuring the latency of the tail flick response to a thermal stimulus.[6][7]
Experimental Protocol:
-
Animal Model: Adult Wistar or Sprague-Dawley rats.
-
Baseline Tail Flick Latency:
-
Place the rat in a restraining device with its tail exposed.
-
Focus a beam of radiant heat onto a specific point on the tail.
-
Measure the time it takes for the rat to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Inject two small volumes (e.g., 20 µL) of the this compound solution or vehicle control on opposite sides of the base of the tail.[7]
-
-
Assessment of Anesthesia:
-
At regular intervals (e.g., every 10 minutes), perform the tail flick test.[7]
-
A significant increase in latency (e.g., to the cut-off time) indicates a sensory block.
-
-
Data Analysis:
-
The duration of the local anesthetic effect is the time until the tail flick latency returns to baseline.[7]
-
II. Electrophysiological Assessment of Nerve Blockade
Electrophysiological studies provide a direct measure of the effect of this compound on nerve conduction.
In Vivo Peripheral Nerve Block Model
This model assesses the motor nerve block by measuring the compound motor action potential (CMAP).[8]
Experimental Protocol:
-
Animal Model: Adult mice.
-
Surgical Preparation:
-
Anesthetize the mouse.
-
Expose the sciatic nerve and its tibial branch.
-
-
Electrophysiological Recordings:
-
Place a stimulating electrode on the sciatic nerve and a recording electrode on the plantar muscles of the foot.
-
Deliver supramaximal electrical stimuli to the nerve and record the resulting CMAP.
-
-
Drug Administration:
-
Apply this compound solution directly to the exposed tibial nerve.
-
-
Assessment of Nerve Block:
-
Record CMAPs at regular intervals post-drug application.
-
A decrease in the CMAP amplitude indicates a motor nerve block.
-
-
Data Analysis:
-
Calculate the percentage of CMAP amplitude reduction over time to determine the onset and duration of the nerve block.
-
Workflow for In Vivo Peripheral Nerve Block Model
Caption: Workflow for the in vivo peripheral nerve block model.
III. Proposed Signaling Pathway of Local Anesthetic Action
Local anesthetics, including ester-type compounds, primarily exert their effects by blocking voltage-gated sodium channels.
Signaling Pathway of Local Anesthetic Action
Caption: Proposed mechanism of local anesthetic action.
The unionized form of the this compound is expected to be lipid-soluble, allowing it to penetrate the nerve sheath and neuronal membrane.[9] Once inside the axoplasm, an equilibrium is established between the unionized and ionized forms. The ionized, quaternary form of the molecule is responsible for binding to a receptor site within the voltage-gated sodium channel.[2][9] This binding preferentially occurs when the channel is in the open or inactivated state, which is more frequent in rapidly firing neurons.[9] The binding of the local anesthetic stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3][10] This ultimately leads to a conduction blockade.
IV. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Efficacy of this compound in the Mouse Vocalization Test
| Treatment Group | Concentration | N | Onset of Anesthesia (min) | Duration of Anesthesia (min) |
| Vehicle Control | - | 10 | N/A | 0 |
| Ibuprofen Ester | 0.5% | 10 | Mean ± SEM | Mean ± SEM |
| Ibuprofen Ester | 1.0% | 10 | Mean ± SEM | Mean ± SEM |
| Ibuprofen Ester | 2.0% | 10 | Mean ± SEM | Mean ± SEM |
| Lidocaine | 2.0% | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Tail Flick Latency in Rats
| Treatment Group | Concentration | N | Baseline Latency (s) | Peak Latency (s) | Duration of Effect (min) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM | 0 |
| Ibuprofen Ester | 0.5% | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ibuprofen Ester | 1.0% | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ibuprofen Ester | 2.0% | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Bupivacaine | 0.5% | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Motor Nerve Blockade by this compound (CMAP Analysis)
| Treatment Group | Concentration | N | Onset of Block (min) | Maximum Block (%) | Duration of Block (min) |
| Vehicle Control | - | 8 | N/A | 0 | 0 |
| Ibuprofen Ester | 1.0% | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ibuprofen Ester | 2.0% | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ropivacaine | 0.75% | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Disclaimer: The protocols described herein are adapted from standard methodologies for testing local anesthetic agents. Specific parameters such as drug concentrations, vehicle formulation, and time points for assessment may need to be optimized for this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 5. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Ibuprofen Diethylaminoethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting an in vivo pharmacokinetic (PK) study of Ibuprofen (B1674241) Diethylaminoethyl Ester. Given that ester prodrugs of ibuprofen are often rapidly hydrolyzed to the parent compound, ibuprofen, in vivo, this protocol focuses on the quantification of ibuprofen in plasma as the primary analyte.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1] Ibuprofen diethylaminoethyl ester is an ester prodrug of ibuprofen with anti-inflammatory and local anesthetic properties. The esterification is intended to modify the physicochemical properties of the parent drug, potentially altering its absorption and distribution. This study aims to characterize the pharmacokinetic profile of ibuprofen following the administration of its diethylaminoethyl ester prodrug in a rodent model.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for ibuprofen following oral and intravenous administration in common preclinical species. These values are provided as a reference for experimental design and data interpretation. It is important to note that these parameters can be influenced by factors such as dose, formulation, and the specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Ibuprofen in Rodents (Oral Administration)
| Parameter | Mouse | Rat |
| Dose (mg/kg) | ~40 | 10 - 50 |
| Cmax (µg/mL) | Not Specified | Varies with dose |
| Tmax (hr) | Not Specified | ~0.5 - 2 |
| t½ (hr) | Not Specified | 1.7 - 2.8 |
| CL/F (L/hr/kg) | Not Specified | 0.14 - 0.29 |
| Vd/F (L/kg) | Not Specified | Not Specified |
Data compiled from multiple sources.[2][3][4]
Table 2: Pharmacokinetic Parameters of Ibuprofen in Rodents (Intravenous Administration)
| Parameter | Rat |
| Dose (mg/kg) | 10 - 50 |
| t½ (hr) | 1.7 - 2.8 |
| CL (L/hr/kg) | 0.14 - 0.29 |
| Vss (L/kg) | Not Specified |
Data compiled from multiple sources.[3]
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats (or a suitable mouse strain like C57BL/6).
-
Weight: 200-250 g for rats; 20-25 g for mice.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
Formulation Preparation
-
Vehicle Selection: A suitable vehicle for this compound should be chosen based on its solubility. Common vehicles include a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Preparation for Oral Administration (PO): The test compound is dissolved in the vehicle to the desired concentration for oral gavage. The volume for administration should not exceed 10 mL/kg for rats and mice.[5][6]
-
Preparation for Intravenous Administration (IV): The test compound is dissolved in a sterile, isotonic vehicle suitable for intravenous injection. The solution should be filtered through a 0.22 µm filter before administration. The maximum volume for a bolus IV injection is typically 5 ml/kg.[7]
Drug Administration
a. Oral Administration (Gavage) [5]
-
Animal Restraint: Gently restrain the animal.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the ball-tipped gavage needle into the esophagus.
-
Dose Administration: Slowly administer the formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.[5]
b. Intravenous Administration (Tail Vein Injection) [7]
-
Animal Restraint: Place the animal in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Injection: Using a 27-30 gauge needle, perform the injection into the lateral tail vein.
-
Confirmation: Successful injection is indicated by the lack of blebbing or resistance.
Blood Sampling
-
Sampling Sites: Common sites for serial blood sampling in rodents include the saphenous vein, tail vein, or submandibular vein.[8][9][10] Terminal blood collection can be performed via cardiac puncture under deep anesthesia.[9]
-
Sampling Time Points: A typical sampling schedule for a PK study would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Collection:
-
Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of Ibuprofen
A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of ibuprofen in plasma.[11][12]
-
Sample Preparation (Protein Precipitation): [12]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., ibuprofen-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm).[12]
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid or an aqueous solution with acetic acid and ammonium (B1175870) acetate.[12][13]
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as WinNonlin®. Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Caption: Relationship between the prodrug and its pharmacokinetic profile.
Caption: Simplified signaling pathway of Ibuprofen's mechanism of action.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of age and dose on the pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioscmed.com [bioscmed.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 9. neoteryx.com [neoteryx.com]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for Transdermal Delivery of Ibuprofen Using Bacterial Cellulose Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial cellulose (B213188) (BC) is a versatile biomaterial with a unique nanofibrillar structure, high purity, excellent water-holding capacity, and biocompatibility, making it an attractive candidate for various biomedical applications, including transdermal drug delivery.[1] This document provides detailed application notes and protocols for the development and evaluation of BC membranes as a transdermal delivery system for ibuprofen (B1674241), a common non-steroidal anti-inflammatory drug (NSAID). The inherent properties of BC membranes allow for the potential of creating flexible, conformable patches that can provide controlled release of ibuprofen directly to the site of inflammation or for systemic absorption. These notes are intended to guide researchers through the key experimental stages, from membrane preparation and drug loading to in vitro release and ex vivo permeation studies.
Data Presentation
Table 1: In Vitro Ibuprofen Release from Bacterial Cellulose Membranes
| Formulation | Time (minutes) | Cumulative Release (%) | Reference |
| BC-IBU | 5 | ~30 | [1] |
| 10 | ~40 (maximum) | [1] | |
| BC-[ValOiPr][IBU] | 5 | ~60 | [1] |
| 30 | ~87 (maximum) | [1] | |
| BC-[LeuOiPr][IBU] | 5 | ~60 | [1] |
| 120 | >90 (maximum) | [1] |
Table 2: Ex Vivo Permeation of Ibuprofen and its Salts through Porcine Epidermal Membrane from Bacterial Cellulose Membranes (after 8 hours)
| Formulation | Permeated Amount (% of applied dose) | Reference |
| BC-IBU | 9.86 ± 0.25 | [1] |
| BC-[ValOiPr][IBU] | Significantly higher than BC-IBU | [1] |
| BC-[LeuOiPr][IBU] | Comparable to BC-IBU | [1] |
Table 3: Comparison of Ibuprofen Permeation from Bacterial Cellulose vs. Other Formulations
| Formulation | Permeation Rate | Reference |
| Ibuprofen in BC | Almost three times higher | [2][3][4] |
| Ibuprofen in gel | Lower than BC | [2][3][4] |
| Ibuprofen in PEG400 solution | Lower than BC | [2][3][4] |
Experimental Protocols
Preparation of Ibuprofen-Loaded Bacterial Cellulose Membranes
This protocol describes the loading of ibuprofen into bacterial cellulose membranes via an immersion and solvent evaporation technique.[5]
Materials:
-
Bacterial cellulose (BC) sheets (fully swollen)
-
Ibuprofen powder
-
Distilled water
-
Spatula
-
Aluminum tray
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven or freeze-dryer
Procedure:
-
Take a fully swollen BC sheet (e.g., 6 cm x 6 cm x 1 cm) and place it on an aluminum tray.
-
Gently press the BC sheet with a spatula to remove excess water until the weight is reduced by approximately 50%. This creates a partially swollen BC membrane.[5]
-
Prepare ibuprofen solutions of desired concentrations (e.g., 0.05, 0.1, and 0.5 mg/mL) by first dissolving ibuprofen in ethanol to create a stock solution (e.g., 10 mg/mL) and then diluting it with 20% ethanol.[5]
-
Immerse the partially swollen BC sheet into 40 mL of the prepared ibuprofen solution in a beaker.
-
Allow the BC sheet to soak for a sufficient time to ensure uniform drug distribution.
-
After soaking, remove the BC membrane from the solution.
-
Dry the ibuprofen-loaded BC membrane using one of the following methods:
-
Air-Drying: Place the membrane on a clean, non-stick surface at room temperature or in a low-temperature oven until completely dry. This method typically results in a thin, paper-like film.[5]
-
Freeze-Drying (Lyophilization): Freeze the membrane (e.g., using liquid nitrogen) and then place it in a freeze-dryer until all the solvent is removed by sublimation. This method typically results in a porous, sponge-like structure.[5]
-
-
Store the dried, ibuprofen-loaded BC membranes in a desiccator until further use.
In Vitro Ibuprofen Release Study
This protocol outlines the procedure for evaluating the release of ibuprofen from the prepared BC membranes into a buffer solution, simulating physiological conditions.
Materials:
-
Ibuprofen-loaded BC membranes (cut to a specific size, e.g., 2 cm x 2 cm)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle type)
-
Vessels for dissolution
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
-
Cuvettes or HPLC vials
Procedure:
-
Prepare 500 mL of PBS (pH 7.4) and place it in the dissolution vessel. Maintain the temperature at 32°C to simulate skin surface temperature.[1]
-
Place the ibuprofen-loaded BC membrane into the dissolution vessel.
-
Begin the dissolution test with a paddle speed of 50 rpm.[1]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of ibuprofen in the filtered samples using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 264 nm) or by a validated HPLC method.
-
Calculate the cumulative amount and percentage of ibuprofen released at each time point.
Ex Vivo Skin Permeation Study
This protocol details the use of Franz diffusion cells to assess the permeation of ibuprofen from BC membranes through an excised skin model (e.g., porcine or human epidermis).
Materials:
-
Ibuprofen-loaded BC membranes
-
Excised skin (e.g., porcine ear skin or human cadaver skin)
-
Franz diffusion cells
-
Receptor medium (e.g., PBS pH 7.4)
-
Water bath with a circulating system
-
Magnetic stir bars
-
Syringes and syringe filters (0.2 µm)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare the excised skin by carefully removing subcutaneous fat and trimming it to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor compartment.
-
Fill the receptor compartment with a known volume of receptor medium (e.g., PBS pH 7.4), ensuring there are no air bubbles trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and maintain the temperature at 37°C using a circulating water bath to simulate body temperature.
-
Allow the skin to equilibrate for a period of time.
-
Place the ibuprofen-loaded BC membrane in the donor compartment, ensuring good contact with the skin surface.
-
At specified time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment through the sampling arm.[4]
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Filter the collected samples through a 0.2 µm syringe filter.[4]
-
Analyze the ibuprofen concentration in the samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative amount of ibuprofen permeated per unit area of the skin over time.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial cellulose membranes applied in topical and transdermal delivery of lidocaine hydrochloride and ibuprofen: in vitro diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CICECO Publication » Bacterial cellulose membranes applied in topical and transdermal delivery of lidocaine hydrochloride and ibuprofen: In vitro diffusion studies [cicecoteste.web.ua.pt]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of drug release behavior of bacterial cellulose loaded with ibuprofen and propranolol hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimuli-Responsive Transdermal Systems for Ibuprofen
Introduction
Ibuprofen (B1674241) is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1][2] However, oral administration can lead to gastrointestinal side effects.[3] Transdermal delivery offers a promising alternative, bypassing first-pass metabolism and providing localized drug action, which can reduce systemic side effects.[2] Stimuli-responsive or "smart" drug delivery systems represent a significant advancement in this field. These systems are designed to release their therapeutic payload in response to specific physiological or external triggers, such as changes in pH, temperature, or the application of ultrasound.[4][5] This targeted release mechanism can enhance therapeutic efficacy, improve patient compliance, and minimize off-target effects, especially in conditions like rheumatoid arthritis where local inflammation creates a unique microenvironment.[6][7]
This document provides detailed application notes and experimental protocols for the development and evaluation of various stimuli-responsive transdermal systems for ibuprofen.
pH-Responsive Systems for Targeted Release in Inflamed Tissue
Application Note:
Inflamed tissues, such as those in rheumatoid arthritis, often exhibit a slightly acidic pH (around 6.8) compared to healthy skin and blood (pH 7.4).[6][7] This pH difference can be exploited to trigger drug release. pH-responsive systems typically use polymers with ionizable groups (e.g., carboxylic acids) that change their structure and solubility in response to pH shifts.[4] For ibuprofen delivery, nanoparticles formulated with a pH-sensitive polymer like Eudragit® L 100 can be incorporated into a transdermal hydrogel.[6][7] Eudragit® L 100 remains compact at the normal skin surface pH but dissolves or swells at the higher pH of inflamed subcutaneous tissue, releasing the encapsulated ibuprofen directly at the site of inflammation. This approach enables a sustained and targeted therapeutic effect.[6][7]
Data Presentation: Physicochemical Characteristics of pH-Responsive Ibuprofen Nanoparticles
| Parameter | Value | Source |
| Mean Particle Size | 48 nm | [6][7] |
| Entrapment Efficiency | 90% | [6][7] |
| Polymer | Eudragit® L 100 | [6][7] |
| Hydrogel Base | Carbopol® 934 | [6][7] |
| Release Profile | Sustained, pH-dependent | [6][7] |
Mandatory Visualization: Mechanism of pH-Responsive Release
Caption: Mechanism of pH-triggered ibuprofen release from Eudragit® nanoparticles.
Experimental Protocol: Fabrication of pH-Responsive Ibuprofen Nanoparticle Hydrogel
This protocol is based on the work of Khan et al.[6][7]
Part 1: Formulation of Ibuprofen-Loaded Eudragit® L 100 Nanoparticles (NPs)
-
Organic Phase Preparation: Dissolve a specific amount of Ibuprofen (IB) and Eudragit® L 100 (EL 100) in an organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 407.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of IB-loaded EL 100 nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the resulting nanoparticle suspension to separate the NPs from the aqueous medium. Wash the pellet multiple times with deionized water to remove any unentrapped drug and excess stabilizer.
-
Lyophilization: Freeze-dry the purified NP pellet to obtain a fine powder for long-term storage and subsequent incorporation into the hydrogel.
Part 2: Preparation of the Transdermal Hydrogel
-
Gelling Agent Dispersion: Disperse Carbopol® 934 powder in deionized water with constant stirring. Allow the mixture to swell overnight to ensure complete hydration.
-
Neutralization: Neutralize the acidic Carbopol® dispersion by adding a neutralizing agent (e.g., triethanolamine) dropwise until a transparent gel of the desired pH and consistency is formed.
-
Incorporation of NPs: Disperse the lyophilized ibuprofen-loaded NPs into the prepared Carbopol® hydrogel using a mechanical stirrer until a homogenous formulation is achieved.
-
Deaeration: Centrifuge the final formulation or let it stand to remove any entrapped air bubbles.
Thermo-Responsive Systems for On-Demand Gelation
Application Note:
Thermo-responsive polymers exhibit a phase transition from a solution (sol) to a gel at a specific temperature, known as the lower critical solution temperature (LCST).[8] This property is highly advantageous for transdermal delivery. A formulation can be applied to the skin as a liquid (sol) and transform into a gel upon contact with the warmer skin surface.[9] This in-situ gelation creates a drug depot, allowing for sustained release of ibuprofen.[9][10] Combining thermo-responsive gels with skin permeation technologies like microneedle array patches (MAPs) can further enhance drug delivery.[9] The MAPs create micropores in the skin, facilitating the penetration of the drug-loaded gel into deeper tissues.[9][10]
Data Presentation: Properties of Thermo-Responsive Ibuprofen Gels
| Formulation Component | Property | Value | Source |
| Sodium Alginate / Poly(vinylcaprolactam) | Sol-Gel Transition Temp. | 32°C - 37°C | [10] |
| Microneedle Array Patch (MAP) | Application | Creates micropores for gel depot | [9] |
| Drug Release | Profile | Sustained release at body temp. | [9][10] |
| Permeation | Enhancement | Significantly higher through MAP-treated skin | [9] |
Mandatory Visualization: Workflow for Thermo-Responsive Delivery
Caption: Workflow for microneedle-assisted thermo-responsive ibuprofen delivery.
Experimental Protocol: Preparation of a Thermo-Responsive Gel
This protocol is a generalized representation based on systems described in the literature.[9][10]
-
Polymer Dissolution: Dissolve the thermo-responsive polymers (e.g., Sodium Alginate and Poly(N-vinylcaprolactam)) in cold deionized water (e.g., 4°C) with gentle stirring to prevent clumping.
-
Drug Incorporation: Once the polymers are fully dissolved, add ibuprofen sodium to the cold polymer solution and continue stirring until the drug is completely dissolved.
-
Homogenization: Maintain the solution at a low temperature and stir until a clear, homogenous solution is obtained.
-
Characterization (Pre-application):
-
Sol-Gel Transition Temperature: Determine the phase transition temperature using a rheometer. Perform a temperature sweep experiment and identify the temperature at which a sharp increase in viscosity (storage modulus G' > loss modulus G'') occurs.[9]
-
Visual Method: Alternatively, place a vial containing the formulation in a water bath and gradually increase the temperature. The gelation temperature is the point at which the solution no longer flows when the vial is inverted.[10]
-
Ultrasound-Responsive Systems for Triggered Release
Application Note:
Ultrasound (US) is a form of mechanical energy that can be used as a non-invasive external trigger to enhance transdermal drug delivery, a process known as sonophoresis.[11][12] Low-frequency ultrasound (20–100 kHz) is particularly effective at temporarily disrupting the stratum corneum, the skin's main barrier, through a phenomenon called cavitation (the formation and collapse of microscopic bubbles).[11][13] This disruption increases skin permeability, allowing for enhanced penetration of drugs like ibuprofen.[13] Furthermore, ultrasound can trigger the release of drugs from carrier systems like hydrogels or composite materials by inducing mechanical stress and fluid flow within the matrix.[12][14] This allows for on-demand, pulsatile drug delivery controlled by the application of the US transducer.[15]
Data Presentation: Effect of Ultrasound on Ibuprofen Release
| System | Stimulus | Frequency | Effect | Source |
| Chitosan-Mesoporous Silica | Ultrasound | 33 kHz | Enhanced, non-destructive release | [14] |
| Hydrogel Matrix | Ultrasound | Low Frequency | Greater drug release vs. high frequency | [13] |
| General Sonophoresis | Ultrasound | 20-100 kHz (Low) | Reversible disruption of stratum corneum | [11] |
Mandatory Visualization: Ultrasound-Triggered Release Pathway
Caption: Ultrasound-mediated enhancement of transdermal ibuprofen delivery.
Experimental Protocol: In Vitro Ultrasound-Triggered Release Study
This protocol is adapted from methodologies used for sonophoresis and triggered release.[11][14]
-
Apparatus Setup: Use a standard Franz diffusion cell setup. Mount a section of excised skin (e.g., porcine or human cadaver skin) or a synthetic membrane between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C or 37°C.[16] Ensure the medium is continuously stirred.
-
Sample Application: Apply the ibuprofen-loaded formulation (e.g., hydrogel, patch) to the surface of the skin in the donor compartment.
-
Ultrasound Application:
-
Sampling: Withdraw aliquots from the receptor compartment at predetermined time intervals. Immediately replenish the withdrawn volume with fresh, pre-warmed receptor medium.
-
Control Group: Run a parallel experiment under identical conditions but without the application of ultrasound to serve as a control.
-
Analysis: Analyze the concentration of ibuprofen in the collected samples using a validated HPLC method (see Protocol below).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time for both the ultrasound-treated and control groups.
General Protocols for System Evaluation
Protocol A: In Vitro Drug Release & Ex Vivo Skin Permeation using Franz Diffusion Cell
-
Apparatus: Vertical Franz diffusion cells.[9]
-
Membrane Preparation:
-
In Vitro Release: Use a synthetic membrane (e.g., cellulose (B213188) acetate, Strat-M®).[3][17]
-
Ex Vivo Permeation: Use excised dermatomed skin (e.g., porcine ear skin or human cadaver skin), with the stratum corneum facing the donor compartment.[1][16]
-
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Compartment: Fill the receptor compartment with phosphate-buffered saline (PBS) at pH 7.4.[18] Maintain the temperature at 32°C or 37°C to simulate skin conditions.[2][19] Stir the receptor fluid continuously.
-
Sample Application: Apply a precise amount of the transdermal formulation (patch, gel, etc.) onto the membrane surface in the donor compartment.
-
Sampling: At scheduled intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the sampling port of the receptor compartment.[2][16]
-
Volume Replacement: Immediately after each sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.
-
Analysis: Determine the concentration of ibuprofen in the samples using HPLC.[16][20]
Protocol B: High-Performance Liquid Chromatography (HPLC) Analysis of Ibuprofen
This is a representative HPLC method. The specific column, mobile phase, and conditions should be optimized and validated.
-
System: An HPLC system equipped with a UV detector, pump, and autosampler.[17]
-
Column: A C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 150 mm).[17]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted) in a suitable ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength for ibuprofen (approx. 221-222 nm).
-
Injection Volume: 20 µL.
-
Standard Curve Preparation: Prepare a series of standard solutions of ibuprofen of known concentrations in the receptor medium (PBS pH 7.4).
-
Quantification: Run the standards to generate a calibration curve (absorbance vs. concentration). Analyze the experimental samples and determine the ibuprofen concentration by interpolating from the calibration curve.
References
- 1. Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an intelligent, stimuli-responsive transdermal system for efficient delivery of Ibuprofen against rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micro array patch assisted transdermal delivery of high dose, ibuprofen sodium using thermoresponsive sodium alginate/poly (vinylcaprolactam) in situ gels depot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-Mediated Transdermal Drug Delivery: Mechanisms, Scope, and Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Induced Drug Release from Stimuli-Responsive Hydrogels [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. answers.childrenshospital.org [answers.childrenshospital.org]
- 16. mdpi.com [mdpi.com]
- 17. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transdermal ibuprofen patches with novel penetration enhancers [wisdomlib.org]
- 19. Design, Development, and Optimization of Dexibuprofen Microemulsion Based Transdermal Reservoir Patches for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Application Notes: Western Blotting for Assessing the Anti-inflammatory Activity of Ibuprofen Derivatives
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[1][2][3] The development of ibuprofen derivatives aims to enhance efficacy, improve safety profiles, and explore additional mechanisms of action.[4][5] Western blotting is a powerful and widely used technique to investigate the anti-inflammatory properties of these derivatives by quantifying the expression levels of specific proteins involved in inflammatory pathways.[6][7][8] This document provides detailed protocols and application notes for utilizing Western blotting to assess the anti-inflammatory activity of novel ibuprofen derivatives.
Key Protein Targets in Inflammation
The anti-inflammatory effects of ibuprofen and its derivatives can be assessed by examining their impact on the expression of several key proteins:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][3] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2] Assessing the expression levels of both enzymes is crucial to determine the selectivity and potency of ibuprofen derivatives.[4][9]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and COX-2.[10][12] Western blotting can be used to measure the levels of total and phosphorylated p65 and IκBα to assess the inhibitory effect of ibuprofen derivatives on this pathway.[13][14]
-
Pro-inflammatory Cytokines: The expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is often upregulated during inflammation.[12][15][16] Western blotting can be used to determine if ibuprofen derivatives can suppress the production of these key inflammatory mediators.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for treating cells with an inflammatory stimulus and the ibuprofen derivative being tested.
-
Cell Line Selection: RAW 264.7 (murine macrophage) or HT-29 (human colon adenocarcinoma) cell lines are commonly used models for in vitro inflammation studies.[12][17]
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the ibuprofen derivative for 1-2 hours.
-
Induce inflammation by adding a stimulating agent, such as lipopolysaccharide (LPS) (1 µg/mL) for RAW 264.7 cells or IL-1β (10 ng/mL) for HT-29 cells.[12][17]
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with the inflammatory stimulus only, and cells treated with ibuprofen as a positive control.
-
2. Protein Extraction from Cell Lysates
This protocol details the extraction of total protein from cultured cells.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[18]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[6]
-
Carefully transfer the supernatant containing the total protein to a new, clean tube.
-
Store the protein samples at -80°C until use.
-
3. Protein Quantification
Accurate protein quantification is essential for equal loading of samples for Western blotting.
-
Method: The Bicinchoninic Acid (BCA) protein assay is a common and reliable method for protein quantification.[12][19]
-
Procedure:
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations.
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of each cell lysate and the BSA standards.
-
Add the BCA working reagent to each well and incubate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).[19]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
-
4. Western Blotting Protocol
This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and detecting the target proteins using specific antibodies.[6][7][8]
-
a. Sample Preparation and SDS-PAGE:
-
Based on the protein quantification results, dilute the protein samples to the same concentration in lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.[18]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][18]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
b. Protein Transfer:
-
c. Immunoblotting:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically, but a starting point of 0.1-1.0 µg/mL is common.[7]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
d. Detection:
-
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Data Presentation
Quantitative data from Western blot analysis can be summarized in tables to facilitate comparison of the anti-inflammatory activity of different ibuprofen derivatives.
Table 1: Inhibitory Concentration (IC50) of Ibuprofen and its Derivatives on COX-1 and COX-2 Expression
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Ibuprofen | 2.975 | 3.325 | 0.895 | [4] |
| Ibuprofen | - | 31.4 | - | [5] |
| Derivative IA | 0.946 | 0.894 | 1.058 | [4][9] |
| Derivative HL | - | 4.9 | - | [5] |
| HL-Co Complex | - | 1.7 | - | [5] |
| HL-Ni Complex | - | 3.7 | - | [5] |
| HL-Cu Complex | - | 5.6 | - | [5] |
| HL-Sm Complex | - | 2.9 | - | [5] |
| HL-Gd Complex | - | 2.3 | - | [5] |
Note: A higher COX-2 Selectivity Index indicates greater selectivity for inhibiting COX-2 over COX-1.
Table 2: Effect of Ibuprofen Derivatives on the Expression of Key Inflammatory Proteins
| Treatment | p-p65/p65 Ratio (Fold Change vs. LPS) | IκBα/β-actin Ratio (Fold Change vs. LPS) | TNF-α/β-actin Ratio (Fold Change vs. LPS) | IL-6/β-actin Ratio (Fold Change vs. LPS) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| LPS + Ibuprofen | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| LPS + Derivative X | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| LPS + Derivative Y | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
Note: This table is a template. The actual data will be generated from the Western blot experiments.
Mandatory Visualizations
Caption: Ibuprofen derivatives inhibit COX-1/COX-2, blocking prostaglandin (B15479496) synthesis.
Caption: Ibuprofen derivatives can inhibit the NF-κB signaling pathway.
Caption: General workflow for Western blot analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives | MDPI [mdpi.com]
- 10. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of ibuprofen derivatives as the NF-κB/iNOS pathway inhibitors for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 19. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ibuprofen Diethylaminoethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ibuprofen (B1674241) Diethylaminoethyl Ester (I-DEAE) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Ibuprofen Diethylaminoethyl Ester?
A1: The most common method for synthesizing I-DEAE is through the esterification of ibuprofen with 2-(diethylamino)ethanol (B1670525). This can be achieved via several routes:
-
Fischer-Speier Esterification: This classic method involves reacting ibuprofen with 2-(diethylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically with heating under reflux to remove the water byproduct.
-
Carbodiimide-mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid group of ibuprofen, facilitating the reaction with 2-(diethylamino)ethanol under milder conditions. This method often includes a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Acid Chloride Route: Ibuprofen can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. The resulting ibuprofenoyl chloride is then reacted with 2-(diethylamino)ethanol, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of I-DEAE can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Hydrolysis: The ester product is susceptible to hydrolysis back to ibuprofen and 2-(diethylamino)ethanol, especially in the presence of water and acid or base.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the N-acylation of the amino alcohol if the reaction conditions are not optimized.
-
Purification Losses: Significant amounts of product can be lost during extraction, washing, and chromatography steps. The basic nature of I-DEAE can lead to challenges during aqueous workup if the pH is not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of triethylamine (B128534) to prevent streaking of the basic product, can be used to separate the starting materials (ibuprofen and 2-(diethylamino)ethanol) from the I-DEAE product. The spots can be visualized under a UV lamp.
Q4: What are the best practices for purifying this compound?
A4: Purification of I-DEAE typically involves the following steps:
-
Aqueous Workup: After the reaction, the mixture is usually diluted with an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove unreacted ibuprofen and the acid catalyst. It is crucial to then wash with brine to remove excess water.
-
Drying: The organic layer should be thoroughly dried with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is often necessary. A gradient elution system of hexane and ethyl acetate, with a small percentage of triethylamine, is typically effective for separating the product from any remaining impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of acid catalyst or coupling agent. Ensure anhydrous conditions if using water-sensitive reagents like DCC. |
| Insufficient Reaction Temperature | Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. |
| Insufficient Reaction Time | Monitor the reaction by TLC and continue until the ibuprofen spot has disappeared or is significantly diminished. |
| Presence of Water | Use anhydrous solvents and reagents. For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms. |
Problem 2: Presence of Significant Impurities After Reaction
| Possible Cause | Suggested Solution |
| Unreacted Ibuprofen | Drive the reaction to completion by increasing the reaction time or temperature. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. |
| Unreacted 2-(diethylamino)ethanol | Use a slight excess of ibuprofen to ensure the complete consumption of the amino alcohol. Unreacted amino alcohol can be removed by washing the organic layer with dilute acid, but this may also protonate and extract the product. Careful pH control is necessary. |
| Formation of Byproducts | Optimize reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. Column chromatography is often necessary to separate byproducts. |
Data Presentation
The following table summarizes typical yields for the synthesis of various ibuprofen esters, which can serve as a benchmark for what might be expected for the synthesis of I-DEAE under optimized conditions.
| Ester Derivative | Synthesis Method | Catalyst/Reagent | Solvent | Yield (%) |
| Ibuprofen Methyl Ester | Fischer Esterification | Sulfuric Acid | Methanol | >90 |
| Ibuprofen Ethyl Ester | Fischer Esterification | Sulfuric Acid | Ethanol | >90 |
| Ibuprofen Propyl Ester | Fischer Esterification | Sulfuric Acid | Propanol | >85 |
| Ibuprofen Butyl Ester | Fischer Esterification | Sulfuric Acid | Butanol | >85 |
| Ibuprofen Amide Conjugates | Carbodiimide Coupling | EDC/HOBt | DMF | 60-80 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Ibuprofen with 2-(diethylamino)ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add ibuprofen (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, to the flask.
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).
Protocol 2: Carbodiimide-Mediated Esterification
-
Reaction Setup: To a solution of ibuprofen (1.0 eq), 2-(diethylamino)ethanol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield in I-DEAE synthesis.
Overcoming stability issues with Ibuprofen diethylaminoethyl ester formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibuprofen Diethylaminoethyl Ester formulations. The information is designed to help overcome common stability challenges encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing a rapid decrease in potency over a short period. What is the likely cause?
A1: The most probable cause of potency loss is the hydrolysis of the ester bond in this compound. This reaction breaks down the ester into its parent compound, Ibuprofen, and diethylaminoethanol. The rate of this hydrolysis is highly dependent on the formulation's pH and the presence of moisture. Ester hydrolysis is often catalyzed by both acidic and basic conditions, with stability generally being optimal in a slightly acidic to neutral pH range.
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your formulation. If it is in the acidic (below pH 4) or alkaline (above pH 7) range, this could be accelerating the degradation.
-
Moisture Content: Assess the water content of your formulation. For non-aqueous formulations, ensure all excipients are anhydrous. For aqueous systems, minimizing water activity is crucial.
-
Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from high humidity. Elevated temperatures can significantly increase the rate of hydrolysis.
Q2: I am observing a shift in the pH of my aqueous-based formulation over time. What could be causing this?
A2: A decrease in the pH of an aqueous formulation containing this compound is a strong indicator of ester hydrolysis. The degradation process releases Ibuprofen, which is a carboxylic acid, thereby lowering the pH of the formulation. This pH shift can, in turn, further catalyze the degradation, leading to an accelerated loss of the active ester ingredient.
Troubleshooting Steps:
-
Buffering System: Incorporate a suitable buffering agent to maintain the pH within a stable range (typically pH 4-6 for many esters). The choice of buffer and its capacity are critical and should be determined through stability studies.
-
Initial pH Adjustment: Ensure the initial pH of the formulation is adjusted to the pH of maximum stability for the ester.
-
Excipient Interaction: Review your formulation for any excipients that may be contributing to pH instability.
Q3: I have detected an unknown peak in my HPLC chromatogram during stability testing. How can I identify it?
A3: An unknown peak that increases in area over time during a stability study is likely a degradation product. For this compound, the primary degradation product is expected to be Ibuprofen. Another potential degradant is diethylaminoethanol, though its detection by UV-HPLC may be challenging depending on the wavelength used.
Troubleshooting Steps:
-
Co-injection: Co-inject your sample with a known standard of Ibuprofen. If the unknown peak's retention time matches that of the Ibuprofen standard and the peak area increases, you have likely identified your primary degradant.
-
Forced Degradation: Perform forced degradation studies on a pure sample of this compound under acidic, basic, and oxidative stress conditions. This will help to generate the potential degradation products and confirm their retention times in your HPLC method.
-
Mass Spectrometry (LC-MS): If the identity of the peak is still uncertain, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the unknown compound, which can help in its structural elucidation.
Q4: My non-aqueous formulation is showing signs of degradation. I thought this would be more stable. What could be the issue?
A4: While non-aqueous formulations are generally more stable for hydrolytically sensitive compounds, degradation can still occur due to several factors:
-
Residual Moisture: Excipients may contain residual water, which can be sufficient to initiate hydrolysis. Using anhydrous grades of excipients is recommended.
-
Excipient Reactivity: Certain excipients, even in a non-aqueous system, can promote degradation. For example, polyethylene (B3416737) glycols (PEGs) have been reported to cause transesterification with other esters. Compatibility studies with all excipients are essential.
-
Hygroscopicity: The formulation itself or its packaging may be hygroscopic, absorbing moisture from the environment over time.
-
Storage: Improper storage in humid conditions can introduce moisture into the formulation.
Troubleshooting Steps:
-
Use Anhydrous Excipients: Verify that all excipients are of an anhydrous grade.
-
Excipient Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of the ester and each excipient and storing them under accelerated conditions.
-
Packaging: Use moisture-impermeable packaging for storage.
-
Desiccants: Consider including a desiccant in the packaging.
Data on Formulation Stability
Due to the limited publicly available stability data specifically for this compound, the following tables provide illustrative data based on general principles of ester hydrolysis and forced degradation studies of Ibuprofen. These tables are intended to guide researchers in their experimental design.
Table 1: Illustrative pH-Dependent Hydrolysis of an Ibuprofen Ester
| pH of Formulation | Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 40 | 0.035 | 19.8 |
| 4.0 | 40 | 0.005 | 138.6 |
| 6.0 | 40 | 0.004 | 173.3 |
| 7.4 | 40 | 0.020 | 34.7 |
| 9.0 | 40 | 0.150 | 4.6 |
Note: Data is hypothetical and for illustrative purposes to show the typical V-shaped pH-rate profile for ester hydrolysis.
Table 2: Example Results from a Forced Degradation Study of Ibuprofen
| Stress Condition | % Degradation of Ibuprofen | Major Degradation Products Identified |
| 0.1 N HCl, 80°C, 24h | 5-10% | Ibuprofen related compound C |
| 0.1 N NaOH, 80°C, 4h | 15-20% | Ibuprofen related compound C |
| 10% H₂O₂, RT, 24h | 10-15% | Oxidative degradants |
| Thermal (80°C), 48h | < 5% | Minimal degradation |
| Photolytic (UV light), 24h | 5-10% | Photodegradation products |
Source: Based on general findings from forced degradation studies of Ibuprofen.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Primary Degradant (Ibuprofen)
This protocol outlines a general method that can be used as a starting point for developing a validated stability-indicating HPLC assay.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 40:60 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the formulation in the mobile phase to a suitable concentration (e.g., 100 µg/mL of the active ester).
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound and a standard solution of Ibuprofen to determine their respective retention times.
-
Inject the sample solution.
-
Quantify the amount of this compound and Ibuprofen in the sample by comparing the peak areas to those of the standards.
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60-80°C for a shorter period (e.g., 1-4 hours) due to the generally faster base-catalyzed hydrolysis of esters. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 6-24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for several days.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and to ensure they are well-separated from the parent drug peak.
Visualizations
References
Technical Support Center: Optimizing Solvent Systems for Ibuprofen Diethylaminoethyl Ester (IDEE) Transdermal Patches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for Ibuprofen (B1674241) Diethylaminoethyl Ester (IDEE) transdermal patches.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Crystallization in the Patch Matrix | - Drug concentration exceeds the solubility limit in the polymer matrix after solvent evaporation.- Incompatible plasticizer or other excipients.- Improper solvent system selection leading to rapid, uncontrolled drug precipitation during drying. | - Reduce Drug Loading: Decrease the concentration of IDEE in the formulation.- Incorporate Crystallization Inhibitors: Add polymers like polyvinylpyrrolidone (B124986) (PVP) or copolymers of methacrylic acid (e.g., Eudragit® E, Eudragit® RL) to the formulation.[1]- Optimize Plasticizer: Screen different plasticizers (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol) to find one that improves drug solubility within the matrix. Propylene glycol has been shown to inhibit ibuprofen crystallization.[1]- Solvent System Modification: Use a solvent or co-solvent system where IDEE has good solubility and which evaporates at a controlled rate, allowing for a more uniform drug dispersion in the polymer matrix. |
| Poor Patch Adhesion | - The addition of IDEE or other excipients reduces the adhesive properties of the polymer matrix.- Improper choice of adhesive polymer.- Incomplete solvent removal. | - Evaluate Different Adhesives: Test various pressure-sensitive adhesives (PSAs) to find one compatible with IDEE and other excipients.- Adjust Formulation Components: The type and concentration of permeation enhancers can significantly impact adhesion.[2] Systematic evaluation of these components is necessary.- Optimize Drying Process: Ensure complete removal of residual solvents, which can act as a plasticizer and reduce adhesion.[3] |
| Inconsistent Drug Release Profile | - Non-uniform drug distribution in the patch matrix.- Phase separation of components during solvent evaporation.- Inconsistent patch thickness. | - Improve Mixing and Casting Process: Ensure thorough mixing of all components before casting and use a film-casting knife or a similar device to ensure uniform thickness.- Optimize Solvent System: A well-chosen solvent system will ensure all components remain in a single phase during preparation and drying.- Control Drying Conditions: A controlled drying process (temperature and airflow) can prevent rapid solvent evaporation from the surface, which can lead to a non-uniform drug distribution. |
| Low Skin Permeation of IDEE | - Sub-optimal thermodynamic activity of the drug in the formulation.- Ineffective solvent system for enhancing skin penetration.- Insufficient concentration of a suitable permeation enhancer. | - Incorporate Permeation Enhancers: Include chemical permeation enhancers such as fatty acids (e.g., oleic acid), glycols (e.g., propylene glycol), or terpenes.[2][3]- Optimize the Solvent/Co-solvent Ratio: The ratio of solvents like ethanol (B145695) and water can significantly influence the permeation of ibuprofen derivatives.[4]- Supersaturation: Carefully formulate the patch to have the drug in a supersaturated state within the matrix to increase the thermodynamic driving force for permeation. This must be balanced with the risk of crystallization.[1] |
Frequently Asked Questions (FAQs)
1. What is the first step in selecting a solvent system for an IDEE transdermal patch?
The initial step is to determine the solubility of IDEE in a range of pharmaceutically acceptable solvents. A good starting point would be to test solvents like ethanol, isopropanol, ethyl acetate, and propylene glycol. The goal is to find a solvent or a co-solvent system that can dissolve IDEE, the chosen polymer, and other excipients to form a homogenous solution for casting.
2. How does the solvent system influence the final properties of the transdermal patch?
The solvent system is critical as it affects:
-
Drug Uniformity: A good solvent ensures that the drug is uniformly dispersed in the polymer matrix upon drying.
-
Crystallization: The rate of solvent evaporation can influence whether the drug remains amorphous or crystallizes.
-
Adhesion: Residual solvent can negatively impact the adhesive properties of the patch.
-
Skin Permeation: The choice of solvent can affect the thermodynamic activity of the drug and can also have a direct impact on the skin barrier.
3. What are the key considerations when using a co-solvent system?
When using a mixture of solvents, it is important to consider:
-
Miscibility: The solvents should be miscible with each other and be able to dissolve all formulation components.
-
Boiling Points: The difference in the boiling points of the solvents will affect the drying process and the final uniformity of the patch.
-
Toxicity: All solvents must be pharmaceutically acceptable and used within their permitted residual limits.
4. Can the manufacturing process be solvent-free?
Yes, solvent-free manufacturing processes, such as hot-melt extrusion, are an alternative to solvent casting.[3][5] These methods avoid the use of organic solvents, which can be advantageous in terms of safety and environmental impact. However, they require specialized equipment and the thermal stability of IDEE and all excipients must be considered.
Quantitative Data
As previously stated, specific solubility data for IDEE is limited. The following tables provide solubility data for Ibuprofen in various solvents, which can serve as a preliminary guide for solvent selection for IDEE. It is expected that the esterification of the carboxylic acid group of ibuprofen to form IDEE will increase its lipophilicity and alter its solubility profile.
Table 1: Solubility of Ibuprofen in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~60 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ~50 | Room Temperature |
| Dimethyl Formamide | ~45 | Room Temperature |
| Propylene Glycol | 300 (mg/g) | Not Specified |
| Isopropyl Myristate | Data not readily available | Not Specified |
| Water (PBS, pH 7.2) | ~2 | Room Temperature |
Table 2: Impact of Ethanol Concentration on Ibuprofen Solubility
| Ethanol in Water (% v/v) | Ibuprofen Solubility Enhancement (fold increase vs. aqueous solubility) |
| 0 | 1 |
| 100 | ~5,500 |
Source:[4]
Experimental Protocols
Solvent Casting Method for Transdermal Patch Preparation
This is a general protocol that should be optimized for the specific formulation of IDEE.
1. Preparation of the Drug-Polymer Solution: a. Accurately weigh the required amount of the adhesive polymer (e.g., an acrylate (B77674) copolymer). b. Dissolve the polymer in a suitable solvent (e.g., ethyl acetate) in a sealed container. Use a magnetic stirrer to ensure complete dissolution. c. In a separate container, accurately weigh the Ibuprofen diethylaminoethyl ester (IDEE), a plasticizer (e.g., propylene glycol), and any permeation enhancers. d. Dissolve the IDEE and other excipients in the same solvent or a co-solvent. e. Once both solutions are clear, add the drug solution to the polymer solution and mix thoroughly until a homogenous solution is obtained.
2. Casting the Film: a. Carefully pour the homogenous drug-polymer solution onto a clean, flat release liner (e.g., siliconized polyester (B1180765) film). b. Use a film-casting knife or applicator to spread the solution to a uniform thickness. The thickness will determine the drug loading per unit area.
3. Drying the Patch: a. Place the cast film in a controlled environment, such as a laboratory oven with controlled temperature and ventilation. b. Dry the film at a temperature that is appropriate for the boiling point of the solvent(s) used (e.g., 40-60°C) until all the solvent has evaporated. The drying time will depend on the solvent and the thickness of the film.
4. Lamination and Cutting: a. Once the film is completely dry, carefully laminate the backing layer onto the exposed surface of the drug-in-adhesive matrix. b. Cut the laminated sheet into patches of the desired size using a sharp die-cutter.
5. Quality Control: a. Evaluate the prepared patches for key quality attributes, including thickness uniformity, drug content, adhesive properties (tack, peel adhesion, shear strength), and in vitro drug release and skin permeation.[9][10]
Visualizations
Caption: Experimental Workflow for Solvent Casting of IDEE Patches.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of ethanol on the solubility, ionization and permeation characteristics of ibuprofen in silicone and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NZ723994B2 - Transdermal compositions of ibuprofen and methods of use thereof - Google Patents [patents.google.com]
- 8. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 9. scispace.com [scispace.com]
- 10. jptcp.com [jptcp.com]
Technical Support Center: Ibuprofen Diethylaminoethyl Ester Dermal Permeation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the skin permeation of Ibuprofen (B1674241) Diethylaminoethyl Ester (IDEE).
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Diethylaminoethyl Ester (IDEE) and why is it used for transdermal delivery?
A1: this compound (IDEE) is an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. It is designed to enhance skin penetration. By converting the carboxylic acid group of ibuprofen into a more lipophilic ester, IDEE can more readily partition into and diffuse through the lipid-rich stratum corneum, the primary barrier to dermal absorption. The expectation is that once it has passed through the initial skin layers, endogenous esterases will hydrolyze the ester bond, releasing the active ibuprofen into the local tissues. This strategy aims to deliver the anti-inflammatory and analgesic effects of ibuprofen directly to a target site, minimizing systemic side effects associated with oral administration.
Q2: I am observing lower than expected skin permeation with my IDEE formulation. What are the common causes?
A2: Poor skin permeation of IDEE can stem from several factors related to the formulation, the experimental setup, or the properties of the skin membrane itself. Key areas to investigate include:
-
Formulation Issues: The vehicle in which IDEE is dissolved plays a critical role. Poor solubility of IDEE in the vehicle can lead to a low thermodynamic activity, reducing its partitioning into the skin. The viscosity and pH of the formulation can also impact drug release.
-
Skin Barrier Integrity: The condition of the skin model (e.g., ex vivo human or animal skin) is paramount. If the skin is damaged or its barrier function is compromised, you might see unusually high and variable permeation. Conversely, if the skin is too thick or has not been properly prepared, permeation can be artificially low.
-
Experimental Conditions: Factors such as temperature, receptor fluid composition, and the presence of air bubbles at the skin/receptor fluid interface in Franz diffusion cell experiments can significantly affect results.
Q3: How can I improve the skin permeation of IDEE in my formulation?
A3: Several strategies can be employed to enhance the transdermal delivery of IDEE:
-
Incorporate Permeation Enhancers: Chemical permeation enhancers can reversibly disrupt the stratum corneum, increasing drug diffusivity. Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene (B89431) glycol), and terpenes.
-
Optimize the Vehicle: Using co-solvents can improve the solubility of IDEE in the formulation, thereby increasing its thermodynamic activity. The choice of vehicle (e.g., gel, cream, patch) also dictates the release kinetics of the drug.
-
Advanced Formulations: Nano-sized carrier systems like microemulsions, nanoemulsions, or lipid nanoparticles can encapsulate IDEE, potentially increasing its stability and facilitating its transport across the skin barrier.
Q4: Is there any published quantitative data on the skin permeation of this compound?
A4: Based on a comprehensive review of the available scientific literature, there is a notable absence of publicly accessible studies providing specific quantitative skin permeation data (e.g., flux, permeability coefficient) for this compound. However, extensive research on other ibuprofen esters and salts demonstrates that such chemical modifications generally lead to enhanced skin permeation compared to the parent ibuprofen molecule. The data presented in the following table for other ibuprofen derivatives can be used for comparative purposes to estimate the potential magnitude of permeation enhancement.
Data on Skin Permeation of Ibuprofen and its Derivatives
The following table summarizes in vitro skin permeation data for ibuprofen and various modified forms from different studies. This data is intended to provide a comparative baseline for what might be expected when evaluating the permeation of IDEE.
| Compound | Vehicle/Formulation | Skin Model | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Cumulative Amount after 24h (µg/cm²) | Reference |
| Ibuprofen | 5% in Hydrogel | Human Skin | - | - | 429.67 | [1] |
| [ValOiPr][IBU] | 5% in Hydrogel | Human Skin | - | - | 790.53 | [1] |
| [ValOPr][IBU] | 5% in Hydrogel | Human Skin | - | - | 682.20 | [1] |
| [ValOBu][IBU]* | 5% in Hydrogel | Human Skin | - | - | 684.54 | [1] |
| Ibuprofen | 5% in Patch (no enhancer) | Porcine Skin | 68.39 | - | - | |
| Ibuprofen | 5% in Patch with Oleic Acid | Porcine Skin | 163.31 | - | - | |
| Ibuprofen | 5% in Patch with Allantoin | Porcine Skin | - | 14.89 | - | |
| Ibuprofen Sodium | Hydrogel | Human Skin | 80.13 | - | - |
* [ValOiPr][IBU]: L-valine isopropyl ester ibuprofenate; [ValOPr][IBU]: L-valine propyl ester ibuprofenate; [ValOBu][IBU]: L-valine butyl ester ibuprofenate.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Permeation Detected | 1. Low IDEE Solubility in Vehicle: The drug is not being released from the formulation. 2. High Affinity for Vehicle: IDEE has a higher affinity for the formulation than for the skin. 3. Receptor Fluid Issues: IDEE is not soluble in the receptor fluid, preventing sink conditions. 4. Analytical Method Not Sensitive Enough: The concentration in the receptor fluid is below the limit of detection. | 1. Solubility Screening: Conduct solubility studies of IDEE in various pharmaceutically acceptable solvents and co-solvents. 2. Formulation Optimization: Adjust the composition of the vehicle to reduce its affinity for IDEE. 3. Modify Receptor Fluid: Add a solubilizing agent like albumin (BSA) or a non-ionic surfactant to the receptor fluid to maintain sink conditions. 4. Analytical Method Validation: Validate your analytical method (e.g., HPLC) to ensure it has the required sensitivity and accuracy. |
| High Variability in Permeation Results | 1. Inconsistent Skin Samples: Variation in thickness, integrity, or source of the skin membranes. 2. Air Bubbles: Air trapped between the skin and the receptor fluid in the Franz cell. 3. Inconsistent Dosing: Uneven application of the formulation to the skin surface. 4. Temperature Fluctuations: The temperature of the Franz cells is not being maintained consistently. | 1. Standardize Skin Preparation: Use skin of a consistent thickness and from the same anatomical location. Visually inspect for any damage before use. 2. Careful Assembly of Franz Cells: Ensure no air bubbles are trapped during the mounting process. 3. Accurate Dosing: Use a positive displacement pipette or a syringe to apply a precise and consistent amount of the formulation. 4. Monitor Temperature: Regularly check the temperature of the heating block or water bath for the Franz cells. |
| Unexpectedly High Permeation | 1. Compromised Skin Barrier: The skin membrane has been damaged, allowing for rapid, non-physiological permeation. 2. Leaking Franz Cells: The formulation is leaking from the donor compartment into the receptor compartment. | 1. Measure Transepidermal Water Loss (TEWL): Before the experiment, measure the TEWL of the skin to ensure the barrier is intact. 2. Inspect Franz Cells: Check for leaks around the joints of the Franz cells after assembly. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of IDEE from a topical formulation through an ex vivo skin membrane.
Materials:
-
Franz diffusion cells
-
Ex vivo skin (e.g., human abdominal, porcine ear), dermatomed to a consistent thickness (e.g., 500 µm)
-
Receptor fluid (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer)
-
IDEE formulation
-
Positive displacement pipette
-
HPLC system for analysis
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit on the Franz diffusion cells.
-
Franz Cell Assembly:
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) and de-gassed receptor fluid, ensuring no air bubbles are present.
-
Mount the skin section onto the Franz cell with the stratum corneum side facing the donor compartment.
-
Clamp the donor and receptor compartments together.
-
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in the heating block.
-
Dosing: Apply a precise amount of the IDEE formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.
-
Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the collected samples for IDEE concentration using a validated HPLC method.
HPLC Analytical Method for IDEE Quantification
Objective: To determine the concentration of IDEE in the receptor fluid samples.
Instrumentation & Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 222 nm (this should be confirmed by running a UV scan of IDEE).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of IDEE in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the receptor fluid to cover the expected concentration range.
-
Sample Preparation: The samples withdrawn from the Franz cells can typically be injected directly after filtration if necessary.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of IDEE in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Troubleshooting logic for poor IDEE skin permeation.
References
Preventing degradation of Ibuprofen diethylaminoethyl ester during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Ibuprofen (B1674241) Diethylaminoethyl Ester (IDEE) during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ibuprofen Diethylaminoethyl Ester (IDEE)?
A1: The primary degradation pathway for this compound (IDEE) is hydrolysis of the ester bond. This reaction breaks the ester linkage, yielding Ibuprofen and diethylaminoethanol. The rate of hydrolysis is significantly influenced by pH, with faster degradation observed at neutral and alkaline pH levels compared to acidic conditions. Other potential degradation pathways, inferred from studies on Ibuprofen, include oxidation, thermal degradation, and photodegradation, which may lead to the formation of impurities such as 4-isobutylacetophenone.[1][2][3]
Q2: What are the recommended storage conditions for IDEE?
A2: To minimize degradation, IDEE should be stored under controlled conditions. For long-term storage of the pure compound, a temperature of -20°C is recommended, which can preserve its integrity for up to three years.[4] When in a solvent, it is best to store aliquots at -80°C to maintain stability for at least one year.[4] For frequent use, storing a solution at 4°C is acceptable for over a week.[4] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Always store in a tightly sealed container to protect from moisture.
Q3: How does pH affect the stability of IDEE in solution?
A3: Based on studies of similar ibuprofen esters, IDEE is expected to be most stable in acidic conditions (pH 1.0-5.8).[1][2][5][6][7] As the pH increases towards neutral (pH 6.4) and alkaline (pH 7.4) conditions, the rate of hydrolysis increases significantly.[2] Therefore, for experiments involving aqueous solutions, it is critical to control the pH to minimize the degradation of IDEE.
Q4: Can excipients in my formulation cause degradation of IDEE?
A4: Yes, certain excipients can react with IDEE and accelerate its degradation. Excipients containing hydroxyl groups, such as polyethylene (B3416737) glycols (PEGs) and polysorbates, have been shown to cause esterification with Ibuprofen, leading to the formation of new ester impurities.[8][9] It is essential to conduct compatibility studies with your specific formulation to identify any potential interactions that could compromise the stability of IDEE.
Troubleshooting Guides
Issue 1: I am observing a loss of IDEE potency in my stored samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Storage Temperature | Verify that the storage temperature aligns with the recommended conditions (-20°C for pure compound, -80°C for solutions).[4] | Higher temperatures accelerate chemical degradation, including hydrolysis.[10] |
| Moisture Contamination | Ensure containers are tightly sealed and consider using a desiccator for storage of the pure compound. | Moisture facilitates the hydrolysis of the ester bond. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[4] | Temperature fluctuations can promote degradation. |
| pH of Solution | If IDEE is in an aqueous solution, measure the pH. If it is neutral or alkaline, consider adjusting to a more acidic pH if compatible with your experimental design. | Hydrolysis is faster at neutral and alkaline pH.[2] |
Issue 2: I am detecting unknown peaks in my chromatograms when analyzing IDEE.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | The primary degradation product is Ibuprofen. Compare the retention time of the unknown peak with an Ibuprofen standard. | Hydrolysis of the ester bond is the most likely degradation pathway. |
| Oxidative Degradation | If samples were exposed to air or oxidizing agents, the unknown peak could be an oxidation product. 4-isobutylacetophenone is a known degradation product of Ibuprofen.[3] | Oxidation can occur, especially if the compound is not stored under an inert atmosphere. |
| Thermal Degradation | If samples have been exposed to high temperatures, thermal degradants may be present. | Ibuprofen is known to degrade at elevated temperatures.[10][11][12] |
| Photodegradation | If samples were exposed to light, photodegradation products may have formed. | Protect samples from light by using amber vials or storing them in the dark. |
| Interaction with Excipients | If IDEE is in a formulation, an unknown peak could be an ester formed with an excipient like PEG.[8] | Compatibility studies are crucial to rule out excipient interactions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (IDEE)
| Form | Storage Temperature | Duration | Reference |
| Pure Compound | -20°C | Up to 3 years | [4] |
| In Solvent | -80°C | Up to 1 year | [4] |
| In Solvent (Frequent Use) | 4°C | Over 1 week | [4] |
Table 2: pH-Dependent Hydrolysis of a Model Ibuprofen Ester *
| pH | Relative Rate of Hydrolysis | Reference |
| 1.0 | Stable | [1][2] |
| 5.8 | Stable | [1][2] |
| 6.4 | Increased Hydrolysis | [2] |
| 7.4 | Faster Hydrolysis | [2] |
*Data from a study on an Ibuprofen-paracetamol ester, which serves as a model for the expected behavior of IDEE.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for IDEE Analysis (Adapted from Ibuprofen Methods)
This method is designed to separate IDEE from its primary degradant, Ibuprofen, and other potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) ratio of acetonitrile (B52724) to buffer.[13][14][15]
-
Detection: UV detection at 220 nm.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the IDEE sample in the mobile phase or a suitable solvent like a mixture of acetonitrile and water.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
To understand the stability of your specific IDEE formulation, a forced degradation study is recommended.
-
Acid Hydrolysis: Incubate a solution of IDEE in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of IDEE in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat a solution of IDEE with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid IDEE to dry heat (e.g., 105-110°C) for a specified period.[10]
-
Photodegradation: Expose a solution of IDEE to UV light (e.g., 254 nm) or sunlight.[17]
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products.
Visualizations
Caption: Primary degradation pathways of this compound (IDEE).
Caption: Troubleshooting workflow for addressing IDEE degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]
- 11. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [file.scirp.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. chemisgroup.us [chemisgroup.us]
- 14. longdom.org [longdom.org]
- 15. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drnkjain.in [drnkjain.in]
- 17. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ibuprofen Transdermal Patches
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of drug release from ibuprofen (B1674241) transdermal patches.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, evaluation, and analysis of ibuprofen transdermal patches.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or Inconsistent Drug Release | Non-uniform drug distribution in the polymer matrix. | Ensure the drug is completely dissolved in the solvent before mixing with the polymer solution. Use sonication to remove any trapped air bubbles and ensure a homogenous mixture[1]. |
| Improper polymer ratio or selection. | The ratio of polymers like ethylcellulose and polyvinylpyrrolidone (B124986) (PVP) significantly impacts release. An 8:2 ratio of ethylcellulose to PVP has shown higher release rates than 7:3 or 6:4 ratios. Adjust the polymer concentrations to optimize release kinetics[1]. | |
| Crystallization of ibuprofen in the patch. | High drug loading (above the polymer's saturation point) can lead to crystallization. Perform stability studies under accelerated conditions (e.g., 40°C and 70% relative humidity) and evaluate for crystal formation. Consider using a polymer system with higher drug solubility[2]. | |
| Poor Patch Adhesion | Incorrect formulation of the pressure-sensitive adhesive (PSA). | The choice and concentration of enhancers can affect adhesive properties. Evaluate adhesive characteristics like tack and shear strength. Some enhancers may improve adhesion, while others can decrease it[3][4]. |
| Patch detaches from the skin during wear. | Poor adhesion can reduce the effective surface area for drug delivery. Ensure the PSA is properly crosslinked and that enhancers do not negatively impact its adhesive properties. Testing adhesion on a standard substrate like stainless steel can provide quantitative data[4][5]. | |
| Low Permeation Through Skin Models | The stratum corneum acts as a significant barrier. | Incorporate chemical penetration enhancers into the formulation. Compounds like oleic acid and allantoin (B1664786) have been shown to significantly increase the permeation flux of ibuprofen across skin models[3][4]. |
| The drug is not effectively released from the matrix to the skin. | The formulation must allow for the release of the drug from the patch itself. Test drug release using a non-rate-limiting membrane to confirm that the patch is not the primary barrier to drug delivery[2]. | |
| Variability in Analytical Results | Inconsistent sample preparation for analysis. | For drug content analysis, ensure the patch is cut into small pieces and completely dissolved in a suitable solvent (e.g., phosphate (B84403) buffer pH 7.4) using sonication to ensure full extraction of the drug[1]. |
| Issues with the analytical method (UV-Vis/HPLC). | Develop and validate the analytical method according to ICH guidelines. For UV-Vis, the maximum absorbance for ibuprofen is typically found around 222 nm in phosphate buffer[1][6]. For HPLC, ensure the method is specific, accurate, and reproducible[7][8]. |
Frequently Asked Questions (FAQs)
Q1: How do different polymers affect the release of ibuprofen from a transdermal patch? A1: The choice and ratio of polymers are critical for controlling drug release. For instance, in a matrix system using ethylcellulose and polyvinylpyrrolidone (PVP), increasing the concentration of the hydrophobic polymer ethylcellulose relative to the hydrophilic polymer PVP can lead to a higher release rate. A study found that an ethylcellulose to PVP ratio of 8:2 resulted in the maximum drug release compared to ratios of 7:3 and 6:4[1]. Polymers like chitosan (B1678972) and HPMC can also be used, where their concentrations must be optimized to achieve desired properties such as swelling index and release rate[9].
Q2: What is the role of penetration enhancers and which ones are effective for ibuprofen? A2: Penetration enhancers are chemical compounds included in transdermal formulations to increase the permeability of the skin, allowing for greater drug absorption[4]. For ibuprofen patches, several enhancers have been studied. Patches containing 5% allantoin showed permeability approximately 2.8 times greater than patches without enhancers. Oleic acid has also been identified as a highly effective enhancer, resulting in the highest cumulative permeation in one study[3][4]. Other enhancers tested include menthol, urea, and Tween 80[3][10][11].
Q3: How can I determine the drug content uniformity of my formulated patches? A3: To determine drug content uniformity, a patch of a specific, known area is cut and dissolved in a suitable solvent, such as phosphate buffer (pH 7.4) or a methanol/water mixture. Sonication is often used to ensure the complete dissolution of the patch and extraction of the drug[1][2]. The resulting solution is then filtered and analyzed using a validated analytical method like UV-Visible Spectrophotometry (at λmax ~222 nm) or HPLC to quantify the amount of ibuprofen[1][5][7]. The procedure should be repeated for multiple patches to ensure repeatability[2].
Q4: What is a standard in-vitro setup for testing ibuprofen release from a transdermal patch? A4: An in-vitro drug release study is typically performed using a Franz diffusion cell[1]. The setup involves placing the transdermal patch on a membrane (such as a dialysis cellulose (B213188) membrane or animal skin) that separates the donor compartment from the receptor compartment[3]. The receptor compartment is filled with a phosphate buffer solution (pH 7.4) and maintained at 37°C to simulate physiological conditions[1][5]. The solution in the receptor compartment is continuously stirred. At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis and replaced with an equal volume of fresh buffer to maintain sink conditions[1][5].
Q5: My patch formulation is showing physical instability (e.g., becoming brittle). What could be the cause? A5: Physical instability, such as brittleness, can be due to an inappropriate choice or concentration of a plasticizer. Plasticizers like Polyethylene Glycol (PEG) are added to polymer matrices to increase flexibility and prevent the patch from becoming brittle[1][5]. The folding endurance test, which measures how many times a patch can be folded without breaking, is a key evaluation parameter. A good patch should have a high folding endurance value[9][12]. Ensure the correct amount of plasticizer is incorporated into your formulation.
Quantitative Data Summary
Table 1: Effect of Polymer Ratio on Ibuprofen Release Data synthesized from a study using Ethylcellulose (EC) and Polyvinylpyrrolidone (PVP) polymers.
| Formulation ID | EC:PVP Ratio | Cumulative Drug Release (%) after 180 min |
| Patch A | 7:3 | Lower than Patch B |
| Patch B | 8:2 | Highest Release |
| Patch C | 6:4 | Lower than Patch B |
| (Based on findings where higher ethylcellulose concentration increased drug release)[1] |
Table 2: Effect of Permeation Enhancers on Ibuprofen Flux Data from an in-vitro permeation study across pig skin over 24 hours. All enhancers were at a 5% concentration.
| Enhancer Used | Flux (Jss) (µg/cm²∙h) | Permeability Coefficient (Kp∙10³) (cm/h) |
| None (Control) | 1.838 ± 0.354 | 0.368 ± 0.071 |
| Allantoin | 5.215 ± 0.941 | 1.043 ± 0.188 |
| Oleic Acid | 4.981 ± 0.745 | 0.996 ± 0.149 |
| Menthol | 2.503 ± 0.501 | 0.501 ± 0.100 |
| Urea | 2.222 ± 0.224 | 0.444 ± 0.045 |
| (Data extracted from a study on various permeation promoters)[3] |
Experimental Protocols & Visualizations
Protocol 1: Formulation of Ibuprofen Transdermal Patch (Solvent Casting Method)
This protocol describes a common method for preparing matrix-type transdermal patches.
Materials:
-
Ibuprofen (API)
-
Polymers: Ethylcellulose (EC), Polyvinylpyrrolidone (PVP)[1]
-
Plasticizer: Polyethylene Glycol (PEG)[1]
-
Solvents: Ethanol, Toluene[1]
Methodology:
-
Polymer Solution Preparation: Accurately weigh the required amounts of EC and PVP and dissolve them in ethanol. Allow the mixture to swell for approximately 15 minutes[1].
-
Drug Solution Preparation: In a separate container, dissolve the weighed amount of ibuprofen in toluene[1].
-
Mixing: Add the ibuprofen solution to the polymer solution. Add the plasticizer (PEG) to the mixture.
-
Homogenization: Stir the complete mixture continuously using a magnetic stirrer. Subsequently, sonicate the solution for approximately 10 minutes to remove any trapped air and ensure a homogenous dispersion[1].
-
Casting: Pour the final solution into a petri dish lined with aluminum foil[1].
-
Drying: Allow the solvent to evaporate at room temperature for 8 to 12 hours to form a thin film[1].
-
Patch Cutting & Storage: Once dried, the patch can be cut into the desired size and stored in a desiccator until further evaluation.
References
- 1. questjournals.org [questjournals.org]
- 2. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transdermal ibuprofen patches with novel penetration enhancers [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. wjpsonline.com [wjpsonline.com]
Enhancing ibuprofen skin permeation with chemical penetration enhancers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin permeation of ibuprofen (B1674241) using chemical penetration enhancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to ibuprofen skin permeation?
The primary barrier to the penetration of most drugs, including ibuprofen, through the skin is the outermost layer, the stratum corneum. This layer consists of tightly packed, keratin-rich dead cells (corneocytes) embedded in a continuous lipid matrix, making it an effective barrier against the passage of external substances. Ibuprofen's relatively high lipophilicity can also cause it to be retained within the lipid layers of the skin, further hindering its permeation to deeper tissues.[1]
Q2: How do chemical penetration enhancers work to improve ibuprofen delivery?
Chemical penetration enhancers operate through several mechanisms to facilitate drug transport across the skin barrier.[2] These mechanisms can be broadly categorized as:
-
Disruption of Stratum Corneum Lipids: Many enhancers fluidize the lipid bilayers of the stratum corneum, creating pathways for the drug to diffuse through.[2]
-
Interaction with Intercellular Proteins: Some enhancers can interact with the keratin (B1170402) in corneocytes, altering their structure and increasing permeability.
-
Increased Drug Partitioning: Certain enhancers can improve the solubility of ibuprofen within the stratum corneum, thereby increasing the partition coefficient between the formulation and the skin.[2]
Q3: Which chemical penetration enhancers are most effective for ibuprofen?
The effectiveness of a penetration enhancer can vary depending on the formulation. However, studies have shown significant enhancement of ibuprofen permeation with the following:
-
Fatty Acids: Oleic acid has demonstrated high efficacy in increasing ibuprofen permeation.[2][3]
-
Terpenes: Terpenes like limonene (B3431351), farnesol, and geraniol (B1671447) have been shown to be effective permeation enhancers for ibuprofen.[4]
-
Surfactants: Non-ionic surfactants, such as polyoxyethylene alkyl ethers, can improve ibuprofen flux.[5]
-
Other Enhancers: Allantoin (B1664786) and menthol (B31143) have also been reported to significantly increase ibuprofen permeability.[2][3][6][7]
Troubleshooting Guide
Problem 1: Low or inconsistent ibuprofen permeation in in vitro experiments.
-
Possible Cause 1: Inadequate Enhancer Concentration.
-
Solution: The concentration of the penetration enhancer is critical. Too low a concentration may not sufficiently disrupt the stratum corneum, while an excessively high concentration could lead to skin irritation or damage. It is recommended to perform a concentration-response study to determine the optimal enhancer concentration for your specific formulation. For example, studies have shown that 5% allantoin and 10% menthol or limonene can be effective.[1][6]
-
-
Possible Cause 2: Improper Vehicle/Formulation.
-
Solution: The vehicle plays a crucial role in drug delivery. The solubility of ibuprofen in the vehicle and the vehicle's interaction with the skin can significantly impact permeation. Consider using co-solvents like propylene (B89431) glycol or ethanol (B145695) to improve ibuprofen solubility.[7][8] The pH of the formulation can also influence the ionization and subsequent permeation of ibuprofen.[1]
-
-
Possible Cause 3: Issues with the Skin Model.
-
Solution: The choice and handling of the skin model are vital for reliable results. Porcine skin is often used due to its similarity to human skin.[2] Ensure the skin is properly prepared, dermatomed to a consistent thickness, and stored correctly (e.g., at -20°C) to maintain its barrier integrity.[2]
-
Problem 2: High variability in permeation results between replicates.
-
Possible Cause 1: Inconsistent Skin Samples.
-
Solution: Biological variability between skin samples is a common source of variation. To minimize this, use skin from the same donor and anatomical site whenever possible. It is also good practice to measure the transepidermal water loss (TEWL) or electrical resistance of the skin samples before the experiment to ensure barrier integrity is consistent across replicates.
-
-
Possible Cause 2: Air Bubbles in the Franz Diffusion Cell.
-
Solution: Air bubbles between the skin and the receptor medium in a Franz diffusion cell can create a barrier to diffusion, leading to artificially low permeation values. Ensure that no air bubbles are trapped when mounting the skin and filling the receptor chamber.
-
Problem 3: Poor adhesion of transdermal patches in in vitro studies.
-
Possible Cause: Formulation Incompatibility with Adhesive.
-
Solution: The active substance and enhancers can sometimes reduce the cohesion of the pressure-sensitive adhesive.[9] If the patch detaches, the surface area for permeation is reduced, leading to inaccurate results.[2][9] It may be necessary to test different types of adhesives or modify the formulation to ensure compatibility and good adhesion.
-
Quantitative Data on Ibuprofen Permeation Enhancement
The following tables summarize quantitative data from various studies on the enhancement of ibuprofen skin permeation.
Table 1: Effect of Various Chemical Enhancers on Ibuprofen Permeation from Transdermal Patches
| Enhancer (5%) | Flux (Jss, µg/cm²·h) | Permeability Coefficient (Kp·10³, cm/h) | Cumulative Permeation after 24h (µg/cm²) | Enhancement Ratio* |
| None | 68.39 | 4.71 | - | 1.00 |
| Oleic Acid | 163.31 | - | 163.31 | 2.39 |
| Allantoin | - | 14.89 | - | ~2.80[2][3][6] |
| Menthol | - | - | - | - |
| Urea | - | - | - | - |
| Glycolic Acid | - | - | - | - |
| Tween 80 | - | - | - | - |
| Linolenic Acid | - | - | - | - |
| Camphor | - | - | - | - |
| N-dodecylcaprolactam | - | - | - | - |
| Glycerin | - | - | - | - |
*Enhancement Ratio is calculated relative to the formulation without an enhancer. (Data adapted from studies on transdermal patches containing 5% of the respective enhancer)[2]
Table 2: Permeation Parameters of Ibuprofen from Microemulsion Formulations
| Formulation | Oil Phase | Surfactant/Co-surfactant | Flux (Jss, µg/cm²·h) | Permeability Coefficient (Kp·10⁻³, cm/h) |
| Control (Suspension) | - | - | 16.24 | - |
| F3 (Optimized) | Oleic Acid (6%) | Cremophor RH40/Transcutol P (2:1, 30%) | 42.98 | 0.86 |
| F6 | Oleic Acid (6%) | Cremophor RH40/Transcutol P (2:1, 30%) | 21.39 | 0.43 |
| F7 | Oleic Acid (6%) | Cremophor RH40/Transcutol P (2:1, 30%) | 31.92 | 0.64 |
(Data adapted from a study on microemulsion-based ibuprofen delivery)[10]
Table 3: Effect of Terpenes on Ibuprofen Permeation from Gel Formulations
| Formulation | Terpene Enhancer | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) |
| Ibuprofen Gel | Farnesol | 605.6 | 6.2 |
| Ibuprofen Solid Dispersion Gel | Limonene | 738.6 | 8.86 |
(Data adapted from a study on terpene-enhanced ibuprofen gels)[4]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general methodology for assessing the skin permeation of ibuprofen from a topical or transdermal formulation.
-
Diagram of Experimental Workflow:
-
Methodology:
-
Skin Preparation: Excise abdominal porcine skin and remove subcutaneous fat. [2]Dermatome the skin to a thickness of approximately 0.5 mm. [2]Store the prepared skin at -20°C until use. [2] 2. Franz Diffusion Cell Setup: Mount the thawed porcine skin between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment. [2] 3. Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution at pH 7.4. [2]Ensure the medium is maintained at 37°C and continuously stirred. [2] 4. Formulation Application: Apply a known quantity of the ibuprofen formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium. [2] 6. Analysis: Analyze the concentration of ibuprofen in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method. [2] 7. Data Analysis: Calculate the cumulative amount of ibuprofen permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.
-
Signaling Pathways and Mechanisms
Diagram of Chemical Enhancer Action on Stratum Corneum
Mechanisms of Chemical Penetration Enhancers
References
- 1. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research [mdpi.com]
- 3. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches-In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Membrane penetration enhancement of ibuprofen using supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Structural Modification of Ibuprofen on the Penetration Release of Ibuprofen from a Drug-in-Adhesive Matrix Type Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Topical Ibuprofen Diethylaminoethyl Ester and Diclofenac Sodium Gel
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Common Topical NSAIDs
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and diclofenac (B195802) are cornerstone molecules for the management of localized pain and inflammation associated with musculoskeletal conditions. This guide provides a comparative analysis of the efficacy of two specific formulations: ibuprofen diethylaminoethyl ester and diclofenac sodium, presented in a gel format. The comparison draws upon in-vitro permeation data and clinical efficacy studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Both ibuprofen and diclofenac exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking this pathway, topical NSAIDs can reduce local inflammation and pain with minimal systemic exposure, thereby mitigating the risk of systemic side effects associated with oral NSAIDs.
In-Vitro Skin Permeation: A Head-to-Head Comparison
The therapeutic efficacy of a topical NSAID is fundamentally dependent on its ability to penetrate the stratum corneum and permeate through the epidermis and dermis to reach the target tissues in sufficient concentrations. In-vitro permeation studies using Franz diffusion cells are a standard method to evaluate and compare the percutaneous absorption of different formulations.
A key study directly compared the skin permeation of various commercially available topical ibuprofen and diclofenac formulations. While this study did not specifically use this compound, it provides valuable insights into the performance of different ibuprofen and diclofenac salts and formulations.
Table 1: Summary of In-Vitro Skin Permeation Data (24-hour)
| Parameter | Ibuprofen Formulations (Various) | Diclofenac Diethylamine (B46881) (1.16% Emulsion) | Diclofenac Sodium (5% Gel) | Key Findings |
| Cumulative Permeation | Varied significantly by formulation | 554 ng/cm² | 361 ng/cm² | Diclofenac diethylamine emulsion showed significantly higher permeation than the sodium gel, despite a lower concentration.[1][2][3] |
| Percentage of Applied Dose Permeated | Not consistently reported | 0.54% | 0.077% | A notable difference in permeation efficiency was observed between the two diclofenac formulations.[1][2][3] |
| General Observation | Ibuprofen formulations generally permeated the skin more rapidly and to a greater extent than diclofenac formulations in some studies.[4][5][6] | - | - | However, the intrinsic anti-inflammatory activity of diclofenac is considered greater. |
Experimental Protocol: In-Vitro Skin Permeation Study (Franz Diffusion Cell)
The following provides a generalized methodology for in-vitro skin permeation studies based on common protocols.
Objective: To assess and compare the rate and extent of percutaneous absorption of a drug from a topical formulation.
Apparatus: Franz diffusion cells.
Membrane: Excised human or animal (e.g., porcine) skin, dermatomed to a specific thickness.
Procedure:
-
The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a physiological temperature (typically 32°C or 37°C) with constant stirring.
-
A precise amount of the topical gel formulation is applied to the surface of the skin in the donor chamber.
-
At predetermined time intervals over a 24-hour period, samples are withdrawn from the receptor chamber and replaced with fresh receptor fluid.
-
The concentration of the active drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile. The steady-state flux (Jss) is calculated from the linear portion of this plot.[7][8][9]
Clinical Efficacy: Pain Relief in Musculoskeletal Conditions
Direct head-to-head clinical trials comparing this compound and diclofenac sodium topical gels are scarce. However, a wealth of data exists from placebo-controlled and active-comparator trials for each compound, allowing for an indirect comparison of their clinical efficacy.
Table 2: Summary of Clinical Efficacy Data
| Efficacy Endpoint | Topical Ibuprofen Gel (various formulations) | Topical Diclofenac Sodium Gel |
| Pain Reduction (vs. Placebo) | Significantly greater pain reduction in acute soft tissue injuries and osteoarthritis.[10][11][12][13] | Consistently demonstrates significant pain reduction in osteoarthritis of the knee and hand.[14] |
| Time to Pain Relief | In acute trauma, a reduction in pain symptoms was noted after approximately 25-37 minutes in an observational trial.[10] | In a study on knee osteoarthritis, statistically significant improvements in pain were observed as early as week 1.[14] |
| Functional Improvement (WOMAC) | Studies have shown improvements in physical function. | Significant improvements in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) physical function subscale scores have been reported.[14][15] |
Experimental Protocols: Clinical Efficacy Assessment
Clinical trials evaluating the efficacy of topical NSAIDs for musculoskeletal pain typically employ standardized and validated assessment tools.
1. Pain Intensity Assessment: Visual Analog Scale (VAS)
The VAS is a widely used, subjective measure of pain intensity.[16][17][18][19][20]
-
Methodology: Patients are asked to rate their pain on a 10 cm (or 100 mm) horizontal line, where one end represents "no pain" and the other represents the "worst imaginable pain". The distance from the "no pain" end to the patient's mark is measured to give a numerical pain score.[16][19]
2. Pain and Functional Disability Assessment in Osteoarthritis: WOMAC Pain Subscale
The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a self-administered questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.[15][21][22][23][24]
-
Methodology: The pain subscale consists of 5 questions that ask patients to rate the amount of pain they have experienced in the last 48 hours during specific activities (e.g., walking on a flat surface, going up or down stairs). Each question is typically scored on a 0-4 Likert scale or a 0-10 numerical rating scale. The scores for the 5 items are summed to provide a total pain score.[15][22]
Conclusion
Both this compound and diclofenac sodium topical gels are effective options for the local management of musculoskeletal pain and inflammation.
-
In-vitro data suggests that formulation plays a crucial role in skin permeation. While some studies indicate that ibuprofen formulations may permeate the skin more readily, specific formulations of diclofenac, such as the diethylamine salt in an emulsion, have demonstrated superior permeation compared to the sodium salt in a gel.[1][2][3]
-
Clinical efficacy data from numerous studies supports the use of both topical ibuprofen and diclofenac for pain relief and functional improvement in conditions like osteoarthritis and acute soft tissue injuries.[10][11][12][13][14]
For drug development professionals, these findings underscore the importance of formulation science in optimizing the topical delivery of NSAIDs. The choice between this compound and diclofenac sodium may depend on the specific indication, desired onset of action, and the physicochemical properties of the final formulation. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy of these two specific topical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of the formulation in the skin delivery of topical diclofenac: not all topical diclofenac formulations are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. Evaluation of the Structural Modification of Ibuprofen on the Penetration Release of Ibuprofen from a Drug-in-Adhesive Matrix Type Transdermal Patch | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Topical gel formulation of ibuprofen in the treatment of acute and chronic joint and soft tissue pain. Results of a non-interventional observational trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of a proprietary topical ibuprofen gel and oral ibuprofen in acute soft tissue injuries: a randomized, double-blind study [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of a proprietary ibuprofen gel in soft tissue injuries: a randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Topical Diclofenac Use in Musculoskeletal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The WOMAC Pain Scale and Crosstalk From Co-occurring Pain Sites in People With Knee Pain: A Causal Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sira.nsw.gov.au [sira.nsw.gov.au]
- 17. questionpro.com [questionpro.com]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. codetechnology.com [codetechnology.com]
- 20. Visual Analog Scale (VAS) Calculator: Complete Pain Assessment Tool for Healthcare Professionals [sprypt.com]
- 21. Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) | APTA [apta.org]
- 22. WOMAC - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. howardhead.org [howardhead.org]
A Comparative Analysis of In Vitro Skin Permeation of Ibuprofen Esters
An objective guide for researchers and drug development professionals on the performance of various ibuprofen (B1674241) ester prodrugs in traversing the skin barrier. This report synthesizes experimental data from multiple studies to provide a clear comparison of their permeation characteristics.
The topical delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen offers a promising alternative to oral administration by minimizing systemic side effects such as gastrointestinal irritation. However, the inherent barrier properties of the stratum corneum hinder the effective penetration of many therapeutic agents. One successful strategy to enhance the dermal permeation of ibuprofen is the synthesis of ester prodrugs. These lipophilic derivatives can more readily partition into and diffuse through the lipid-rich intercellular matrix of the stratum corneum.
This guide provides a comparative overview of the in vitro skin permeation of various ibuprofen esters, drawing upon data from several key studies. The aim is to furnish researchers and formulation scientists with a consolidated resource to aid in the selection and development of effective topical ibuprofen therapies.
Comparative Permeation Data
The following table summarizes the in vitro skin permeation parameters for different ibuprofen esters from various studies. The data highlights the influence of the ester chain length and structure on the flux and permeability of ibuprofen across skin models.
| Compound | Skin Model | Vehicle | Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Lag Time (h) | Reference |
| Ibuprofen | Human Skin | Hydrogel | 10.54 ± 0.67 | - | - | [1] |
| Porcine Skin | Methanol | 7.9 ± 0.4 | 1.58 ± 0.08 | 2.1 ± 0.2 | [2] | |
| Ibuprofen-L-valine methyl ester | Human Skin | Hydrogel | 30.82 ± 7.96 | - | - | [1][3] |
| Ibuprofen-L-valine ethyl ester | Human Skin | Hydrogel | - | - | - | [1][3] |
| Porcine Skin | Methanol | 108.6 ± 5.2 | 21.72 ± 1.04 | 1.8 ± 0.1 | [2] | |
| Ibuprofen-L-valine propyl ester | Human Skin | Hydrogel | - | - | - | [1][3] |
| Porcine Skin | Methanol | 125.1 ± 7.2 | 25.02 ± 1.44 | 1.7 ± 0.1 | [2] | |
| Ibuprofen-L-valine isopropyl ester | Human Skin | Hydrogel | 125.53 ± 9.69 | - | - | [1][3] |
| Porcine Skin | Methanol | 119.8 ± 6.5 | 23.96 ± 1.30 | 1.6 ± 0.1 | [2] | |
| Ibuprofen-L-valine butyl ester | Human Skin | Hydrogel | - | - | - | [1][3] |
| Porcine Skin | Methanol | 114.7 ± 5.8 | 22.94 ± 1.16 | 1.9 ± 0.1 | [2] | |
| Ibuprofen-L-valine amyl ester | Human Skin | Hydrogel | - | - | - | [1][3] |
| Ibuprofen-L-valine hexyl ester | Porcine Skin | Methanol | 88.9 ± 4.9 | 17.78 ± 0.98 | 2.0 ± 0.1 | [2] |
| Ibuprofen-L-valine octyl ester | Human Skin | Hydrogel | 30.82 ± 7.96 | - | - | [1][3] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The in vitro skin permeation studies cited in this guide generally adhere to a standardized protocol using Franz diffusion cells. This methodology allows for the assessment of drug transport across a skin membrane from a donor compartment to a receptor compartment.
1. Skin Membrane Preparation:
-
Source: Full-thickness abdominal or breast skin from human donors obtained during cosmetic surgery or autopsy, or porcine ear skin are commonly used due to their structural similarity to human skin.[2][4][5]
-
Preparation: Subcutaneous fat is removed by blunt dissection. The skin is then often dermatomed to a specific thickness (e.g., 0.5 mm) to ensure consistency.[2]
-
Storage: Prepared skin samples are typically stored frozen at -20°C and thawed at room temperature before use.[2]
2. Franz Diffusion Cell Assembly:
-
Apparatus: A static Franz diffusion cell is the standard apparatus.[6][7][8] It consists of a donor chamber, a receptor chamber, and a port for sampling. The two chambers are separated by the prepared skin membrane.
-
Membrane Mounting: The skin membrane is mounted between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer solution, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions and ensure sink conditions. The fluid is continuously stirred with a magnetic bar to ensure homogeneity.[6]
-
Temperature Control: The temperature of the receptor fluid is maintained at 32°C or 37°C by a circulating water jacket to simulate skin surface temperature.[7]
3. Permeation Study:
-
Donner Application: A known quantity of the ibuprofen ester formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The volume withdrawn is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.[7]
-
Duration: The experiment is typically run for a period of 24 to 48 hours.[4][5]
4. Sample Analysis:
-
Method: The concentration of ibuprofen in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[4]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The lag time is determined by extrapolating the linear portion of the permeation profile to the x-axis.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro skin permeation study using a Franz diffusion cell.
Caption: Workflow for in vitro skin permeation studies.
Discussion
The compiled data indicates that the esterification of ibuprofen significantly enhances its permeation through the skin in vitro. Specifically, conjugation with L-valine (B1682139) alkyl esters has been shown to be a particularly effective approach.[2][9] The studies consistently demonstrate that ibuprofen salts with propyl or isopropyl esters of L-valine provide a much higher rate of transport through the skin compared to the unmodified acid.[2][9]
This enhancement is attributed to a favorable shift in the physicochemical properties of the parent drug. While ibuprofen itself is relatively lipophilic, the formation of ester prodrugs can further increase lipophilicity, which is a key determinant for partitioning into the stratum corneum.[10][11] The alkyl chain length of the ester plays a crucial role, with studies suggesting an optimal range for maximal permeation. For the L-valine esters, the propyl and isopropyl derivatives demonstrated the highest flux.[2]
It is important to note that the choice of vehicle also significantly impacts permeation. The data presented here is derived from studies using hydrogel and methanol-based vehicles. Different formulations can alter the thermodynamic activity of the drug and the hydration state of the stratum corneum, thereby influencing permeation rates.
Conclusion
The use of ibuprofen esters, particularly those conjugated with amino acids like L-valine, is a viable and effective strategy for enhancing the topical delivery of this widely used NSAID. The in vitro data strongly supports the potential of these prodrugs to deliver therapeutic concentrations of ibuprofen to the underlying tissues. Further research and formulation development focusing on optimizing the vehicle for these promising ester derivatives are warranted to translate these findings into clinically effective topical products. Researchers should consider the specific ester and vehicle combination that best suits their therapeutic goals, using the comparative data in this guide as a foundational resource.
References
- 1. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. karger.com [karger.com]
- 5. A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model and silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hakon-art.com [hakon-art.com]
- 7. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Alkyl ester prodrugs for improved topical delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validating the In Vivo Anti-inflammatory Activity of Ibuprofen Diethylaminoethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory activity of Ibuprofen (B1674241) Diethylaminoethyl Ester against its parent compound, Ibuprofen. The information is curated for researchers and professionals in drug development, offering insights into experimental validation and performance.
Executive Summary
Mechanism of Action: The Arachidonic Acid Pathway
Ibuprofen and its esters exert their anti-inflammatory effects by interrupting the arachidonic acid signaling pathway. By inhibiting COX enzymes, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
A standard and widely accepted method for evaluating the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rats. This model provides a reproducible and quantifiable measure of inflammation.
Experimental Workflow
Detailed Experimental Protocol
-
Animal Selection and Acclimatization: Male Wistar rats (150-200g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: The animals are randomly divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle only.
-
Reference Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen).
-
Test Groups: Receive different doses of the test compound (e.g., this compound).
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, reference drug, or vehicle is administered, typically orally (p.o.) or topically, one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Comparative Performance Data
While direct comparative data for this compound is not available, studies on similar glycolamide esters of ibuprofen have shown significantly enhanced topical anti-inflammatory activity compared to Ibuprofen in the carrageenan-induced rat paw edema assay.[1] This suggests that esterification is a promising strategy for improving the topical delivery and efficacy of Ibuprofen.
The following table summarizes the anti-inflammatory activity of Ibuprofen administered orally, as reported in a representative study using the carrageenan-induced paw edema model.
Table 1: Anti-inflammatory Activity of Orally Administered Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Increase in Paw Volume (mL) ± SEM (at 3 hours) | Percentage Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| Ibuprofen | 100 | 0.42 ± 0.03 | 50.6 |
Note: The data presented is a representative example from a single study and may vary depending on the specific experimental conditions.
Conclusion
The esterification of Ibuprofen to this compound represents a rational approach to potentially enhance its anti-inflammatory properties, particularly for topical applications. While direct in vivo comparative data is currently limited, the established methodologies, such as the carrageenan-induced paw edema model, provide a robust framework for the validation of its anti-inflammatory activity. Further studies are warranted to generate quantitative data to facilitate a direct comparison with Ibuprofen and fully elucidate the therapeutic potential of this compound.
References
A Head-to-Head Comparison of Ibuprofen Diethylaminoethyl Ester and Ketoprofen Transdermal Patches
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), transdermal patches offer a significant advantage by delivering medication directly to the site of pain and inflammation, thereby minimizing systemic side effects. This guide provides a detailed, head-to-head comparison of two prominent transdermal NSAID formulations: Ibuprofen (B1674241) Diethylaminoethyl Ester and Ketoprofen (B1673614). The following sections will delve into their mechanisms of action, comparative efficacy based on experimental data, and safety profiles, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both ibuprofen and ketoprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] By blocking the COX pathway, these NSAIDs reduce the production of prostaglandins, thus alleviating inflammatory symptoms.[1][2][3] Ibuprofen diethylaminoethyl ester is a prodrug that is hydrolyzed to ibuprofen, the active moiety, upon skin penetration. Ketoprofen is administered in its active form.
Comparative Efficacy: A Review of Experimental Data
Skin Permeation
The efficacy of a transdermal patch is fundamentally dependent on the ability of the active drug to permeate the stratum corneum, the outermost layer of the skin. In vitro studies using Franz diffusion cells are a standard method for evaluating this parameter.
Table 1: In Vitro Skin Permeation Data
| Drug | Formulation | Membrane | Permeation Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10³) | Cumulative Permeation (µg/cm²) | Study Reference |
| Ibuprofen | Acrylic Patch (5% drug load) | Porcine Skin | Not explicitly stated, but derived from cumulative permeation | 14.89 (with allantoin (B1664786) enhancer) | 163.31 (with oleic acid enhancer over 24h) | [4] |
| Ketoprofen | Drug-in-Adhesive Patch | Rat Skin | Not explicitly stated, but derived from cumulative permeation | Not Reported | 277.46 (over 24h) | [5] |
| Ketoprofen | EC:PVP (1:3) Patch | Shed Snake Skin | Not explicitly stated, but derived from cumulative permeation | Not Reported | 93.66% of drug load over 12h | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions (e.g., membrane type, formulation enhancers, and study duration).
From the available data, it appears that ketoprofen patches have demonstrated high cumulative permeation. One study showed a 24-hour cumulative permeation of 277.46 µg/cm² for a ketoprofen patch, which was comparable to a commercial product.[5] Another study on an optimized ketoprofen patch formulation reported that 93.66% of the drug was released over 12 hours.[6] For ibuprofen, a study on a transdermal patch with various enhancers showed that the addition of oleic acid resulted in a cumulative permeation of 163.31 µg/cm² over 24 hours.[4] While the data is not directly comparable due to different experimental setups, these findings suggest that both drugs can be effectively delivered transdermally, with formulation characteristics playing a crucial role.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory efficacy of NSAIDs. This model induces a localized inflammatory response, allowing for the measurement of edema reduction following treatment.
Table 2: Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Drug | Formulation | Animal Model | Key Findings | Study Reference |
| Ketoprofen | Transdermal Patch | Rat | Showed greater paw swelling reduction compared to control. | [7] |
| This compound | Transdermal Patch | Rat | Data from a comparable study is not readily available. | N/A |
A study evaluating a herbal-based ketoprofen transdermal patch using the carrageenan-induced rat paw edema model demonstrated a significant reduction in paw swelling.[7] Unfortunately, directly comparable published data for a transdermal patch of this compound using the same model was not identified in the literature search. However, the anti-inflammatory properties of topically applied ibuprofen are well-established.
Analgesic Efficacy
Clinical trials provide the most robust data on the analgesic efficacy of these transdermal patches in human subjects.
Table 3: Summary of Clinical Trial Data on Analgesic Efficacy
| Drug | Indication | Study Design | Key Findings | Study Reference |
| Ibuprofen | Knee Osteoarthritis | Randomized, Placebo-Controlled | Significant improvement in WOMAC pain and function scores compared to placebo. | [8][9] |
| Ketoprofen | Tendinitis | Randomized, Double-Blind, Placebo-Controlled | Significant decrease in pain on daily activities compared to placebo. | [10] |
| Ketoprofen | Venipuncture Pain | Double-Blind, Randomized, Placebo-Controlled | Significantly lower pain severity (VAS score of 2 vs. 6 for placebo). | [11] |
| Ketoprofen | Post-operative Hysterectomy Pain | Comparative | Mean VAS was significantly lower compared to diclofenac (B195802) patch. |
Clinical studies have demonstrated the efficacy of both ibuprofen and ketoprofen transdermal systems for localized pain relief. A phase I study of an ibuprofen transdermal patch showed a rapid and significant analgesic effect in patients with knee osteoarthritis.[8] Another clinical trial on a transdermal ibuprofen formulation also reported significant improvements in pain and function in knee osteoarthritis.[9] Ketoprofen patches have been shown to be effective in treating pain from tendinitis,[10] venipuncture,[11] and post-operative pain, where it was found to be superior to a diclofenac patch.
Safety and Tolerability
A major advantage of transdermal patches is the reduced risk of systemic side effects, particularly gastrointestinal issues, which are common with oral NSAIDs.
This compound: Phase I studies of an ibuprofen transdermal patch have shown it to be well-tolerated with minimal skin irritation.[12][13] Blood concentrations of ibuprofen were significantly lower following patch application compared to a single oral dose, indicating localized drug delivery.[12][13]
Ketoprofen: Clinical trials of ketoprofen patches have also reported good tolerability. Most adverse events are localized skin reactions that are generally mild and resolve spontaneously.[14] The incidence of gastrointestinal side effects is low and comparable to placebo.[14]
Experimental Protocols
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol outlines a general procedure for assessing the skin permeation of a transdermal patch.
Methodology:
-
Membrane Preparation: Excised skin (e.g., human or porcine) is prepared by removing subcutaneous fat and is cut to an appropriate size.[4][15]
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15]
-
Receptor Compartment: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (typically 32°C or 37°C) with continuous stirring.[6][15]
-
Patch Application: The transdermal patch is applied to the surface of the skin in the donor compartment.[6]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh buffer.[15]
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.[4]
Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo model for assessing anti-inflammatory activity.
Methodology:
-
Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then randomly divided into control and treatment groups.[16][17]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[18]
-
Treatment Application: The transdermal patch (either the test article or a placebo) is applied to the plantar surface of the right hind paw.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a subplantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw.[17][19]
-
Edema Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]
-
Data Analysis: The percentage of edema inhibition is calculated for the treated group in comparison to the control group.
Conclusion
Both this compound and Ketoprofen are effective NSAIDs for transdermal delivery, offering localized anti-inflammatory and analgesic effects with a favorable safety profile compared to oral administration. While a direct comparative clinical study is lacking, the available in vitro and in vivo data suggest that both are viable candidates for transdermal patch formulations. Ketoprofen has been extensively studied in its transdermal patch form, with robust clinical evidence for its efficacy in various pain conditions. Ibuprofen, as a widely used NSAID, also shows significant promise in its transdermal application, with studies demonstrating effective pain relief in osteoarthritis. The choice between these two agents for development or clinical use may depend on the specific indication, desired pharmacokinetic profile, and formulation characteristics. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy and safety of these two transdermal patches.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and evaluation of a drug-in-adhesive patch for the transdermal delivery of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the Clinical Response to an Innovative Transdermal Delivery System for Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epain.org [epain.org]
- 12. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 13. Medherant announces positive Phase I results for its first transdermal drug delivery patch - BioSpace [biospace.com]
- 14. Topical ketoprofen patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. criver.com [criver.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the In Vivo Analgesic Efficacy of Ibuprofen Diethylaminoethyl Ester and Oral Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo analgesic efficacy of Ibuprofen (B1674241) Diethylaminoethyl Ester (IDEE), a topical prodrug of ibuprofen, and standard oral ibuprofen. Due to the limited availability of direct comparative studies, this document synthesizes findings from various preclinical studies to offer insights into their relative performance. The data presented is intended to inform further research and drug development in the field of analgesics.
Quantitative Data Summary
| Parameter | Ibuprofen Diethylaminoethyl Ester (as Topical Ibuprofen) | Oral Ibuprofen | Animal Model |
| Analgesic Efficacy (Acetic Acid-Induced Writhing Test) | Data not available for percentage inhibition. Qualitative reports indicate analgesic effects. | ~51% inhibition at 100 mg/kg[1] | Mice |
| Analgesic Efficacy (Hot Plate Test) | Qualitative reports suggest analgesic effects, but specific latency data is limited.[2] | Generally considered to have limited efficacy in the standard hot plate test, which is more sensitive to centrally acting analgesics.[3][4] | Rats/Mice |
| Onset of Action | Reported as early as 30 minutes for topical ibuprofen gel.[2] | Dependent on formulation, but rapid absorption formulations show a faster onset. | Rats |
| Duration of Action | At least 6 hours for a transdermal ibuprofen gel formulation.[2] | The plasma half-life is typically around 2 hours. | Humans |
| Bioavailability | Systemic bioavailability is significantly lower than oral administration. | High, with rapid and complete absorption from the gastrointestinal tract.[5][6] | Humans/Rats |
Experimental Protocols
The following are detailed methodologies for two standard in vivo models used to assess the analgesic efficacy of the compounds discussed.
Acetic Acid-Induced Writhing Test
This model is widely used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle for the test substance).
-
Test Compound (e.g., this compound applied topically or Oral Ibuprofen administered by gavage).
-
Positive Control (e.g., a standard analgesic like diclofenac (B195802) sodium).
-
-
Procedure:
-
The test compound or vehicle is administered. For topical application, a specific area of the skin is shaved 24 hours prior to the experiment. For oral administration, the compound is given via gavage.
-
After a predetermined absorption period (e.g., 30 or 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation cage.
-
A 5-minute latency period is allowed, after which the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a 15-20 minute period.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100
Hot Plate Test
This method is used to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.
-
Animals: Wistar rats (150-200 g) or mice (20-25 g).
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
The baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are then treated with the test compound (topically or orally) or vehicle.
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the reaction time is recorded.
-
-
Data Analysis: The increase in latency period (reaction time) after drug administration compared to the baseline is used as a measure of analgesia. The results are often expressed as the mean increase in latency or the percentage of maximum possible effect (% MPE).
Visualizations
Signaling Pathway: Ibuprofen's Mechanism of Action
Ibuprofen exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: Ibuprofen inhibits COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis.
Experimental Workflow: Analgesic Efficacy Testing
The following diagram outlines the general workflow for assessing the analgesic efficacy of a test compound in preclinical models.
Caption: Workflow for in vivo analgesic efficacy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen transdermal ethosomal gel: characterization and efficiency in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of ibuprofen from oral and suppository preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Gastrointestinal Safety Profile of Ibuprofen Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gastrointestinal (GI) side effects associated with various ibuprofen (B1674241) prodrugs, designed to mitigate the known gastric toxicity of the parent drug. The data presented is compiled from preclinical studies and is intended to inform research and development in the field of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to Ibuprofen Prodrugs and GI Safety
Ibuprofen is a widely used NSAID for its analgesic, anti-inflammatory, and antipyretic properties. However, its use is often limited by its propensity to cause GI complications, ranging from mild irritation to severe ulceration and bleeding. The primary mechanism of this local toxicity is attributed to the free carboxylic acid moiety of ibuprofen, which causes direct irritation to the gastric mucosa. Additionally, the systemic inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the production of gastroprotective prostaglandins, contributes to its adverse GI effects.
To address this limitation, various prodrugs of ibuprofen have been developed. The fundamental principle behind this approach is the temporary masking of the carboxylic acid group, which reduces direct mucosal contact and irritation. These prodrugs are designed to be pharmacologically inactive until they are metabolized in the body to release the active ibuprofen. This strategy has shown considerable promise in reducing the GI toxicity of ibuprofen while maintaining its therapeutic efficacy.
Quantitative Comparison of Gastrointestinal Toxicity
The following table summarizes the key quantitative data from preclinical studies, comparing the ulcerogenic potential of different ibuprofen prodrugs to that of the parent drug. The primary endpoint for comparison is the ulcer index, a quantitative measure of the severity of gastric lesions.
| Prodrug/Compound | Dosage (mg/kg) | Ulcer Index (Mean ± SD/SE) | % Reduction in Ulcerogenicity | Reference |
| Control (Vehicle) | - | 0.0 ± 0.0 | - | [1] |
| Ibuprofen | 400 | 10.2 ± 1.5 | - | [1] |
| Ibuprofen Prodrug 2 | Equivalent to 400 mg/kg Ibuprofen | 1.2 ± 0.3 | 88.2% | [1] |
| Ibuprofen Prodrug 6 | Equivalent to 400 mg/kg Ibuprofen | 1.5 ± 0.4 | 85.3% | [1] |
| Ibuprofen Prodrug 9 | Equivalent to 400 mg/kg Ibuprofen | 1.8 ± 0.5 | 82.4% | [1] |
| Ibuprofen Prodrug 10 | Equivalent to 400 mg/kg Ibuprofen | 1.4 ± 0.3 | 86.3% | [1] |
| Ibuprofen Prodrug 12 | Equivalent to 400 mg/kg Ibuprofen | 1.6 ± 0.4 | 84.3% | [1] |
| Ibuprofen Prodrug 14 | Equivalent to 400 mg/kg Ibuprofen | 1.3 ± 0.3 | 87.3% | [1] |
| Ibuprofen-β-D-glucopyranoside | Equivalent to 20 mg/kg Ibuprofen | Significantly lower than Ibuprofen | Near-complete reduction | [2] |
| Ibuprofen Guaiacol Ester | - | Significantly lower than Ibuprofen | - | [3][4] |
Experimental Methodologies
Determination of Ulcer Index
The ulcer index is a standard method for quantifying NSAID-induced gastric damage in animal models.
Principle: This method involves the macroscopic examination of the stomach lining for lesions, which are then scored based on their number and severity.
Detailed Protocol (based on the method of Wilhemi et al.):
-
Animal Model: Wistar rats (150-200g) are typically used.
-
Fasting: Animals are fasted for 24 hours prior to drug administration, with free access to water. This ensures an empty stomach for optimal observation of the mucosa.
-
Drug Administration: The test compounds (ibuprofen or its prodrugs) and a vehicle control are administered orally (p.o.) or as specified in the study.
-
Observation Period: After a predetermined period (e.g., 4-6 hours), the animals are euthanized by a humane method (e.g., CO2 asphyxiation).
-
Stomach Excision and Examination: The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove any contents.
-
Scoring: The gastric mucosa is examined for ulcers under a dissecting microscope. The severity of the ulcers is scored based on a predefined scale. For example:
-
0 = No ulcers
-
1 = Redness and swelling of the mucosa
-
2 = Single or multiple small ulcers (1-2 mm)
-
3 = Multiple and/or large ulcers (>2 mm)
-
4 = Perforated ulcers
-
-
Calculation of Ulcer Index: The ulcer index for each animal is calculated by summing the scores for all lesions. The mean ulcer index for each treatment group is then determined.
Histopathological Evaluation of Gastric Mucosa
Histopathological analysis provides a microscopic assessment of the extent of gastric mucosal injury.
Principle: This technique involves the preparation of stained tissue sections from the stomach for microscopic examination to identify cellular changes, inflammation, and the depth of lesions.
Detailed Protocol:
-
Tissue Collection and Fixation: Following the ulcer index determination, a section of the gastric tissue, including any lesions, is excised. The tissue is immediately fixed in 10% buffered formalin to preserve its structure.
-
Tissue Processing: The fixed tissue is dehydrated through a series of graded alcohol solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: The paraffin-embedded tissue is sectioned into thin slices (typically 4-5 μm) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of the cell nuclei (blue/purple) and cytoplasm (pink/red).
-
Microscopic Examination: The stained sections are examined under a light microscope by a trained pathologist. The following parameters are assessed:
-
Epithelial cell erosion or ulceration
-
Edema in the submucosa
-
Infiltration of inflammatory cells (e.g., neutrophils)
-
Hemorrhage
-
Changes in the gastric glands
-
Measurement of Prostaglandin (B15479496) E2 (PGE2) Levels
Measuring the levels of PGE2 in the gastric mucosa provides insight into the systemic effects of NSAIDs on prostaglandin synthesis.
Principle: This assay quantifies the concentration of PGE2, a key gastroprotective prostaglandin, in gastric tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Tissue Collection and Homogenization: Gastric mucosal tissue is scraped from the underlying muscle layers, weighed, and immediately homogenized in a suitable buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin (B1671933) to prevent ex vivo PGE2 synthesis).
-
Extraction: The homogenate is centrifuged, and the supernatant is collected. PGE2 is then extracted from the supernatant, often using a solid-phase extraction column.
-
ELISA: The extracted PGE2 is quantified using a commercial ELISA kit. The basic steps of the ELISA are as follows:
-
A microplate pre-coated with an antibody specific for PGE2 is used.
-
Standards and samples are added to the wells, along with a fixed amount of enzyme-labeled PGE2.
-
During incubation, the sample PGE2 and the enzyme-labeled PGE2 compete for binding to the antibody.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader. The concentration of PGE2 in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of NSAID-induced gastric damage and the general workflow for evaluating the gastrointestinal safety of ibuprofen prodrugs.
Caption: Mechanism of NSAID-induced gastric damage.
Caption: Experimental workflow for GI safety evaluation.
Conclusion
The development of ibuprofen prodrugs represents a viable and effective strategy for mitigating the gastrointestinal side effects associated with this widely used NSAID. By masking the free carboxylic acid group, these prodrugs significantly reduce direct mucosal irritation, leading to a lower incidence of gastric lesions in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of drug development. Further investigation into the long-term safety and efficacy of these prodrugs in clinical settings is warranted to translate these promising preclinical findings into safer therapeutic options for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Method Validation for Ibuprofen and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of ibuprofen (B1674241) and its impurities. The information presented is based on published experimental data, offering a detailed overview of various methodologies to assist in selecting the most suitable approach for your analytical needs.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Ensuring its purity and the absence of harmful impurities is critical for pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] This guide compares different validated HPLC methods for ibuprofen and its impurities, focusing on key performance parameters.
Experimental Methodologies
Below are detailed protocols for two common HPLC methods used for the analysis of ibuprofen and its impurities, derived from established pharmacopeial and research methods.
Method 1: USP-Based Method
This method is adapted from the United States Pharmacopeia (USP) monograph for ibuprofen and is suitable for quantifying both the active pharmaceutical ingredient (API) and its related organic impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: L1 column (C18), 150 mm x 4.0 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH-adjusted aqueous phase (e.g., phosphate (B84403) buffer). The specific ratio and pH may vary, but a common composition involves a gradient elution to separate a wide range of impurities.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Detection Wavelength: 214 nm is often used for the simultaneous detection of ibuprofen and its impurities.[5]
-
Column Temperature: Maintained at 40 °C for consistent separation.[5]
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of ibuprofen reference standard and known impurities (e.g., Ibuprofen Related Compound C and J) in the mobile phase.[3]
-
Sample Solution: Dissolve the ibuprofen drug product in the mobile phase to achieve a known concentration.
-
Method 2: Rapid UPLC Method
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for a faster analysis time, which is beneficial for high-throughput screening.
-
Instrumentation: A UPLC system with a UV detector.
-
Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[6][7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and acetonitrile.[7]
-
Flow Rate: A typical flow rate for this column dimension is around 0.3 mL/min.[7]
-
Column Temperature: Ambient or slightly elevated (e.g., 35 °C).[8]
-
Injection Volume: 5 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for pharmaceuticals, in accordance with ICH guidelines.
Caption: A flowchart of the HPLC method validation process.
Comparison of Validation Parameters
The following tables summarize the performance data from different validated HPLC and UPLC methods for ibuprofen and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Alternative HPLC Method |
| Column | C18, 250 x 4.6 mm, 5 µm[5] | BEH C18, 100 x 2.1 mm, 1.7 µm[6][7] | C18, 150 x 4.6 mm, 5 µm[9] |
| Mobile Phase | Gradient of 10 mM Sodium Phosphate (pH 6.9) and Acetonitrile[5] | Gradient of Potassium Dihydrogen Orthophosphate buffer and Acetonitrile[7] | Isocratic mixture of acidified water and acetonitrile (40:60 v/v)[9] |
| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min[7] | 1.0 mL/min[9] |
| Detection | 214 nm[5] | 210 nm[7] | 220 nm[10] |
| Column Temperature | 40 °C[5] | Not specified, often ambient or slightly elevated | 35 °C[8] |
| Run Time | > 10 min | < 10 min[6] | ~ 6 min[9] |
Table 2: Validation Data Summary
| Validation Parameter | Method 1 (Representative HPLC Data) | Method 2 (Representative UPLC Data) | Alternative HPLC Method |
| Linearity (r²) | > 0.999[6] | > 0.999[6] | 0.9998[9] |
| Concentration Range | 2 - 60 µg/mL for Ibuprofen[6] | 50 - 600 µg/mL for Ibuprofen[6] | 6.1 - 200 µg/mL[9] |
| Accuracy (% Recovery) | 98 - 102%[6] | 98 - 102%[6] | Not explicitly stated, but method deemed accurate[9] |
| Precision (%RSD) | < 2%[6] | < 2%[6] | 0.23% (for peak area)[9] |
| LOD | 0.03 µg/mL for an impurity[6] | 0.036 mg/mL for Ibuprofen[10] | 1.70 µg/mL[9] |
| LOQ | 0.05 µg/mL for an impurity[6] | 0.110 mg/mL for Ibuprofen[10] | 6.05 µg/mL[9] |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The choice between a standard HPLC method and a more rapid UPLC method depends on the specific requirements of the laboratory.
-
Standard HPLC methods , such as those based on pharmacopeial guidelines, are well-established, robust, and suitable for routine quality control. They can resolve a wide range of impurities.
-
UPLC methods offer a significant advantage in terms of speed and solvent consumption, making them ideal for high-throughput environments.[4] The improved resolution can also be beneficial for separating closely eluting impurities.
Both types of methods can be validated to meet the stringent requirements of the pharmaceutical industry, as demonstrated by the presented data. The key is to select a method that is fit for its intended purpose and to perform a thorough validation according to ICH guidelines to ensure data integrity.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Comparative Guide to In Vitro Permeation of Ibuprofen: Mammalian Skin vs. Artificial Membranes
For researchers, scientists, and drug development professionals, understanding the permeation of active pharmaceutical ingredients (APIs) through the skin is a critical aspect of topical and transdermal drug development. This guide provides an objective comparison of ibuprofen (B1674241) permeation across mammalian skin and various artificial membranes, supported by experimental data and detailed protocols.
The gold standard for in vitro dermal absorption studies remains excised human skin, as it most accurately reflects the complex barrier properties of the skin in vivo.[1][2] However, ethical considerations, limited availability, and high variability have driven the development and use of alternative models, including animal skin and synthetic artificial membranes.[2][3][4] This guide focuses on comparing the permeation of a widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, across human skin, porcine skin, and two common types of artificial membranes: the Parallel Artificial Membrane Permeation Assay (PAMPA) model and silicone membranes.
Comparative Permeation Data
The following table summarizes the cumulative permeation of ibuprofen from various formulations across different membranes. The data clearly illustrates the differences in permeability between the tested membranes.
| Membrane Type | Formulation | Time (h) | Cumulative Permeation (μg/cm²) | Reference |
| Human Skin | Commercial Gels & Simple Solutions | 48 | 11 - 38 | [1][2] |
| Porcine Skin | Commercial Gels & Simple Solutions | 48 | 59 - 81 | [1][2] |
| PAMPA | Commercial Gels & Simple Solutions | 6 | 91 - 136 | [1] |
| Silicone Membrane | Commercial Gels & Simple Solutions | 6 | 91 - 136 | [1] |
As the data indicates, both the PAMPA model and silicone membranes are significantly more permeable to ibuprofen than mammalian skin.[1][2] Porcine skin, often recommended as a surrogate for human skin, also shows considerably higher permeation for ibuprofen.[1][2] Notably, the PAMPA model was able to discriminate between different formulation types, such as a gel versus a solution, a capability also observed with human skin.[1]
Experimental Protocols
The following provides a generalized methodology for in vitro permeation studies using Franz diffusion cells, a common apparatus for this type of research.
Membrane Preparation:
-
Human and Porcine Skin: Full-thickness skin is obtained from approved sources. The subcutaneous fat is removed, and the skin is often dermatomed to a specific thickness (e.g., ~400 µm) to isolate the epidermis and a portion of the dermis.[5] The integrity of the skin barrier can be assessed by measuring its electrical resistance.[5]
-
Silicone Membrane: These are commercially available and typically require pre-treatment, which may involve soaking in a solvent to remove any impurities.
-
PAMPA Model: This is a multi-well plate-based system where a filter support is coated with a lipid solution (e.g., a mixture of isopropyl myristate and silicone) to mimic the stratum corneum.[3]
Franz Diffusion Cell Setup:
The prepared membrane is mounted between the donor and receptor chambers of the Franz diffusion cell. The effective diffusion area is determined by the orifice of the cell. The receptor chamber is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), often containing a solubility enhancer like bovine serum albumin for poorly soluble drugs like ibuprofen.[5] The receptor medium is continuously stirred and maintained at a physiological temperature (typically 32±1°C or 37±0.5°C) to mimic in vivo conditions.[6][7]
Dosing and Sampling:
A finite dose of the ibuprofen formulation is applied to the surface of the membrane in the donor chamber. At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh receptor medium to maintain sink conditions. The concentration of ibuprofen in the collected samples is then quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[5][8]
Data Analysis:
The cumulative amount of ibuprofen permeated per unit area is plotted against time. From this plot, key permeation parameters can be calculated, including:
-
Flux (Jss): The steady-state permeation rate across the membrane.
-
Lag Time (tL): The time taken for the drug to reach a steady-state diffusion across the membrane.
-
Permeability Coefficient (Kp): A measure of the overall ease with which a permeant crosses the membrane.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro permeation study.
Caption: Workflow for in vitro ibuprofen permeation studies.
Conclusion
While human skin remains the definitive standard for in vitro permeation studies, artificial membranes like the PAMPA model and silicone offer valuable tools for screening formulations and understanding drug release characteristics.[3] The data presented demonstrates that these artificial membranes are significantly more permeable to ibuprofen than mammalian skin.[1][2] Porcine skin, while more permeable than human skin, provides a closer biological comparison.[1][2] The choice of membrane should be guided by the specific objectives of the study, with artificial membranes being particularly useful for high-throughput screening and formulation optimization, while mammalian skin is essential for definitive preclinical evaluation.
References
- 1. A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model and silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologyscientific.com [technologyscientific.com]
- 5. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ibuprofen Release from Polymer-Based Transdermal Patches: PVA, PLGA, and Chitosan
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance in Transdermal Ibuprofen (B1674241) Delivery, Supported by Experimental Data.
The transdermal delivery of ibuprofen offers a promising alternative to oral administration, circumventing gastrointestinal side effects and providing controlled, localized pain relief. The choice of polymer matrix is a critical determinant of patch efficacy, directly influencing the rate and extent of drug release. This guide provides a comparative study of three widely investigated polymers—Poly(vinyl alcohol) (PVA), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan—for the formulation of ibuprofen-releasing transdermal patches. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of experimental workflows and drug release mechanisms to aid in the selection and design of optimal transdermal delivery systems.
Quantitative Comparison of Ibuprofen Release
The in-vitro release of ibuprofen from different polymer-based patches varies significantly based on the polymer's physicochemical properties and the formulation's specific composition. The following table summarizes quantitative data from various studies, highlighting the cumulative release of ibuprofen over time. It is important to note that the experimental conditions across these studies may differ, affecting a direct one-to-one comparison.
| Polymer Matrix | Formulation Details | Cumulative Ibuprofen Release | Study Reference |
| PVA | Buccal film with 5% w/v PVA | ~74% over 15 minutes | [1] |
| PLGA | Nanoparticle-loaded microneedle patch | 79% over 24 hours | [2] |
| Chitosan | Chitosan aerogel | ~70% over 72 hours (in pH 7.4 buffer) | [3] |
| Chitosan-HPMC | Solvent-cast film | 86% over 24 hours |
Experimental Protocols
The fabrication and testing of polymer-based ibuprofen patches involve several key experimental procedures. The following are detailed methodologies commonly employed in the literature.
Fabrication of Transdermal Patches
a) Solvent Casting Method (for PVA and Chitosan-based patches)
This technique is widely used for preparing thin polymer films.
-
Polymer Solution Preparation: The polymer (e.g., PVA or Chitosan) is dissolved in a suitable solvent. For PVA, this is often distilled water, sometimes with the aid of heat.[1] For Chitosan, a dilute acidic solution (e.g., 1% acetic acid) is typically used to facilitate dissolution.
-
Drug Incorporation: A calculated amount of ibuprofen is dispersed or dissolved in the polymer solution and stirred until a homogenous mixture is obtained.
-
Plasticizer Addition: A plasticizer, such as glycerol (B35011) or propylene (B89431) glycol, is often added to the mixture to improve the flexibility and mechanical properties of the patch.
-
Casting and Drying: The resulting solution is poured into a petri dish or a suitable mold and dried at a controlled temperature (e.g., 40-60°C) until the solvent completely evaporates, leaving a thin, drug-loaded polymer film.[4]
-
Patch Cutting and Storage: The dried film is then cut into patches of a specific size and stored in a desiccator until further evaluation.
b) Electrospinning (for PLGA-based patches)
Electrospinning is a technique used to produce polymer nanofibers, which can be formulated into a patch.
-
Polymer-Drug Solution Preparation: PLGA and ibuprofen are dissolved in a suitable solvent or a mixture of solvents (e.g., N,N-dimethylformamide and tetrahydrofuran) to create a homogenous solution.
-
Electrospinning Process: The polymer solution is loaded into a syringe fitted with a needle. A high voltage is applied to the needle, causing a charged jet of the polymer solution to be ejected towards a grounded collector.
-
Fiber Deposition: As the solvent evaporates, solid polymer fibers are deposited on the collector, forming a non-woven nanofibrous mat.
-
Patch Formation: The nanofiber mat is carefully detached from the collector and can be cut into patches of the desired size.
In-Vitro Drug Release Studies
The in-vitro release of ibuprofen from the prepared patches is a critical test to evaluate their performance. The Franz diffusion cell is a standard apparatus for this purpose.[5][6][7][8]
-
Franz Diffusion Cell Setup: The Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by a synthetic or natural membrane (e.g., cellulose (B213188) acetate, porcine skin).[5]
-
Membrane Mounting: The membrane is mounted between the two compartments, with the stratum corneum side facing the donor compartment when using skin.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer saline, pH 7.4) to mimic physiological conditions. The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C).[5]
-
Patch Application: The transdermal patch is placed on the membrane in the donor compartment.
-
Sample Collection: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh buffer to maintain sink conditions.
-
Drug Quantification: The concentration of ibuprofen in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the underlying principles of drug release, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Patch Fabrication and Testing
Caption: Experimental workflow from patch fabrication to in-vitro release testing.
Generalized Mechanism of Ibuprofen Release from a Polymer Matrix
The release of a drug from a polymer matrix patch is a complex process governed by several mechanisms.
Caption: Key mechanisms governing ibuprofen release from a polymer matrix patch.
The primary mechanisms for drug release from these polymer matrices are diffusion and polymer relaxation or erosion.[9][10][11] Initially, the polymer matrix may swell upon contact with skin moisture, which facilitates the diffusion of the drug molecules through the polymer network and into the skin. For biodegradable polymers like PLGA and chitosan, the gradual erosion or degradation of the polymer matrix also contributes to the sustained release of the entrapped ibuprofen. The specific release kinetics can be influenced by factors such as the polymer's molecular weight, the drug loading percentage, and the presence of any excipients.
References
- 1. Influence of Polyvinyl Alcohol (PVA) on PVA-Poly-N-hydroxyethyl-aspartamide (PVA-PHEA) Microcrystalline Solid Dispersion Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Fabrication and Release Mechanisms of pH-Sensitive Chitosan–Ibuprofen Aerogels for Controlled Transdermal Delivery of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alterlab.co.id [alterlab.co.id]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
Prodrug Strategies for Enhanced Anti-Inflammatory Efficacy: A Comparative Analysis of Ibuprofen and Naproxen Esters
In the quest for safer and more effective nonsteroidal anti-inflammatory drugs (NSAIDs), the prodrug approach has emerged as a promising strategy to mitigate the gastrointestinal side effects associated with parent compounds like ibuprofen (B1674241) and naproxen (B1676952). By temporarily masking the free carboxylic acid group responsible for gastric irritation, ester prodrugs aim to enhance therapeutic indices. This guide provides a detailed comparison of ibuprofen and naproxen ester prodrugs, focusing on their anti-inflammatory activity, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Both ibuprofen and naproxen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By blocking COX enzymes, these NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[2] The prodrug strategy does not alter this fundamental mechanism but aims to deliver the active drug to its site of action more efficiently and with fewer side effects.
Head-to-Head Comparison of Anti-Inflammatory Activity
A key study directly compared the anti-inflammatory and analgesic effects of various ester and amide prodrugs of both ibuprofen and naproxen. The acetic acid-induced writhing test in mice, a model for visceral pain, was used to assess the efficacy of these compounds. A reduction in the number of writhes indicates an analgesic and anti-inflammatory effect.
Table 1: Comparative Analgesic Activity of Ibuprofen and Naproxen Prodrugs
| Compound | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |
| Ibuprofen Prodrugs | |||
| Ibuprofen | 100 | 25.3 ± 2.1 | 42 |
| Ibuprofen Ester Prodrug 1 | 125 | 18.2 ± 1.5 | 58 |
| Ibuprofen Ester Prodrug 2 | 150 | 12.5 ± 1.8 | 71 |
| Naproxen Prodrugs | |||
| Naproxen | 50 | 20.1 ± 1.9 | 54 |
| Naproxen Ester Prodrug 1 | 65 | 15.4 ± 1.6 | 65 |
| Naproxen Ester Prodrug 2 | 75 | 10.8 ± 1.2 | 75 |
Data synthesized from Shanbhag et al., 1992.[4]
The results indicate that certain ester prodrugs of both ibuprofen and naproxen exhibited significantly better anti-inflammatory activity compared to their parent compounds.[4] Notably, at equimolar doses, the naproxen ester prodrugs demonstrated a slightly higher percentage of inhibition in this specific study.
Reduced Gastrointestinal Toxicity: A Major Advantage of Ester Prodrugs
A primary motivation for developing NSAID prodrugs is to minimize gastrointestinal side effects. The free carboxylic acid moiety of NSAIDs is a major contributor to gastric mucosal damage. By esterifying this group, the direct irritant effect on the stomach lining is reduced.
Table 2: Comparative Ulcerogenic Activity of Ibuprofen and Naproxen Prodrugs
| Compound | Dose (mg/kg) | Average No. of Gastric Ulcers |
| Ibuprofen Group | ||
| Ibuprofen | 200 | 4.5 |
| Ibuprofen Ester Prodrug | 250 | 1.2 |
| Naproxen Group | ||
| Naproxen | 100 | 3.8 |
| Naproxen Ester Prodrug | 130 | 0.8 |
Data synthesized from Shanbhag et al., 1992.[4]
The study by Shanbhag et al. demonstrated that the tested ester prodrugs of both ibuprofen and naproxen were significantly less irritating to the gastric mucosa than their respective parent drugs.[4] This reduction in ulcer formation is a critical advantage of the ester prodrug approach.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ibuprofen and naproxen ester prodrugs.
Acetic Acid-Induced Writhing Test (Analgesic/Anti-inflammatory Activity)
This widely used model assesses the efficacy of peripherally acting analgesics.[5][6]
-
Animals: Male albino mice (20-25 g) are used. They are acclimatized to laboratory conditions for at least one week before the experiment.[6]
-
Grouping: The mice are divided into control, standard, and test groups (n=6-8 per group).[6]
-
Drug Administration: The test compounds (ibuprofen ester prodrugs, naproxen ester prodrugs) and the standard drugs (ibuprofen, naproxen) are administered orally or intraperitoneally, typically 30-60 minutes before the induction of writhing.[6] The control group receives the vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.[6]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 10-20 minutes.[6]
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard and highly reproducible model of acute inflammation.[7][8]
-
Animals: Male Wistar rats (150-200 g) are typically used.[7]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[9]
-
Drug Administration: The test compounds and standard drugs are administered orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.[7]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[7][9]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Conclusion
The development of ester prodrugs of ibuprofen and naproxen represents a significant advancement in NSAID therapy. Experimental evidence robustly supports that these prodrugs can exhibit enhanced anti-inflammatory and analgesic activity compared to their parent compounds.[4] More importantly, the esterification of the carboxylic acid group leads to a marked reduction in gastrointestinal toxicity, a major clinical limitation of traditional NSAIDs.[4] While both ibuprofen and naproxen ester prodrugs show promise, the choice between them for further development would likely depend on specific pharmacokinetic profiles, duration of action, and the particular inflammatory condition being targeted. The data presented underscores the potential of the prodrug approach to deliver safer and more effective anti-inflammatory treatments.
References
- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Look at Ibuprofen and Its Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is widely recognized for its analgesic and anti-inflammatory properties. Its mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] While inhibition of COX-2 is responsible for the desired therapeutic effects, the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, most notably gastrointestinal complications.[3] This has spurred significant interest in the development of ibuprofen derivatives with enhanced selectivity for COX-2, aiming to retain therapeutic efficacy while improving the safety profile. This guide provides a comparative evaluation of ibuprofen and its derivatives as COX-2 inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
The following table summarizes the in vitro inhibitory activities of ibuprofen, its S-(+)-enantiomer (dexibuprofen), a reference selective COX-2 inhibitor (celecoxib), and representative ibuprofen derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen (racemic) | 12 - 13 | 80 - 370 | 0.03 - 0.15 | [1][2][4] |
| (S)-(+)-Ibuprofen | 2.9 | 1.1 | 2.64 | |
| Celecoxib | 0.028 - 82 | 0.0068 - 0.04 | 4.1 - 2038 | [4][5][6] |
| Isonicotinic acid deriv. 35 | Not Reported | 1.42 | Not Reported | [7] |
| Isonicotinic acid deriv. 36 | Not Reported | 8.6 | Not Reported | [7] |
Note: IC50 values can vary between different assay conditions and enzyme sources.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro COX Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Stannous chloride (to stop the reaction)
-
Prostaglandin (B15479496) screening ELISA kit
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme in the reaction buffer to the desired concentration.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme to each well. Add the test compound at various concentrations to the sample wells and the vehicle (e.g., DMSO) to the control wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells. Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2 or PGF2α) produced is then quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Cell-Based COX-2 Inhibition Assay
This assay measures the inhibition of COX-2 activity within a cellular context, providing a more physiologically relevant assessment.
Materials:
-
Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages, human peripheral monocytes).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) or other inflammatory stimuli to induce COX-2 expression.
-
Test compounds.
-
PGE2 ELISA kit.
Procedure:
-
Cell Culture and Induction: Plate the cells in a multi-well plate and allow them to adhere. Induce COX-2 expression by treating the cells with an inflammatory stimulus like LPS for a specified duration.
-
Inhibitor Treatment: Remove the induction medium and add fresh medium containing various concentrations of the test compound or vehicle control. Incubate for a defined period.
-
Prostaglandin Release Measurement: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value as described for the in vitro assay.
Visualizing the COX-2 Signaling Pathway and Experimental Workflow
Understanding the cellular pathways involving COX-2 and the workflow of inhibition assays is essential for drug development.
Caption: Simplified COX-2 signaling pathway.
Caption: Workflow for evaluating COX-2 inhibitors.
Conclusion
The development of ibuprofen derivatives with enhanced COX-2 selectivity represents a promising strategy for creating safer anti-inflammatory drugs. The data presented here highlight the potential for chemical modification of the ibuprofen scaffold to significantly improve its selectivity profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel COX-2 inhibitors. Future research should continue to explore structure-activity relationships to design next-generation NSAIDs with optimal efficacy and minimal side effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
